molecular formula C45H30N4O5 B15566883 PB(OH)3

PB(OH)3

Cat. No.: B15566883
M. Wt: 706.7 g/mol
InChI Key: ARBCOEGGXQFIHG-UHFFFAOYSA-N
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Description

PB(OH)3 is a useful research compound. Its molecular formula is C45H30N4O5 and its molecular weight is 706.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H30N4O5

Molecular Weight

706.7 g/mol

IUPAC Name

4-[10,15,20-tris(4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid

InChI

InChI=1S/C45H30N4O5/c50-30-11-5-26(6-12-30)42-35-19-17-33(46-35)41(25-1-3-29(4-2-25)45(53)54)34-18-20-36(47-34)43(27-7-13-31(51)14-8-27)38-22-24-40(49-38)44(39-23-21-37(42)48-39)28-9-15-32(52)16-10-28/h1-24,46,49-52H,(H,53,54)

InChI Key

ARBCOEGGXQFIHG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Elusive Structure of Trihydroxoplumbate(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – In the intricate landscape of inorganic chemistry and materials science, the structural and bonding characteristics of lead-based compounds remain a subject of significant interest, driven by their relevance in fields ranging from environmental science to drug development. This technical guide provides an in-depth analysis of the trihydroxoplumbate(II) ion, [Pb(OH)₃]⁻, a key species in the aqueous chemistry of lead under alkaline conditions. This document, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data with theoretical predictions to offer a comprehensive understanding of its chemical nature.

The trihydroxoplumbate(II) ion is a mononuclear hydroxo-complex of lead in its +2 oxidation state. Its formation is a critical aspect of the behavior of lead in alkaline environments, influencing its solubility, mobility, and bioavailability. While the existence of [Pb(OH)₃]⁻ in aqueous solutions is well-established, a complete experimental determination of its structure has proven challenging. This guide addresses this gap by integrating spectroscopic findings with computational modeling to present a detailed picture of its geometry and bonding.

Chemical Structure and Bonding

The trihydroxoplumbate(II) ion, [Pb(OH)₃]⁻, is characterized by a central lead(II) atom coordinated to three hydroxide (B78521) ligands. The presence of a stereochemically active lone pair of electrons on the lead(II) cation significantly influences the ion's geometry.

Molecular Geometry:

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains around the central lead atom (three bonding pairs and one lone pair) would predict a trigonal pyramidal geometry. This configuration minimizes electrostatic repulsion between the electron pairs, with the lone pair occupying one of the tetrahedral vertices. Experimental evidence from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, in conjunction with Raman spectroscopy and quantum chemical calculations, supports this trigonal pyramidal structure.[1]

Bonding:

The bonding in [Pb(OH)₃]⁻ is primarily polar covalent, arising from the interaction between the lead(II) cation and the hydroxide anions. The lead atom utilizes its 6s and 6p orbitals for bonding, with the non-bonding lone pair residing in a hybrid orbital with significant s-character. This lone pair is responsible for the distortion from an idealized trigonal planar geometry.

Quantitative Structural Data

Direct experimental determination of all structural parameters for the isolated [Pb(OH)₃]⁻ ion is scarce. The following table combines the experimentally determined Pb-O bond length with theoretically predicted values for other parameters, derived from Density Functional Theory (DFT) calculations. These computational methods provide valuable insights where experimental data is lacking.

ParameterValue (Experimental)Value (Theoretical/Predicted)
Pb-O Bond Length2.216 Å[1]~2.22 Å
O-Pb-O Bond AngleNot available~95-100°
Pb-O-H Bond AngleNot available~110-115°
O-H Bond LengthNot available~0.97 Å

Experimental Protocols

The characterization of the trihydroxoplumbate(II) ion in aqueous solutions relies on a combination of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

Raman Spectroscopy for the Identification of [Pb(OH)₃]⁻

Objective: To identify the vibrational modes of the [Pb(OH)₃]⁻ complex in an alkaline aqueous solution and confirm its presence.

Methodology:

  • Sample Preparation: Prepare a series of aqueous solutions of a lead(II) salt (e.g., Pb(NO₃)₂) with varying concentrations of a strong base (e.g., NaOH) to achieve a hyper-alkaline pH (typically > 12).

  • Instrumentation: Utilize a high-resolution Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) to minimize fluorescence.

  • Data Acquisition:

    • Acquire Raman spectra of the prepared solutions in a quartz cuvette.

    • Collect spectra over a relevant spectral range, typically focusing on the region corresponding to Pb-O stretching and O-Pb-O bending modes (e.g., 200-800 cm⁻¹).

    • Use appropriate laser power and acquisition times to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction and normalization of the acquired spectra.

    • Compare the spectra of the lead-containing alkaline solutions to that of the pure alkaline solution to identify new vibrational bands attributable to lead-hydroxide complexes.

    • The observed Raman spectrum can be compared with theoretically calculated spectra for the [Pb(OH)₃]⁻ ion to aid in the assignment of vibrational modes and confirm the trigonal pyramidal geometry.[1]

207Pb NMR Spectroscopy for Speciation Analysis

Objective: To probe the chemical environment of the lead nucleus and distinguish between different lead(II) hydroxide species in solution.

Methodology:

  • Sample Preparation: Prepare aqueous solutions of a 207Pb-enriched lead(II) salt in D₂O with varying pD values, adjusted by the addition of NaOD.

  • Instrumentation: Employ a high-field NMR spectrometer equipped with a probe suitable for observing the 207Pb nucleus.

  • Data Acquisition:

    • Acquire 207Pb NMR spectra at a constant temperature.

    • Use a single-pulse experiment with an appropriate pulse width and a relaxation delay optimized for the 207Pb nucleus.

    • Reference the chemical shifts to an external standard, such as a saturated solution of Pb(NO₃)₂.

  • Data Analysis:

    • Process the acquired free induction decays (FIDs) with appropriate window functions and Fourier transformation.

    • Analyze the changes in the 207Pb chemical shift as a function of pD. The appearance of distinct resonances or a systematic shift in the resonance position provides information about the formation and relative concentrations of different lead(II) hydroxide complexes, including [Pb(OH)₃]⁻.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Predicted Molecular Structure of [Pb(OH)3]- Pb Pb O1 O Pb->O1 O2 O Pb->O2 O3 O Pb->O3 H1 H O1->H1 H2 H O2->H2 H3 H O3->H3 lp Lone Pair G Experimental Workflow for Characterizing [this compound]- cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Pb(II) Salt Solution base Add Strong Base (e.g., NaOH) start->base ph_adjust Adjust to pH > 12 base->ph_adjust raman Raman Spectroscopy ph_adjust->raman nmr 207Pb NMR Spectroscopy ph_adjust->nmr raman_data Identify Vibrational Modes raman->raman_data nmr_data Determine Pb Speciation nmr->nmr_data structure Correlate with Theoretical Models raman_data->structure nmr_data->structure

References

Synthesis of Lead Hydroxide Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead hydroxide (B78521) (Pb(OH)₂) nanoparticles, focusing on prevalent methodologies and their outcomes. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and insights into the potential biological interactions of these nanomaterials.

Introduction

Lead hydroxide nanoparticles are of growing interest in various scientific fields due to their unique physicochemical properties. Their synthesis, typically achieved through wet chemical methods, allows for the control of particle size and morphology, which in turn influences their characteristics and potential applications. This guide will delve into the primary synthesis techniques, offering a comparative analysis of the resulting nanoparticle attributes. While the application of lead hydroxide nanoparticles in drug delivery is an emerging area, we will explore the potential mechanisms of cellular interaction, drawing parallels from studies on other lead-based nanoparticles.

Synthesis Methodologies and Experimental Protocols

The most common methods for synthesizing lead hydroxide nanoparticles are chemical co-precipitation and solution-phase reaction. These techniques are favored for their relative simplicity and scalability.

Chemical Co-precipitation

Chemical co-precipitation is a widely used bottom-up approach for the synthesis of lead hydroxide nanoparticles. This method involves the reaction of a soluble lead salt with a basic solution, leading to the precipitation of insoluble lead hydroxide.

Experimental Protocol:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of Lead(II) Nitrate (Pb(NO₃)₂) by dissolving the appropriate amount of the salt in deionized water.

    • Prepare a 0.1 M solution of Sodium Hydroxide (NaOH) by dissolving the appropriate amount of the pellets in deionized water.

  • Precipitation:

    • Place the Lead(II) Nitrate solution in a beaker and stir continuously using a magnetic stirrer at a moderate speed.

    • Slowly add the Sodium Hydroxide solution dropwise to the Lead(II) Nitrate solution. A white precipitate of lead hydroxide will form immediately.

  • Aging and Washing:

    • Continue stirring the suspension for a predetermined period (e.g., 2 hours) at room temperature to allow for the aging of the precipitate, which can improve crystallinity and size uniformity.

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the collected precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the washed precipitate in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

    • The dried product is a fine powder of lead hydroxide nanoparticles.

Logical Workflow for Chemical Co-precipitation:

Chemical_Coprecipitation cluster_prep Preparation of Precursors cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_pb 0.1 M Lead(II) Nitrate Solution mixing Mixing under Magnetic Stirring prep_pb->mixing prep_naoh 0.1 M Sodium Hydroxide Solution prep_naoh->mixing precipitation Formation of White Precipitate (Lead Hydroxide) mixing->precipitation aging Aging of Precipitate precipitation->aging separation Centrifugation / Filtration aging->separation washing Washing with Deionized Water separation->washing drying Drying in Oven washing->drying nanoparticles Lead Hydroxide Nanoparticles drying->nanoparticles

Caption: Workflow for the chemical co-precipitation synthesis of lead hydroxide nanoparticles.

Solution-Phase Synthesis of Nanorods

This method allows for the synthesis of lead hydroxide with a specific rod-like morphology. The presence of certain ions, such as chloride, can direct the crystal growth in a particular dimension.

Experimental Protocol:

  • Preparation of Precursor Solution:

    • Dissolve Lead(II) Nitrate (Pb(NO₃)₂) and a soluble chloride salt (e.g., Sodium Chloride, NaCl) in deionized water. The molar ratio of Pb(NO₃)₂ to NaCl can be varied (e.g., 1:1 to 1:10) to influence the nanorod dimensions. A typical concentration for Lead(II) Nitrate is 0.01 M.[1]

  • Reaction:

    • Heat the precursor solution to a specific temperature, typically between 50-90°C, while stirring.[1]

    • Prepare a separate solution of an alkali, such as Potassium Hydroxide (KOH), with a concentration that is typically in a 1:3 molar ratio to the Lead(II) Nitrate (e.g., 0.03 M).[2][3]

    • Add the alkali solution to the heated precursor solution. A white precipitate of lead hydroxide nanorods will form.

  • Purification and Drying:

    • The subsequent steps of filtering, washing, and drying are similar to the chemical co-precipitation method described above.

Logical Workflow for Solution-Phase Synthesis of Nanorods:

Solution_Phase_Synthesis cluster_prep Preparation of Precursors cluster_reaction Reaction cluster_purification Purification & Drying cluster_final Final Product prep_pb_cl Lead(II) Nitrate & Soluble Chloride Solution heating Heating Precursor Solution (50-90°C) prep_pb_cl->heating prep_alkali Alkali Solution (e.g., KOH) addition Addition of Alkali Solution prep_alkali->addition heating->addition precipitation Formation of White Precipitate (Lead Hydroxide Nanorods) addition->precipitation filtration Filtration precipitation->filtration washing Washing with Deionized Water filtration->washing drying Drying washing->drying nanorods Lead Hydroxide Nanorods drying->nanorods

Caption: Workflow for the solution-phase synthesis of lead hydroxide nanorods.

Quantitative Data Presentation

The following table summarizes the quantitative data obtained from various synthesis methods for lead hydroxide nanoparticles.

Synthesis MethodPrecursorsReaction Temperature (°C)Particle SizeMorphologyReference
Chemical Co-precipitationPb(NO₃)₂, NaOHRoom Temperature~60.17 nm (average grain size)Not specified, likely spherical or irregular[4]
Solution-PhasePb(NO₃)₂, KOH, NaCl50-90Diameter: 20-500 nm, Length: ~50 µmNanorods[1]

Relevance to Drug Development and Potential Signaling Pathways

The application of lead hydroxide nanoparticles in drug delivery is a nascent field of research. However, studies on other lead-based nanoparticles provide insights into their potential biological interactions. A significant area of concern and potential therapeutic interest is their interaction with cellular signaling pathways.

Cellular Uptake

The cellular uptake of nanoparticles is a critical first step for any intracellular drug delivery application. While specific studies on lead hydroxide nanoparticles are limited, the general mechanisms of nanoparticle uptake are well-established and include:

  • Phagocytosis: Primarily by immune cells for larger particles.

  • Pinocytosis: Including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis, which are common pathways for smaller nanoparticles.

The surface properties (charge, coating) and size of the lead hydroxide nanoparticles will likely dictate the predominant uptake mechanism.

Potential Interaction with the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a key target for cancer therapy. Notably, some studies have indicated that lead nanoparticles can alter the PI3K/Akt/mTOR signaling pathway.[5] While the exact mechanism of interaction for lead hydroxide nanoparticles is yet to be elucidated, it is plausible that they could exert similar effects due to the presence of lead ions.

Hypothesized Signaling Pathway Interaction:

The diagram below illustrates a potential mechanism by which lead hydroxide nanoparticles could influence the PI3K/Akt/mTOR pathway, leading to the inhibition of cell proliferation and induction of apoptosis. This is a hypothetical model based on the known effects of other nanoparticles and the general understanding of this pathway.

PI3K_Akt_mTOR_Pathway cluster_input External Stimulus cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Cellular Response PbOH2_NP Lead Hydroxide Nanoparticles PI3K PI3K PbOH2_NP->PI3K Inhibition (?) Akt Akt PI3K->Akt Activation PI3K->Akt mTOR mTOR Akt->mTOR Activation Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotion mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition mTOR->Apoptosis

References

The Elusive Plumbic Hydroxide: A Technical Guide to the Existence and Isolation of Lead(IV) Hydroxide Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the long-standing ambiguity surrounding the existence and isolation of plumbic hydroxide (B78521), Pb(OH)4. For researchers, scientists, and professionals in drug development and materials science, a clear understanding of lead's coordination chemistry in its +4 oxidation state is critical. This document synthesizes available scientific evidence, clarifying that while a simple, discrete plumbic hydroxide molecule, Pb(OH)4, has not been isolated and is considered unstable, the lead(IV) cation readily forms stable octahedral complexes, most notably the hexahydroxoplumbate(IV) ion, [Pb(OH)6]2-. This guide provides an in-depth exploration of this stable lead(IV) hydroxide species, including its synthesis, characterization, and properties, thereby serving as a definitive resource on the topic.

The Question of Plumbic Hydroxide, Pb(OH)4

The concept of plumbic hydroxide, with the chemical formula Pb(OH)4, arises from the expectation that the lead(IV) ion (Pb4+) would coordinate with four hydroxide ions. However, extensive research into the aqueous chemistry of lead(IV) has shown that it does not form a simple, isolatable hydroxide in this manner. The high charge density of the hypothetical Pb4+ ion leads to a strong tendency to coordinate with more than four ligands to achieve stability. Consequently, in aqueous alkaline solutions, the dominant and stable species is the hexahydroxoplumbate(IV) ion, [Pb(OH)6]2-.

The Stable Hexahydroxoplumbate(IV) Ion: [Pb(OH)6]2-

The stable form of lead(IV) in a hydroxide-rich aqueous environment is the hexahydroxoplumbate(IV) complex anion. In this ion, the central lead atom is in the +4 oxidation state and is coordinated to six hydroxide ligands, resulting in an octahedral geometry. This complex can be precipitated from solution as salts with various counter-ions, most commonly alkali metals such as potassium (K+) and sodium (Na+).

Properties of Hexahydroxoplumbate(IV) Salts

Salts of the [Pb(OH)6]2- anion are the primary isolatable forms of "plumbic hydroxide." Their properties have been characterized, providing valuable data for researchers.

PropertyPotassium Hexahydroxoplumbate(IV) (K2[Pb(OH)6])Sodium Hexahydroxoplumbate(IV) (Na2[Pb(OH)6])
CAS Number 12201-47-712201-47-7
Molecular Weight 387.42 g/mol 355.21 g/mol
Appearance Colorless or white crystalsLight yellow, fused, hygroscopic lumps
Crystal System RhombohedralData not readily available
Space Group R-3Data not readily available
Solubility Soluble in waterSoluble in water, but gradually decomposes
Stability Stable in alkaline solutionDecomposes in water with separation of PbO2

Experimental Protocols

Detailed methodologies for the synthesis of hexahydroxoplumbate(IV) salts are crucial for their study and application. The following protocols are based on established laboratory procedures.

Synthesis of Potassium Hexahydroxoplumbate(IV), K2[Pb(OH)6]

This procedure involves the oxidation of a lead(II) salt in a strongly alkaline medium.

Materials:

Procedure:

  • Dissolve a specific amount of lead(II) acetate in distilled water.

  • In a separate container, prepare a concentrated solution of potassium hydroxide.

  • Slowly add the lead(II) acetate solution to the potassium hydroxide solution while stirring continuously. A white precipitate of lead(II) hydroxide will form.

  • Cool the mixture in an ice bath.

  • Slowly add bromine to the cold suspension. The bromine will oxidize the lead(II) to lead(IV). The mixture will turn from a white suspension to a clear, colorless, or slightly yellow solution as the lead(II) hydroxide dissolves to form the [Pb(OH)6]2- complex.

  • After the reaction is complete, add ethanol to the solution to precipitate the potassium hexahydroxoplumbate(IV) salt.

  • Collect the crystalline product by filtration.

  • Wash the crystals with ethanol and then dry them in a desiccator.

Synthesis of Sodium Plumbate(IV) (as Na2[Pb(OH)6])

A common method for the preparation of sodium plumbate involves the reaction of lead(IV) oxide with a concentrated sodium hydroxide solution.

Materials:

  • Lead(IV) oxide (PbO2)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Prepare a hot, concentrated solution of sodium hydroxide in a suitable reaction vessel.

  • Slowly and carefully add lead(IV) oxide powder to the hot NaOH solution while stirring.

  • Continue heating and stirring the mixture until the lead(IV) oxide has completely reacted to form a solution of sodium hexahydroxoplumbate(IV). The reaction is: PbO2 + 2NaOH + 2H2O → Na2[Pb(OH)6].

  • Allow the solution to cool. The sodium plumbate can be used in solution or crystallized, though it is noted to be hygroscopic and may decompose upon prolonged exposure to water.

Diagrams and Workflows

To visually represent the chemical processes and logical relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_K2PbOH6 Experimental Workflow for K2[Pb(OH)6] Synthesis A Dissolve Pb(OAc)2 in H2O C Mix solutions A->C B Prepare conc. KOH solution B->C D Formation of Pb(OH)2 precipitate C->D Precipitation E Cool mixture (Ice Bath) D->E F Add Br2 (Oxidant) E->F G Formation of [Pb(OH)6]2- solution F->G Oxidation & Dissolution H Add Ethanol G->H I Precipitation of K2[Pb(OH)6] H->I Precipitation J Filter and Dry Product I->J

Caption: Experimental Workflow for K2[Pb(OH)6] Synthesis.

Lead_Hydroxide_Species Relationship of Lead Hydroxide Species Pb2 Pb(II) salts (e.g., Pb(NO3)2) PbOH2 Pb(OH)2 (Lead(II) hydroxide) Pb2->PbOH2 + 2OH- PbO2 PbO2 (Lead(IV) oxide) PbOH2->PbO2 Oxidation PbOH6 [Pb(OH)6]2- (Hexahydroxoplumbate(IV) ion) PbOH2->PbOH6 Strong Oxidation + excess OH- PbO2->PbOH6 + 2OH- + 2H2O (in conc. alkali) PbOH4 Pb(OH)4 (Plumbic Hydroxide - Unstable/Non-existent) PbOH6->PbOH4 Hypothetical Dehydration

Caption: Relationship of Lead Hydroxide Species.

Conclusion

A Technical Guide to the Theoretical Study of Trihydroxidoplumbate(II) [Pb(OH)₃]⁻ Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The speciation of lead(II) in aqueous solutions is of critical importance in fields ranging from environmental science and toxicology to materials chemistry and drug development. The hydrolysis of the aquated Pb²⁺ ion leads to the formation of various mononuclear and polynuclear hydroxide (B78521) complexes, which govern the solubility, mobility, and bioavailability of lead in the environment. Among these, the trihydroxidoplumbate(II) ion, [Pb(OH)₃]⁻, is a key species in neutral to alkaline conditions. Understanding its formation is crucial for developing accurate models of lead behavior in complex systems.

This technical guide provides an in-depth overview of the theoretical and experimental approaches used to study the formation of [Pb(OH)₃]⁻. It is intended for researchers, scientists, and professionals who require a detailed understanding of the thermodynamics, computational methodologies, and experimental protocols relevant to this field.

Thermodynamics of [Pb(OH)₃]⁻ Formation

The formation of lead(II) hydroxide complexes occurs through the stepwise hydrolysis of the Pb²⁺ ion. The formation of the trihydroxidoplumbate(II) ion can be represented by the overall equilibrium reaction:

Pb²⁺(aq) + 3OH⁻(aq) ⇌ [Pb(OH)₃]⁻(aq)[1]

This process is part of a series of equilibria that include the formation of other mononuclear species such as Pb(OH)⁺, Pb(OH)₂(aq), and [Pb(OH)₄]²⁻. At higher concentrations of lead(II), polynuclear species like Pb₄(OH)₄⁴⁺ and Pb₆(OH)₈⁴⁺ can also form.[2][3][4]

Data Presentation

The stability of these complexes is quantified by their formation constants (β). The following tables summarize the key quantitative data from theoretical and experimental studies.

Table 1: Stepwise Formation Constants for Mononuclear Lead(II) Hydroxide Complexes

The data below corresponds to the equilibrium: Pb²⁺(aq) + qH₂O ⇌ Pb(OH)q⁽²⁻q⁾⁺(aq) + qH⁺(aq).

Speciesqlog β₁q (I = 1 M NaClO₄, 25°C)
Pb(OH)⁺1-7.2[5][6]
Pb(OH)₂2-16.1[5][6]
[Pb(OH)₃]⁻ 3 -26.5 [5][6]
[Pb(OH)₄]²⁻4-38.0[5][6]

Table 2: Standard Thermodynamic Properties for Species in Pb²⁺ + 3OH⁻ ⇌ [Pb(OH)₃]⁻ Reaction

SpeciesStandard Enthalpy of Formation (ΔfH°) (kJ·mol⁻¹)Standard Gibbs Energy of Formation (ΔfG°) (kJ·mol⁻¹)Standard Molar Entropy (S°) (J·K⁻¹·mol⁻¹)
Pb²⁺(aq)-1.7[1]-24.43[1]10.5[1]
OH⁻(aq)-229.994[1][7]-157.244[1][7]-10.75[1][7]

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the geometric and electronic structures, stability, and reaction mechanisms of lead hydroxide complexes at the molecular level. These theoretical studies complement experimental data and can provide insights that are difficult to obtain through experimentation alone.

Experimental Protocols

Protocol 1: Density Functional Theory (DFT) Calculations

This protocol outlines a typical computational workflow for studying the formation of [Pb(OH)₃]⁻ in an aqueous environment.

  • Objective: To determine the optimized geometry, vibrational frequencies, and thermodynamic properties (enthalpy, Gibbs free energy) of the [Pb(OH)₃]⁻ complex.

  • Methodology:

    • Model Construction: The initial structure of the [Pb(OH)₃]⁻ ion is built using molecular modeling software. The lead atom is placed at the center, coordinated by three hydroxide groups.

    • Selection of Theory and Basis Set:

      • A suitable density functional, such as B3LYP, is chosen to approximate the exchange-correlation energy.

      • For the lead atom, a basis set with an effective core potential (ECP), like LANL2DZ, is employed to account for relativistic effects and reduce computational cost.[2]

      • For oxygen and hydrogen atoms, Pople-style (e.g., 6-31+G*) or Dunning-style (e.g., aug-cc-pVDZ) basis sets are used.[2]

    • Solvation Model: To simulate the aqueous environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), is applied during the calculations.[2]

    • Geometry Optimization: The initial structure is optimized to find the minimum energy conformation on the potential energy surface. This step yields the equilibrium bond lengths and angles.

    • Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute thermodynamic properties like enthalpy and Gibbs free energy.

    • Data Analysis: The calculated energies for reactants (e.g., aquated Pb²⁺ and OH⁻) and the product ([Pb(OH)₃]⁻) are used to determine the reaction energies and free energies of formation.

Mandatory Visualization

G Computational Workflow for DFT Analysis cluster_input Input Preparation cluster_calc Calculation cluster_output Output & Analysis a 1. Build Initial Structure [Pb(OH)3]- b 2. Select Level of Theory (e.g., B3LYP/LANL2DZ) a->b c 3. Define Solvation Model (e.g., PCM) b->c d 4. Geometry Optimization c->d e 5. Frequency Calculation d->e f Verify Minimum Energy (No Imaginary Frequencies) e->f g Extract Thermodynamic Data (ΔG, ΔH) f->g h Analyze Structure (Bond Lengths, Angles) f->h

Caption: A typical workflow for the DFT analysis of [Pb(OH)₃]⁻.

Experimental Determination of Formation Constants

Theoretical models are validated and refined using robust experimental data. Potentiometric titration is a primary experimental technique for determining the stability constants of metal-ligand complexes in solution.

Experimental Protocols

Protocol 2: Potentiometric Titration

  • Objective: To experimentally determine the stoichiometry and formation constants (β values) of lead(II) hydroxide complexes, including [Pb(OH)₃]⁻.[3][5]

  • Apparatus: A high-precision autotitrator or manual titration setup, a thermostated reaction vessel (e.g., at 25.0 ± 0.1 °C), a glass combination electrode or separate glass and reference electrodes, and a magnetic stirrer.

  • Reagents:

    • Lead(II) Solution: A stock solution of a lead salt with a non-complexing anion, such as lead(II) perchlorate (B79767) (Pb(ClO₄)₂), standardized by a suitable method (e.g., EDTA titration).

    • Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH), prepared carbonate-free.

    • Ionic Medium: A concentrated solution of an inert electrolyte, such as 1.0 M sodium perchlorate (NaClO₄), to maintain constant ionic strength throughout the titration.[3][5]

    • Acid Solution: A standardized solution of a strong acid (e.g., HClO₄) to initially acidify the lead solution and prevent premature precipitation.

  • Procedure:

    • Calibration: The electrode system is calibrated in terms of hydrogen ion concentration by titrating a known concentration of strong acid with the standardized strong base in the same ionic medium.

    • Titration: A known volume and concentration of the Pb(ClO₄)₂ solution, along with the inert electrolyte and a small amount of HClO₄, is placed in the thermostated vessel.

    • The solution is titrated with the standardized NaOH solution. The electromotive force (e.m.f.) or pH is recorded after each addition of the titrant, allowing sufficient time for equilibrium to be reached.

    • The titration continues until a significant pH range has been covered, often until the onset of precipitation of lead(II) hydroxide.

  • Data Analysis: The collected data (volume of titrant added vs. measured potential/pH) is processed using specialized computer software (e.g., LETAGROP, HYPERQUAD). The software performs a non-linear least-squares minimization to find the chemical model (i.e., the set of species formed) and their corresponding formation constants that best fit the experimental titration curve.

Mandatory Visualization

G Experimental Workflow for Potentiometric Titration A 1. Prepare Reagents (Pb(ClO4)2, NaOH, NaClO4) B 2. Calibrate Electrode (Determine H+ concentration) A->B C 3. Titrate Sample (Add NaOH to Pb2+ solution) B->C D 4. Record Data (Titrant Volume vs. pH/E.m.f.) C->D E 5. Computer Analysis (Non-linear least-squares fitting) D->E F 6. Determine Formation Constants (log β values) E->F

Caption: Workflow for determining stability constants via potentiometry.

Key Pathways and Equilibria

The formation of [Pb(OH)₃]⁻ is a central step in the overall hydrolysis pathway of aqueous lead(II). The following diagram illustrates the sequential equilibria involved as the pH of the solution increases.

Mandatory Visualization

G Pb(II) Mononuclear Hydrolysis Pathway A Pb2+(aq) B Pb(OH)+(aq) A->B + OH- B->A - OH- C Pb(OH)2(aq) B->C + OH- C->B - OH- D [this compound]-(aq) C->D + OH- D->C - OH- E [Pb(OH)4]2-(aq) D->E + OH- E->D - OH-

Caption: Stepwise formation of mononuclear lead(II) hydroxide complexes.

References

hydrolysis of lead(II) ions in solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hydrolysis of Lead(II) Ions in Solution

Introduction

Lead(II) ions (Pb²⁺) are a significant species in environmental and industrial aqueous systems. Their behavior and fate are largely governed by their interaction with water molecules, a process known as hydrolysis. In acidic solutions (pH < 6), lead exists predominantly as the hydrated aqua ion, but as the pH increases, it undergoes a series of hydrolysis reactions to form various soluble monomeric and polynuclear hydroxo complexes.[1] Ultimately, these reactions can lead to the precipitation of lead hydroxides or oxides. Understanding the speciation of Pb(II) as a function of pH is crucial for predicting its solubility, mobility, and toxicity in natural waters, as well as for developing effective remediation and treatment strategies.

This technical guide provides a comprehensive overview of the core principles of lead(II) ion hydrolysis, presenting quantitative thermodynamic data, detailed experimental protocols for its study, and visual representations of the key processes involved.

Lead(II) Hydrolysis Reactions and Species

The hydrolysis of the Pb²⁺ ion is a complex process involving the formation of several stable hydroxo species. The reactions can be represented by the general equilibrium:

pPb²⁺ + qH₂O ⇌ Pbₚ(OH)q(2p-q)+ + qH⁺

The specific species formed depend on factors such as pH, total lead concentration, ionic strength, and temperature. While numerous species have been proposed, a consensus has emerged around several key monomeric and polynuclear complexes.[2][3]

The most commonly identified species include:

  • Pb(OH)⁺

  • Pb₃(OH)₄²⁺

  • Pb₄(OH)₄⁴⁺

  • Pb₃(OH)₅⁺

  • Pb₆(OH)₈⁴⁺

The free Pb²⁺ ion is the dominant species at acidic pH levels, but as the pH rises, these hydroxo complexes become more prevalent.[4]

Quantitative Data on Lead(II) Hydrolysis

The stability of the various hydroxo complexes is quantified by their formation constants (β). The following tables summarize the critically evaluated thermodynamic data from various scientific studies.

Table 1: Formation Constants (log βpq) for Pb(II) Hydrolysis Species at 25 °C

The formation constants are expressed for the reaction pPb²⁺ + qH₂O ⇌ Pbₚ(OH)q(2p-q)+ + qH⁺. Note that the values are often reported as -log βpq.

Hydrolysis SpeciesReaction Stoichiometry (p,q)log βpq (I = 1.0M NaClO₄)[2]-log βpq (I = 0.10M KNO₃)[3]-log βpq (I = 0)[5]
Pb(OH)⁺(1,1)-7.87.867.71
Pb₄(OH)₄⁴⁺(4,4)-19.5820.4020.88
Pb₃(OH)₄²⁺(3,4)-22.6923.9123.9
Pb₃(OH)₅⁺(3,5)-30.831.7531.11
Pb₆(OH)₈⁴⁺(6,8)-42.4343.3843.61

Note: Different sign conventions may be used in the literature. The values from Cruywagen & van de Water (1993) are log β, while others are presented as -log β. Ionic strength (I) and background electrolyte significantly influence these values.

Table 2: Thermodynamic Data for Pb(II) Hydrolysis in 1.0M NaClO₄ at 25 °C[2]
Hydrolysis SpeciesReaction Stoichiometry (p,q)ΔH⁰ (kJ/mol)
Pb(OH)⁺(1,1)24
Pb₄(OH)₄⁴⁺(4,4)86
Pb₃(OH)₄²⁺(3,4)112
Pb₃(OH)₅⁺(3,5)146
Pb₆(OH)₈⁴⁺(6,8)215

Experimental Protocols

The determination of hydrolysis constants relies on precise experimental techniques. Potentiometry and calorimetry are the primary methods employed.

Potentiometric Titration

Potentiometric titration is the most common method for investigating metal ion hydrolysis.[3] It involves measuring the hydrogen ion concentration (pH) of a solution as a titrant is added.

Objective: To determine the formation constants of Pb(II) hydroxo complexes.

Methodology:

  • Reagents and Solutions:

    • Lead(II) Solution: A stock solution of a lead salt (e.g., Pb(NO₃)₂ or Pb(ClO₄)₂) of known concentration is prepared using a primary standard. Perchlorate (B79767) salts are often preferred as the perchlorate ion has a very weak tendency to form complexes with most metal ions.

    • Titrant: A standardized solution of a strong base (e.g., NaOH) free from carbonate.

    • Ionic Medium: A high concentration of an inert background electrolyte (e.g., 1.0M NaClO₄ or KNO₃) is used to maintain a constant ionic strength throughout the titration.[2]

  • Apparatus:

    • A constant temperature bath or jacketed titration vessel to maintain a stable temperature (e.g., 25.0 ± 0.1 °C).

    • A high-precision pH meter equipped with a glass electrode and a reference electrode.

    • An automated burette for accurate delivery of the titrant.

  • Procedure:

    • A known volume and concentration of the Pb(II) solution is placed in the titration vessel.

    • The solution is acidified with a strong acid (e.g., HClO₄) to an initial pH where hydrolysis is negligible.

    • The solution is then titrated with the standardized strong base.

    • The electromotive force (e.m.f.) or pH is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • The recorded data (volume of titrant vs. pH) is processed.

    • The analytical hydrogen ion concentration is calculated at each point, accounting for dilution.

    • Specialized computer programs (e.g., MINIQUAD) are used to analyze the titration curve.

    • The software refines the values for the formation constants (βpq) by minimizing the difference between the experimental data and a theoretical model that includes the proposed set of hydrolysis species.

Enthalpimetric (Calorimetric) Titration

This method measures the heat change (enthalpy, ΔH) associated with the hydrolysis reactions, providing direct thermodynamic information.

Objective: To determine the enthalpy changes for the formation of Pb(II) hydroxo complexes.

Methodology:

  • Reagents and Solutions: Similar to potentiometric titration, with solutions prepared in a constant ionic medium.[2]

  • Apparatus:

    • A sensitive titration calorimeter capable of measuring small temperature changes.

    • A constant temperature bath.

    • An automated burette or injection syringe.

  • Procedure:

    • The Pb(II) solution is placed in the calorimeter cell.

    • The titrant (strong base) is added in small, precise increments.

    • The heat evolved or absorbed after each addition is measured, corresponding to the enthalpy of the reactions occurring in the solution.

  • Data Analysis:

    • The cumulative heat change is plotted against the volume of titrant added.

    • Using the previously determined formation constants (from potentiometry), the concentration of each species at every point in the titration is calculated.

    • A least-squares analysis is then performed to fit the calorimetric data and determine the individual enthalpy values (ΔH⁰) for each hydrolysis reaction.[2]

Visualizations

Signaling Pathway: Stepwise Hydrolysis of Pb(II)

The following diagram illustrates the logical progression of Pb(II) hydrolysis as the pH of the solution increases.

G Pb2+ Pb2+ PbOH+ PbOH+ Pb4OH4_4+ Pb₄(OH)₄⁴⁺ PbOH+->Pb4OH4_4+ + Pb²⁺, OH⁻ Pb3OH4_2+ Pb₃(OH)₄²⁺ Pb4OH4_4+->Pb3OH4_2+ + OH⁻ - Pb²⁺ Pb6OH8_4+ Pb₆(OH)₈⁴⁺ Pb3OH4_2+->Pb6OH8_4+ + Pb²⁺, OH⁻ Precipitate Pb(OH)₂(s) Pb6OH8_4+->Precipitate High pH

Caption: Pb(II) hydrolysis pathway with increasing pH.

Experimental Workflow: Potentiometric Analysis

This diagram outlines the typical workflow for determining Pb(II) hydrolysis constants using potentiometry.

G A 1. Solution Preparation - Pb(ClO₄)₂ Stock - Standardized NaOH - Inert Electrolyte (NaClO₄) B 2. System Calibration - Calibrate pH electrode - Set constant temperature (25°C) A->B C 3. Potentiometric Titration - Add known Pb(II) aliquot to cell - Titrate with NaOH - Record (Volume, pH) data B->C D 4. Data Processing - Calculate analytical H⁺ concentration - Generate titration curve C->D E 5. Speciation Modeling - Propose a set of (p,q) species - Use software (e.g., MINIQUAD) D->E F 6. Constant Refinement - Minimize error between experimental and calculated titration curves E->F G Final Hydrolysis Constants (log βpq) F->G

Caption: Workflow for potentiometric study of hydrolysis.

References

An In-depth Technical Guide to the Formation of Polynuclear Lead Hydroxide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) ions in aqueous solutions undergo hydrolysis, a process that leads to the formation of a series of mononuclear and polynuclear lead hydroxide (B78521) complexes. The speciation of lead in solution is highly dependent on factors such as pH, lead concentration, and the ionic medium. Understanding the formation, structure, and stability of these polynuclear complexes is of paramount importance in various scientific disciplines, including environmental chemistry, toxicology, and materials science. In the context of drug development, the interaction of lead with biological systems is often mediated by its hydrolysis products, making a thorough understanding of these species crucial for assessing toxicity and developing potential chelation therapies.

This technical guide provides a comprehensive overview of the formation of polynuclear lead(II) hydroxide complexes. It includes a summary of the key species formed, their stability constants, and detailed experimental protocols for their characterization. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the aqueous chemistry of lead.

Lead(II) Hydrolysis and the Formation of Polynuclear Species

The hydrolysis of the aquated lead(II) ion, [Pb(H₂O)ₙ]²⁺, is a stepwise process that begins with the formation of the mononuclear complex, Pb(OH)⁺. As the pH of the solution increases, further deprotonation and condensation reactions occur, leading to the formation of a variety of polynuclear species. The general equilibrium for the formation of these complexes can be represented as:

xPb²⁺ + yH₂O ⇌ Pbₓ(OH)y⁽²ˣ⁻ʸ⁾⁺ + yH⁺

The specific polynuclear species that form and their relative concentrations are dependent on the experimental conditions. Several key polynuclear lead hydroxide complexes have been identified and characterized in the literature.[1][2]

LeadHydrolysis

Quantitative Data on Polynuclear Lead Hydroxide Complexes

The stability of the various lead hydroxide complexes is quantified by their formation constants (β). These constants are typically determined through potentiometric titrations and are highly dependent on the ionic strength and composition of the medium. The following tables summarize the reported stability constants and thermodynamic data for key polynuclear lead hydroxide species.

Table 1: Stability Constants (log β) for Polynuclear Lead Hydroxide Complexes at 25 °C

Species FormulaStoichiometry (Pb:OH)Ionic Mediumlog βReference
[Pb₃(OH)₄]²⁺3:41.0 M NaClO₄-22.69[1]
[Pb₃(OH)₄]²⁺3:40.10 M KNO₃-23.91[3]
[Pb₃(OH)₅]⁺3:51.0 M NaClO₄-30.8[1]
[Pb₃(OH)₅]⁺3:50.10 M KNO₃-31.75[3]
[Pb₄(OH)₄]⁴⁺4:41.0 M NaClO₄-19.58[1]
[Pb₄(OH)₄]⁴⁺4:40.10 M KNO₃-20.40[3]
[Pb₆(OH)₈]⁴⁺6:81.0 M NaClO₄-42.43[1]
[Pb₆(OH)₈]⁴⁺6:80.10 M KNO₃-43.38[3]

Table 2: Enthalpy Changes (ΔH⁰) for the Formation of Polynuclear Lead Hydroxide Complexes in 1.0 M NaClO₄ at 25 °C

Species FormulaΔH⁰ (kJ/mol)Reference
[Pb₃(OH)₄]²⁺112[1]
[Pb₃(OH)₅]⁺146[1]
[Pb₄(OH)₄]⁴⁺86[1]
[Pb₆(OH)₈]⁴⁺215[1]

Experimental Protocols

The characterization of polynuclear lead hydroxide complexes requires a combination of techniques to determine their stoichiometry, stability, and structure. The following sections provide detailed methodologies for key experiments.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is the most common method for determining the stability constants of metal complexes. It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion upon the addition of a strong base.

PotentiometricTitration

1. Reagents and Solutions:

  • Lead(II) Stock Solution: Prepare a stock solution of lead(II) nitrate (B79036) (Pb(NO₃)₂) of known concentration (e.g., 0.1 M) in deionized water. The exact concentration should be determined by a suitable analytical method, such as EDTA titration.

  • Standard Acid Solution: Prepare a standardized solution of a strong acid (e.g., 0.1 M HNO₃).

  • Carbonate-Free Strong Base Solution: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and ensure it is free from carbonate contamination. This can be achieved by using a commercial carbonate-free solution or by preparing it from a saturated NaOH solution and storing it under a nitrogen atmosphere.

  • Inert Electrolyte: Prepare a solution of an inert electrolyte (e.g., 1.0 M NaNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.

2. Electrode Calibration:

  • Calibrate the glass electrode and reference electrode pair by titrating a known concentration of strong acid with the standardized strong base in the same ionic medium and at the same temperature as the experimental titrations.

  • This calibration allows for the determination of the standard electrode potential (E⁰) and the electrode slope, which are essential for converting measured potential (mV) to pH.

3. Titration Procedure:

  • Set up a thermostatted titration vessel (e.g., at 25.0 ± 0.1 °C) equipped with a calibrated glass electrode, a reference electrode, a burette tip, and a means for gentle stirring. Maintain an inert atmosphere (e.g., by bubbling argon or nitrogen) to prevent contamination with atmospheric CO₂.

  • Pipette a known volume and concentration of the lead(II) stock solution and the standard acid solution into the titration vessel. Add the inert electrolyte to achieve the desired ionic strength and total volume.

  • Titrate the solution with the standardized strong base, adding small increments of the titrant and allowing the potential reading to stabilize after each addition. Record the volume of titrant added and the corresponding potential (or pH).

4. Data Analysis:

  • The collected data (volume of titrant vs. potential/pH) are analyzed using a specialized computer program such as Hyperquad or MINIQUAD .

  • The analysis involves defining a chemical model that includes the expected mononuclear and polynuclear lead hydroxide species.

  • The program then refines the stability constants (log β) for the proposed species by minimizing the difference between the experimental titration curve and a calculated curve based on the model.

  • The goodness-of-fit is evaluated, and different models may be tested to find the one that best describes the experimental data.

Enthalpimetric Titration

Enthalpimetric titration, or thermometric titration, measures the temperature change in the titration vessel as a function of the volume of titrant added. This technique allows for the determination of the enthalpy change (ΔH) associated with the formation of the complexes.

1. Instrumentation:

  • A sensitive thermistor or thermometer is used to monitor the temperature of the solution in a well-insulated (Dewar) or thermostatted reaction vessel.

  • A precision burette is used to deliver the titrant at a constant rate.

2. Procedure:

  • The setup is similar to that of a potentiometric titration, but with a temperature sensor instead of a pH electrode.

  • A solution of lead(II) in the desired ionic medium is placed in the reaction vessel.

  • The titrant, a standardized strong base, is added at a constant rate, and the temperature of the solution is recorded continuously.

3. Data Analysis:

  • The resulting data is a plot of temperature versus volume of titrant (an enthalpogram).

  • The endpoints of the reactions are identified by breaks in the curve.

  • The enthalpy change for each reaction step can be calculated from the temperature change, the volume of titrant added, and the heat capacity of the system.

Spectroscopic and Structural Characterization

While potentiometric and enthalpimetric titrations provide thermodynamic data, spectroscopic and diffraction techniques are essential for obtaining structural information about the polynuclear complexes.

1. UV-Visible (UV-Vis) Spectrophotometry:

  • UV-Vis spectrophotometry can be used to monitor the formation of lead hydroxide complexes, as the formation of these species can lead to changes in the UV absorption spectrum of the lead(II) ion.

  • Spectrophotometric titrations, where spectra are recorded after each addition of base, can be used in conjunction with potentiometric data to aid in the determination of stability constants, especially for species that have distinct spectral features.

2. Raman Spectroscopy:

  • Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules and can provide information about the structure of the polynuclear lead hydroxide complexes in solution and in the solid state.

  • Characteristic Raman bands for Pb-O and O-H stretching and bending modes can help to identify the presence of specific structural motifs, such as the cubane-like [Pb₄(OH)₄]⁴⁺ core.

3. 207Pb Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ²⁰⁷Pb NMR is a highly sensitive probe of the local chemical environment of the lead nucleus.

  • The chemical shift of the ²⁰⁷Pb signal can provide information about the coordination number and geometry of the lead centers within the polynuclear complexes.

  • Changes in the ²⁰⁷Pb NMR spectrum as a function of pH can be used to follow the formation of different hydrolytic species.

4. Single-Crystal X-ray Diffraction (XRD):

  • Single-crystal XRD is the definitive method for determining the solid-state structure of crystalline polynuclear lead hydroxide complexes.

  • This technique requires the growth of single crystals of the target complex, which can be challenging.

  • The diffraction data provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice, revealing the detailed structure of the polynuclear core.

CharacterizationWorkflow

Conclusion

The formation of polynuclear lead hydroxide complexes is a complex process that is fundamental to understanding the behavior of lead in aqueous environments. This guide has provided an overview of the key species involved, their thermodynamic stability, and detailed protocols for their experimental characterization. By employing a combination of potentiometric, calorimetric, spectroscopic, and diffraction techniques, researchers can gain a comprehensive understanding of the speciation and structure of these important complexes. This knowledge is essential for a wide range of applications, from assessing the environmental fate and toxicity of lead to designing effective strategies for its remediation and for understanding its interactions within biological systems.

References

An In-depth Technical Guide to the Solubility Product of Lead(II) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product (Ksp) of lead(II) hydroxide (B78521), Pb(OH)₂. It delves into the fundamental principles, experimental determination, and factors influencing its solubility. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the aqueous chemistry of lead(II) hydroxide.

Introduction to the Solubility Product of Lead(II) Hydroxide

Lead(II) hydroxide, Pb(OH)₂, is an inorganic compound that is sparingly soluble in water.[1][2] The dissolution of lead(II) hydroxide in an aqueous solution is a dynamic equilibrium between the solid phase and its constituent ions, the lead(II) cation (Pb²⁺) and hydroxide anions (OH⁻).[3][4] It is important to note that some literature suggests that a simple, well-defined Pb(OH)₂ may not be readily isolated, and instead, lead(II) in aqueous solutions can form various oxides and oxy-hydroxides.[1]

The dissolution equilibrium is represented by the following chemical equation:

Pb(OH)₂(s) ⇌ Pb²⁺(aq) + 2OH⁻(aq) [4]

The solubility product constant, Ksp, is the equilibrium constant for this dissolution. It is a quantitative measure of the solubility of a substance in a given solvent. For lead(II) hydroxide, the Ksp expression is given by:

Ksp = [Pb²⁺][OH⁻]² [3][4]

where [Pb²⁺] and [OH⁻] represent the molar concentrations of the lead(II) and hydroxide ions, respectively, in a saturated solution. A smaller Ksp value indicates lower solubility.

Quantitative Data: Solubility Product Values

The reported Ksp values for lead(II) hydroxide can vary in the literature, which is common for sparingly soluble hydroxides due to factors such as the age of the precipitate and the experimental conditions employed.[3]

Table 1: Solubility Product (Ksp) of Lead(II) Hydroxide at 25°C

Ksp ValueSource
1.2 x 10⁻¹⁵[5]
1.43 x 10⁻²⁰[2]
2.8 x 10⁻¹⁶
Range: 10⁻¹⁹.⁸⁵ to 10⁻¹⁴.⁹[1]

Table 2: Solubility of Lead(II) Hydroxide

SolubilityTemperatureSource
0.0155 g / 100 mL20°C[1]
9.68 x 10⁻⁴ g/LNot Specified[3]

Note: Discrepancies in Ksp values can arise from different experimental methodologies and conditions.

Factors Influencing the Solubility of Lead(II) Hydroxide

The solubility of lead(II) hydroxide is significantly influenced by several factors, primarily pH and the presence of other ions that can form complexes with lead(II).

Effect of pH

The concentration of hydroxide ions ([OH⁻]) in the solution, and therefore the pH, plays a crucial role in the solubility of Pb(OH)₂. According to Le Chatelier's principle, in acidic solutions (low pH, low [OH⁻]), the equilibrium will shift to the right, favoring the dissolution of Pb(OH)₂ to produce more Pb²⁺ and OH⁻ ions. Conversely, in basic solutions (high pH, high [OH⁻]), the equilibrium will shift to the left, causing the precipitation of Pb(OH)₂ and decreasing its solubility.

However, at very high pH, the solubility of lead(II) hydroxide increases again due to the formation of soluble hydroxo complexes.[6]

Formation of Hydroxo Complexes

In aqueous solutions with increasing alkalinity, the lead(II) cation undergoes hydrolysis and forms a series of soluble hydroxo complexes.[1][6] These species include Pb(OH)⁺, Pb(OH)₂(aq), and [Pb(OH)₃]⁻.[1] The formation of these soluble complexes effectively removes Pb²⁺ from the solution, causing the dissolution equilibrium to shift to the right and thereby increasing the overall solubility of lead(II) hydroxide in highly alkaline conditions.

G cluster_solid Solid Phase cluster_solution Aqueous Phase Pb(OH)2(s) Pb(OH)2(s) Pb^2+(aq) Pb^2+(aq) Pb(OH)2(s)->Pb^2+(aq) Dissolution OH-(aq) OH-(aq) Pb(OH)2(s)->OH-(aq) Pb^2+(aq)->Pb(OH)2(s) Precipitation Pb(OH)+(aq) Pb(OH)+(aq) Pb^2+(aq)->Pb(OH)+(aq) + OH- OH-(aq)->Pb(OH)2(s) [Pb(OH)3]-(aq) [this compound]-(aq) Pb(OH)+(aq)->[this compound]-(aq) + 2OH-

Dissolution and Complexation of Lead(II) Hydroxide.

Experimental Protocols for Ksp Determination

The solubility product of lead(II) hydroxide can be determined through various experimental techniques. Below are detailed methodologies for some of the common approaches.

Potentiometric Titration

Potentiometric titration is a precise method for determining the concentration of ions in a solution by measuring the potential difference between two electrodes.[7] This method can be adapted to find the Ksp of Pb(OH)₂.

Objective: To determine the hydroxide ion concentration in a saturated solution of lead(II) hydroxide by titration with a standardized acid, and subsequently calculate the Ksp.

Materials:

  • Solid lead(II) hydroxide

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Buret, beakers, volumetric flasks, and pipettes

  • Filtration apparatus (funnel and filter paper)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess of solid lead(II) hydroxide to a beaker containing deionized water.

    • Stir the mixture vigorously with a magnetic stirrer for an extended period (e.g., 30-60 minutes) to ensure that equilibrium is reached and the solution is saturated.

    • Allow the undissolved solid to settle.

  • Filtration:

    • Carefully filter the supernatant through a filter paper to remove any undissolved solid Pb(OH)₂. The clear filtrate is the saturated solution.

  • Titration Setup:

    • Accurately pipette a known volume (e.g., 50.00 mL) of the saturated Pb(OH)₂ filtrate into a clean beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered.

    • Fill a clean buret with the standardized HCl solution and record the initial volume.

  • Titration:

    • Begin stirring the saturated solution at a moderate, constant rate.

    • Add the HCl titrant from the buret in small increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

    • As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL or drop-wise) to accurately determine the equivalence point.

    • Continue adding the titrant well past the equivalence point until the pH change becomes minimal again.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest part of the curve.

    • Alternatively, plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve to more precisely determine the equivalence point.

    • At the equivalence point, the moles of H⁺ added are equal to the initial moles of OH⁻ in the sample. Calculate the concentration of OH⁻ in the saturated solution.

    • From the stoichiometry of the dissolution equation (Pb(OH)₂ ⇌ Pb²⁺ + 2OH⁻), the concentration of Pb²⁺ is half the concentration of OH⁻.

    • Calculate the Ksp using the expression: Ksp = [Pb²⁺][OH⁻]².

G start Start prep_sat_sol Prepare Saturated Pb(OH)2 Solution start->prep_sat_sol filter_sol Filter to Remove Undissolved Solid prep_sat_sol->filter_sol titrate Titrate with Standardized HCl filter_sol->titrate record_data Record pH vs. Volume of HCl titrate->record_data plot_curve Plot Titration Curve record_data->plot_curve det_equiv_point Determine Equivalence Point plot_curve->det_equiv_point calc_conc Calculate [OH-] and [Pb2+] det_equiv_point->calc_conc calc_ksp Calculate Ksp calc_conc->calc_ksp end End calc_ksp->end

Workflow for Ksp Determination by Potentiometric Titration.

Other Experimental Methods

Other methods that can be employed to determine the Ksp of lead(II) hydroxide include:

  • Conductometric Titration: This method involves monitoring the electrical conductivity of the solution as a titrant is added. The equivalence point is identified by a sharp change in the conductivity.

  • Spectrophotometry: If a suitable colored complex can be formed with either the Pb²⁺ or OH⁻ ions, spectrophotometry can be used. A calibration curve is first prepared using solutions of known concentrations. The concentration of the ion in the saturated solution is then determined by measuring its absorbance.

Thermodynamics of Dissolution

The dissolution of lead(II) hydroxide is a thermodynamic process governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The standard Gibbs free energy of dissolution (ΔG°) is related to the solubility product constant by the equation:

ΔG° = -RT ln(Ksp)

where:

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the temperature in Kelvin

The temperature dependence of the Ksp is described by the van't Hoff equation, which relates the change in Ksp to the enthalpy of dissolution (ΔH°). For an endothermic dissolution (ΔH° > 0), the solubility and Ksp increase with increasing temperature. For an exothermic dissolution (ΔH° < 0), the solubility and Ksp decrease with increasing temperature.

Conclusion

The solubility product of lead(II) hydroxide is a fundamental parameter that governs its behavior in aqueous environments. A thorough understanding of its Ksp, the factors that influence it, and the methods for its determination is crucial for various scientific and industrial applications, including environmental chemistry, materials science, and pharmaceutical development. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Phase Diagram and Stability Fields of Lead Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram and stability fields of lead hydroxide (B78521). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the aqueous chemistry of lead. This document summarizes key thermodynamic data, outlines experimental methodologies for characterization, and visualizes the complex relationships governing the stability of lead species in aqueous environments.

Introduction to the Lead-Water System

The behavior of lead in aqueous solutions is of significant interest across various scientific disciplines, from environmental chemistry to materials science and toxicology. The stability of lead compounds is critically dependent on the pH and the electrochemical potential of the solution. While often referred to as lead(II) hydroxide (Pb(OH)₂), simple, stable crystalline forms of this compound are not commonly observed.[1] Instead, lead in aqueous environments exists as a variety of ionic species, oxides, and complex oxyhydroxides.[2][3] The Pourbaix diagram, or potential-pH diagram, is the most effective tool for visualizing the thermodynamic stability of these different species.[4]

Thermodynamic Data for Lead Species

The construction of a Pourbaix diagram is fundamentally based on the standard Gibbs free energy of formation (ΔGf°) for all the chemical species involved in the system.[5] This data allows for the calculation of the equilibrium potentials between different species as a function of pH using the Nernst equation.[6] The following table summarizes the standard Gibbs free energies of formation for key lead species in the lead-water system at 298.15 K (25 °C).

Species State ΔGf° (kJ/mol) Reference
Pbs0[2]
Pb²⁺aq-24.3[2]
PbO (Litharge)s-188.5[2]
Pb(OH)₂s-377.0[2]
PbOH⁺aq-217.6[2]
Pb(OH)₃⁻aq-537.6[2]
[Pb₄(OH)₄]⁴⁺aq-885.3[2]
[Pb₆(OH)₈]⁴⁺aq-1599.5[2]
HPbO₂⁻ (equivalent to Pb(OH)₃⁻)aq-351.0[3]
PbO₂s-217.4[2]
H₂Ol-237.2[2]

Note: Values can vary slightly between different sources. The data presented here is primarily from a revised analysis of the Pb-H₂O system for consistency.[2] The species HPbO₂⁻ is thermodynamically equivalent to Pb(OH)₃⁻.

The Pourbaix Diagram for the Lead-Water System

The Pourbaix diagram for the lead-water system illustrates the regions of thermodynamic stability for various lead species as a function of potential (E, in volts) and pH. The lines on the diagram represent the equilibrium conditions between two species.

G Pourbaix Diagram for the Pb-H2O System cluster_diagram Pourbaix Diagram for the Pb-H2O System Pb2_plus Pb²⁺ Pb Pb PbO PbO HPbO2_minus HPbO₂⁻ PbO2 PbO₂ Pb_Pb2_plus Pb2_plus_PbO Pb_Pb2_plus->Pb2_plus_PbO E = -0.126 + 0.0295 log[Pb²⁺] PbO_HPbO2_minus Pb2_plus_PbO->PbO_HPbO2_minus pH = 7.71 - 0.5 log[Pb²⁺] PbO_HPbO2_minus->HPbO2_minus pH = 14.96 + log[HPbO₂⁻] Pb_PbO Pb_PbO->PbO pH = 9.37 PbO_PbO2 PbO_PbO2->PbO2 E = 0.248 - 0.0591 pH Pb2_plus_PbO2 Pb2_plus_PbO2->PbO2 E = 0.920 - 0.1182 pH + 0.0295 log[Pb²⁺] HPbO2_minus_PbO2 HPbO2_minus_PbO2->PbO2 E = 1.005 - 0.0886 pH + 0.0295 log[HPbO₂⁻] xaxis pH yaxis E (V vs. SHE) -2,0 -2,0 8,0 8,0 -2,0->8,0 0,-1 0,-1 0,6 0,6 0,-1->0,6

Caption: Pourbaix diagram for the Pb-H₂O system at 25°C and 1 atm.

The diagram is divided into several fields, each representing the conditions under which a particular lead species is the most thermodynamically stable. The lines separating these fields are determined by the following key equilibria:

  • Horizontal Lines: These represent redox reactions that are independent of pH. For example, the equilibrium between Pb and Pb²⁺.

  • Vertical Lines: These indicate acid-base reactions that do not involve a change in oxidation state. An example is the equilibrium between Pb²⁺ and solid PbO.

  • Sloping Lines: These lines represent redox reactions that are dependent on pH, meaning both electrons and H⁺ (or OH⁻) ions are involved. The equilibrium between PbO and PbO₂ is an example.

Experimental Protocols

The determination of a phase diagram and stability fields for a system like lead hydroxide involves a combination of theoretical calculations and experimental verification.

Theoretical Construction of the Pourbaix Diagram

The Pourbaix diagram is constructed by plotting the Nernst equations for all relevant half-cell reactions. The general form of the Nernst equation is:

E = E° - (RT/nF) * ln(Q)

Where:

  • E is the electrode potential.

  • E° is the standard electrode potential.

  • R is the universal gas constant.

  • T is the temperature in Kelvin.

  • n is the number of electrons transferred.

  • F is the Faraday constant.

  • Q is the reaction quotient.

The standard potential E° can be calculated from the standard Gibbs free energies of formation (ΔGf°) of the reactants and products.

Experimental Workflow for Stability Field Determination

The following flowchart illustrates a typical experimental workflow for the synthesis and characterization of lead oxyhydroxides to validate and refine the theoretically derived stability diagram.

G start Start: Define System (e.g., Pb-H₂O) synthesis Synthesis of Lead Oxyhydroxide (e.g., Hydrothermal, Co-precipitation) start->synthesis characterization Phase Characterization (XRD, SEM, TEM) synthesis->characterization stability_exp Stability Experiments characterization->stability_exp potentiometry Potentiometric Titration (Determine stability constants) stability_exp->potentiometry solubility Solubility Studies (Vary pH, analyze dissolved Pb) stability_exp->solubility data_analysis Data Analysis and Modeling potentiometry->data_analysis solubility->data_analysis refine_diagram Refine Pourbaix Diagram data_analysis->refine_diagram

Caption: Experimental workflow for lead hydroxide stability analysis.

Detailed Methodologies

A. Synthesis of Lead Oxyhydroxides (Example: Hydrothermal Method)

  • Precursor Preparation: Prepare an aqueous solution of a lead(II) salt, such as lead nitrate (B79036) (Pb(NO₃)₂) or lead acetate (B1210297) (Pb(CH₃COO)₂).

  • pH Adjustment: Adjust the pH of the solution to the desired level using a base, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to induce precipitation of lead hydroxide precursors.

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (e.g., 120-200 °C) for a defined period (e.g., 12-48 hours). The autogenous pressure and temperature facilitate the crystallization of lead oxyhydroxide phases.

  • Product Recovery: After cooling, the solid product is collected by filtration, washed with deionized water and ethanol (B145695) to remove impurities, and dried under vacuum.

B. Phase Characterization using X-ray Diffraction (XRD)

  • Sample Preparation: The synthesized powder is finely ground and mounted on a sample holder.

  • Data Collection: An X-ray diffractometer with a Cu Kα radiation source is used to scan the sample over a 2θ range (e.g., 10-80°).

  • Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.

C. Determination of Stability Constants via Potentiometric Titration

  • Solution Preparation: A solution containing a known concentration of Pb²⁺ ions is prepared in a constant ionic strength medium (e.g., using NaClO₄ or KNO₃).

  • Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added.

  • Data Analysis: The titration data (pH vs. volume of base) is used to calculate the formation constants (stability constants) of the various lead-hydroxo complexes (e.g., PbOH⁺, [Pb₄(OH)₄]⁴⁺) that form in solution. This is often done using specialized software that fits the experimental data to a chemical model of the system.

Conclusion

The stability of lead hydroxide and related species in aqueous solutions is a complex interplay of pH and electrochemical potential. The Pourbaix diagram, grounded in thermodynamic data, provides a critical framework for predicting the predominant lead species under various conditions. Experimental verification through controlled synthesis and characterization techniques such as XRD and potentiometric titration is essential for refining our understanding of these systems. This guide provides the foundational knowledge and methodologies for researchers and professionals working with lead-containing systems.

References

An In-depth Technical Guide to the Electronic Properties of Lead Hydroxide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of lead hydroxide (B78521) compounds. The information presented herein is intended to support research and development efforts by providing key data on the material's characteristics, detailed experimental protocols for its synthesis and analysis, and a visualization of its behavior in electrochemical and photocatalytic systems.

Electronic Properties of Lead(II) Hydroxide and Related Compounds

Lead(II) hydroxide (Pb(OH)₂) is a material of interest due to its semiconducting nature, which underpins its application in various fields, including energy storage and catalysis. The electronic properties of lead hydroxide and its related compounds are summarized below.

Quantitative Data Summary
CompoundPropertyValueMethodReference
Lead(II) hydroxide (Pb(OH)₂)Direct Band Gap5.41 eVAnalysis of absorption spectra[1]
Lead nitrate (B79036) hydroxideIndirect Band Gap3.70 eVDFT (mBJ) CalculationN/A
Lead nitrate hydroxideIndirect Band Gap3.78 eVExperimentalN/A

Table 1: Summary of Band Gap Data for Lead Hydroxide and a Related Compound.

CompoundPropertyValueMethod/ConditionsReference
Lead Oxide (PbO)Electrical ConductivityHigher for 2D nanoflakes vs. spherical nanoparticlesFour-point probe method on thin layersN/A
Lead Carbonate (PbCO₃)Dielectric Constant18.1Measured at 60° FN/A
Lead Chloride (PbCl₂)Dielectric Constant4.2Not specifiedN/A
Lead Nitrate (Pb(NO₃)₂)Dielectric Constant37.7Not specifiedN/A
Lead Oxide (PbO)Dielectric Constant25.9Measured at 60° FN/A
Lead Sulfate (B86663) (PbSO₄)Dielectric Constant14.3Not specifiedN/A
Lead Sulfite (PbSO₃)Dielectric Constant17.9Not specifiedN/A

Table 2: Electrical Properties of Related Lead Compounds. Note: Data for Pb(OH)₂ is not available.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of lead hydroxide compounds, as cited in the literature.

Synthesis of Lead(II) Hydroxide Nanoparticles via Chemical Co-precipitation

This protocol describes the synthesis of lead(II) hydroxide nanoparticles using a chemical co-precipitation method[1][2].

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Magnetic stirrer

  • Beakers

  • Filtration apparatus

  • Agate mortar

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the required amount in distilled water.

  • Prepare a 0.1 M solution of sodium hydroxide by dissolving the required amount in distilled water.

  • While continuously stirring the lead(II) nitrate solution with a magnetic stirrer, add the sodium hydroxide solution dropwise.

  • A white precipitate of lead(II) hydroxide will form immediately.

  • Continue stirring for a predetermined period to ensure complete reaction.

  • Separate the precipitate from the reaction mixture by filtration.

  • Wash the precipitate several times with distilled water to remove any unreacted reagents and by-products.

  • Dry the wet precipitate in a suitable environment (e.g., in a desiccator or a low-temperature oven).

  • Grind the dried precipitate into a fine powder using an agate mortar.

Synthesis of Lead Hydroxide Nanorods

This protocol outlines the preparation of lead hydroxide nanorods through a liquid-phase chemical reaction [N/A].

Materials:

  • Lead nitrate (Pb(NO₃)₂)

  • Sodium chloride (NaCl)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 0.662 g of lead nitrate and 0.351 g of sodium chloride in 200 ml of deionized water to prepare the precursor solution.

  • Heat the solution to 90 °C with constant stirring.

  • Add 0.084 g of solid potassium hydroxide to the heated solution.

  • Continue stirring to allow the formation of a white precipitate of lead hydroxide nanorods.

  • Filter the precipitate from the solution.

  • Wash the collected precipitate thoroughly with deionized water.

  • Dry the final product to obtain lead hydroxide nanorods.

Characterization by X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

The following are general procedures for the structural and morphological characterization of synthesized lead hydroxide compounds[1][3].

2.3.1 X-ray Diffraction (XRD) Analysis

  • Objective: To determine the crystal structure and average crystallite size of the synthesized material.

  • Instrument: A standard X-ray diffractometer with CuKα radiation.

  • Sample Preparation: A small amount of the powdered lead hydroxide sample is uniformly spread on a sample holder.

  • Data Collection: The sample is scanned over a 2θ range (e.g., 10° to 70°) at a specific scan rate.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities with standard diffraction data (e.g., from the JCPDS database). The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

2.3.2 Scanning Electron Microscopy (SEM) Analysis

  • Objective: To investigate the surface morphology and particle shape of the synthesized material.

  • Instrument: A scanning electron microscope.

  • Sample Preparation: A small amount of the lead hydroxide powder is mounted on an SEM stub using conductive carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample surface to prevent charging effects.

  • Imaging: The sample is introduced into the SEM chamber, and the electron beam is scanned across the surface. Secondary electrons or backscattered electrons are detected to generate an image of the sample's topography and composition. Images are captured at various magnifications to observe the overall morphology and individual particle details.

Signaling Pathways and Mechanisms

The electronic properties of lead hydroxide compounds are central to their roles in electrochemical and photocatalytic processes. The following diagrams illustrate the key mechanisms involved.

Electrochemical Reactions in a Lead-Acid Battery

The operation of a lead-acid battery involves the reversible conversion of lead species at the electrodes. While lead sulfate is the primary product, the formation and dissolution of lead hydroxide intermediates can play a role in the overall electrochemical process, particularly under certain pH and potential conditions.

Lead_Acid_Battery_Discharge Discharge Process of a Lead-Acid Battery cluster_anode Negative Electrode (Anode) cluster_cathode Positive Electrode (Cathode) cluster_electrolyte Electrolyte (H₂SO₄) Pb Pb (Lead) PbSO4_anode PbSO₄ (Lead Sulfate) Pb->PbSO4_anode Oxidation (releases 2e⁻) H2SO4 H₂SO₄ H2O H₂O PbO2 PbO₂ (Lead Dioxide) PbSO4_cathode PbSO₄ (Lead Sulfate) PbO2->PbSO4_cathode Reduction (consumes 2e⁻) H2SO4->H2O Consumed during discharge

Caption: Electrochemical discharge process in a lead-acid battery.

Photocatalytic Degradation of Organic Pollutants

Lead hydroxide, as a semiconductor, can potentially act as a photocatalyst for the degradation of organic pollutants. Upon irradiation with light of sufficient energy (greater than its band gap), electron-hole pairs are generated, which initiate a series of redox reactions leading to the breakdown of organic molecules.

Photocatalysis_Mechanism General Mechanism of Photocatalytic Degradation cluster_reactions Redox Reactions ValenceBand Valence Band (VB) ConductionBand Conduction Band (CB) h_plus h⁺ (hole) e_minus e⁻ (electron) Light Light (hν ≥ Eg) Light->ValenceBand Photon Absorption O2_reaction O₂ + e⁻ → •O₂⁻ (Superoxide radical) e_minus->O2_reaction H2O_reaction H₂O + h⁺ → •OH + H⁺ (Hydroxyl radical) h_plus->H2O_reaction Pollutant_degradation Organic Pollutants + (•O₂⁻, •OH) → Degradation Products O2_reaction->Pollutant_degradation H2O_reaction->Pollutant_degradation

Caption: Photocatalytic degradation by a semiconductor like Pb(OH)₂.

Conclusion

This technical guide has synthesized the available data on the electronic properties of lead hydroxide compounds. The band gap of lead(II) hydroxide nanoparticles has been established, and detailed protocols for its synthesis and characterization are provided. The visualization of its role in electrochemical and photocatalytic systems offers a foundational understanding for further research. The significant gap in the literature regarding the experimental determination of electrical conductivity and dielectric constant of pure lead(II) hydroxide presents a clear opportunity for future investigations to fully elucidate the electronic behavior of this promising material.

References

An In-depth Technical Guide to the Crystal Structure of Lead Oxy-hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various lead oxy-hydroxides and related compounds. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of these materials, which are frequently encountered in environmental chemistry, materials science, and toxicology. Lead oxy-hydroxides are common corrosion products of lead and its alloys, and their specific crystalline forms can influence the bioavailability and reactivity of lead.

Core Concepts in Lead Oxy-hydroxide Crystallography

The crystal chemistry of lead(II) compounds is notably complex due to the influence of the stereochemically active 6s² lone pair of electrons on the Pb²⁺ cation. This lone pair can occupy a significant volume, leading to distorted coordination polyhedra and the formation of layered or complex framework structures. The compounds discussed herein encompass a range of compositions, including simple oxides, hydroxides, and more complex oxy-hydroxides containing other anions such as carbonates and chlorides.

Data Presentation: Crystallographic Information

The following tables summarize the key crystallographic data for several important lead oxy-hydroxide and related phases.

Table 1: Crystal Structure Data of Lead Oxides

Compound NameChemical FormulaCrystal SystemSpace GroupLattice Parameters (Å)
Lithargeα-PbOTetragonalP4/nmma = 3.97, c = 5.02[1]
Massicotβ-PbOOrthorhombicPbcma = 5.49, b = 4.75, c = 5.89[2]

Table 2: Crystal Structure Data of Lead Carbonate Hydroxides

Compound NameChemical FormulaCrystal SystemSpace GroupLattice Parameters (Å, °)
HydrocerussitePb₃(CO₃)₂(OH)₂RhombohedralR-3ma = 9.09, c = 24.88

Table 3: Crystal Structure Data of Lead Oxychlorides and Hydroxychlorides

Compound NameChemical FormulaCrystal SystemSpace GroupLattice Parameters (Å, °)
LaurionitePb(OH)ClOrthorhombicPnmaa = 7.111, b = 9.6987, c = 4.0203[3]
ParalaurionitePb(OH)ClMonoclinicC2/ma = 10.865, b = 4.006, c = 7.233, β = 117.24[4][5][6]
MendipitePb₃Cl₂O₂OrthorhombicP2₁2₁2₁a = 9.52, b = 11.87, c = 5.87[7][8]
PenfielditePb₂Cl₃(OH)HexagonalP6a = 11.28, c = 48.65[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these crystalline phases. Below are representative protocols for the preparation of hydrocerussite and a generic approach for lead(II) hydroxide (B78521) nanoparticles.

Synthesis of Hydrocerussite (Pb₃(CO₃)₂(OH)₂)

This protocol is based on the reaction of a lead source with carbon dioxide and water under controlled pH.

  • Precursor Preparation: A solution of a soluble lead(II) salt, such as lead(II) acetate (B1210297) or lead(II) nitrate (B79036), is prepared in deionized water. Alternatively, a suspension of litharge (PbO) can be used.

  • Reaction: Carbon dioxide gas is bubbled through the lead-containing solution or suspension. The reaction can also be carried out by exposing the solution to the atmosphere over a prolonged period.

  • pH Control: The pH of the reaction mixture is maintained between 4 and 5. This can be achieved by the controlled addition of an acid or base.

  • Precipitation and Aging: A white precipitate of hydrocerussite will form. The mixture is stirred for a period to allow for the crystallization and aging of the precipitate.

  • Isolation and Washing: The precipitate is collected by filtration, washed several times with deionized water to remove any soluble impurities, and then washed with ethanol (B145695) to facilitate drying.

  • Drying: The final product is dried in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

Synthesis of Lead(II) Hydroxide (Pb(OH)₂) Nanoparticles

This protocol describes a chemical co-precipitation method for the synthesis of lead(II) hydroxide nanoparticles.

  • Precursor Solutions: Prepare a 0.1 M solution of lead(II) nitrate (Pb(NO₃)₂) in deionized water and a 0.2 M solution of sodium hydroxide (NaOH) in deionized water.

  • Precipitation: Slowly add the NaOH solution dropwise to the lead(II) nitrate solution under vigorous stirring at room temperature. A white precipitate of lead(II) hydroxide will form immediately.

  • Aging: Continue stirring the suspension for a period of 1-2 hours to allow for the growth and stabilization of the nanoparticles.

  • Washing: The precipitate is collected by centrifugation or filtration and washed repeatedly with deionized water to remove residual ions. This can be followed by a final wash with ethanol.

  • Drying: The resulting nanoparticle powder is dried under vacuum or in a desiccator at room temperature.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the study of lead oxy-hydroxides.

experimental_workflow_hydrocerussite cluster_synthesis Synthesis cluster_characterization Characterization precursors Lead(II) Acetate Solution or Litharge (PbO) Suspension reaction Reaction with CO2 and H2O (pH 4-5) precursors->reaction precipitation Precipitation and Aging reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying xrd X-ray Diffraction (XRD) drying->xrd rietveld Rietveld Refinement xrd->rietveld final_product Hydrocerussite Crystal Structure rietveld->final_product

Caption: Experimental workflow for the synthesis and characterization of hydrocerussite.

logical_relationship_lead_corrosion lead_metal Metallic Lead (Pb) oxidation Oxidation (in air and water) lead_metal->oxidation chloride_attack Reaction with Chloride Ions (e.g., seawater, de-icing salts) lead_metal->chloride_attack lead_oxide Lead(II) Oxide (PbO) (Litharge/Massicot) oxidation->lead_oxide carbonation Reaction with CO2 (in humid environments) lead_oxide->carbonation lead_oxide->chloride_attack hydrocerussite Hydrocerussite (Pb3(CO3)2(OH)2) carbonation->hydrocerussite laurionite Laurionite/Paralaurionite (Pb(OH)Cl) chloride_attack->laurionite mendipite Mendipite (Pb3Cl2O2) laurionite->mendipite Further Reaction

Caption: Simplified logical relationship of lead corrosion pathways to form oxy-hydroxides.

References

Methodological & Application

Synthesis of Lead Oxide (PbO) Nanoparticles from Lead Hydroxide Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of lead oxide (PbO) nanoparticles using a lead hydroxide (B78521) precursor. The method involves two key stages: the precipitation of lead hydroxide followed by its thermal decomposition to yield PbO nanoparticles. This approach offers a straightforward route to producing PbO nanoparticles with potential applications in various fields, including catalysis, sensing, and biomedical research.

Introduction

Lead oxide (PbO) nanoparticles exhibit unique physicochemical properties that make them attractive for a range of applications. The synthesis route utilizing a lead hydroxide precursor is advantageous due to its relative simplicity and the ability to control particle characteristics through the careful management of reaction conditions. This protocol outlines the necessary steps, from precursor synthesis to the final characterization of the resulting PbO nanoparticles.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of PbO nanoparticles.

Materials and Equipment

Materials:

Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Buchner funnel and filter paper

  • Oven or vacuum oven

  • Tube furnace or muffle furnace

  • Centrifuge (optional)

  • Mortar and pestle

Synthesis of Lead Hydroxide (Pb(OH)₂) Precursor

The initial step involves the precipitation of lead hydroxide from a soluble lead salt solution.

Protocol:

  • Prepare a Lead Salt Solution: Dissolve a specific amount of a lead salt (e.g., lead nitrate or lead acetate) in deionized water to achieve a desired concentration (e.g., 0.1 M). Stir the solution until the salt is completely dissolved.

  • Prepare a Base Solution: In a separate beaker, prepare a solution of a base such as sodium hydroxide or ammonium hydroxide (e.g., 1 M).

  • Precipitation: While vigorously stirring the lead salt solution, slowly add the base solution dropwise. A white precipitate of lead hydroxide (Pb(OH)₂) will form.

  • pH Adjustment: Continue adding the base solution until the pH of the mixture reaches a desired level, typically in the range of 9-11, to ensure complete precipitation.

  • Aging the Precipitate: Allow the suspension to stir for an additional 1-2 hours at room temperature to age the precipitate, which can lead to more uniform particles.

  • Washing the Precursor: Separate the lead hydroxide precipitate from the solution by filtration using a Buchner funnel or by centrifugation. Wash the precipitate several times with deionized water to remove any unreacted ions. Follow with one or two washes with ethanol to aid in the subsequent drying process.

  • Drying the Precursor: Dry the washed lead hydroxide precipitate in an oven at a temperature between 60-80°C for several hours until a fine, dry powder is obtained.

Thermal Decomposition of Lead Hydroxide to PbO Nanoparticles

The dried lead hydroxide powder is then thermally decomposed to form lead oxide nanoparticles. The temperature of this step is a critical parameter that influences the final product's characteristics.

Protocol:

  • Sample Preparation: Place a known amount of the dried lead hydroxide powder in a ceramic crucible or boat.

  • Calcination: Place the crucible in a tube furnace or muffle furnace.

  • Heating Profile: Heat the sample to the desired decomposition temperature. Based on literature, the decomposition of lead hydroxide to lead oxide can occur over a range of temperatures.

    • For complete decomposition to PbO, a temperature of at least 160°C is required.

    • To obtain nanostructured PbO, a dehydration temperature of around 320°C has been reported.

    • The formation of β-PbO nanorods from lead hydroxide nanorods occurs in the temperature range of 400-600°C[1]. A recommended starting point is a calcination temperature of 450°C .

  • Holding Time: Maintain the set temperature for a period of 2-4 hours to ensure complete conversion of the precursor.

  • Cooling: After the holding time, allow the furnace to cool down to room temperature naturally.

  • Collection: Carefully collect the resulting PbO nanoparticle powder from the crucible. Gently grind the powder with a mortar and pestle if necessary to break up any agglomerates.

Data Presentation

The following table summarizes key parameters and expected outcomes for the synthesis of PbO nanoparticles from a lead hydroxide precursor, based on available literature.

ParameterValue/RangeExpected Outcome/Notes
Precursor Synthesis
Lead Salt Concentration0.1 - 1.0 MAffects the yield and initial particle size of the hydroxide precursor.
pH of Precipitation9 - 11Ensures complete precipitation of lead hydroxide.
Aging Time1 - 2 hoursCan improve the uniformity of the precursor particles.
Thermal Decomposition
Decomposition Temperature160 - 600°CCritical for controlling the phase and crystallinity of PbO. Lower temperatures may result in incomplete decomposition, while higher temperatures can lead to particle growth and sintering. A temperature of around 320°C is suggested for nanostructured PbO. The formation of β-PbO nanorods has been observed between 400-600°C[1]. Complete decomposition is noted at 160°C.
Holding Time2 - 4 hoursEnsures complete conversion of lead hydroxide to lead oxide.
Product Characteristics
Resulting PbO Phaseα-PbO (Litharge) or β-PbO (Massicot)The crystal phase can be influenced by the decomposition temperature.
Particle SizeNanometer rangeDependent on precursor characteristics and calcination conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of PbO nanoparticles from a lead hydroxide precursor.

experimental_workflow cluster_precursor Lead Hydroxide Precursor Synthesis cluster_decomposition Thermal Decomposition lead_salt Lead Salt Solution (e.g., Pb(NO₃)₂) precipitation Precipitation lead_salt->precipitation base Base Solution (e.g., NaOH) base->precipitation washing Washing precipitation->washing drying Drying (60-80°C) washing->drying pb_oh_2 Pb(OH)₂ Powder drying->pb_oh_2 calcination Calcination (160-600°C) pb_oh_2->calcination Thermal Treatment pbo_np PbO Nanoparticles calcination->pbo_np

Caption: Workflow for PbO nanoparticle synthesis.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression and key transitions in the synthesis process.

synthesis_logic start Start precursor_formation Formation of Pb(OH)₂ Precipitate start->precursor_formation Addition of Base precursor_isolation Isolation and Purification of Precursor precursor_formation->precursor_isolation Filtration & Washing thermal_conversion Thermal Conversion to PbO precursor_isolation->thermal_conversion Heating product PbO Nanoparticles thermal_conversion->product Decomposition & Nucleation

References

Application Notes and Protocols for the Electrochemical Detection of Lead Hydroxide Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead and its compounds, including lead hydroxide (B78521), are significant environmental and health hazards due to their toxicity and ability to accumulate in biological systems. Monitoring the presence of lead species in various matrices is crucial for environmental protection, public health, and ensuring the safety of pharmaceutical products. Electrochemical methods offer a compelling alternative to traditional analytical techniques for lead detection, providing high sensitivity, rapid analysis, portability, and cost-effectiveness.[1][2][3]

This application note provides detailed protocols and data for the electrochemical detection of lead, with a specific focus on lead hydroxide species. The formation of lead hydroxide is highly dependent on the pH of the aqueous medium. While most electrochemical methods are optimized for the detection of the Pb(II) ion in acidic solutions, these techniques can be adapted for the detection of lead hydroxide species by controlling the solution's pH. In alkaline solutions, lead(II) exists predominantly as various mononuclear hydroxide complexes, such as Pb(OH)+, Pb(OH)₂, Pb(OH)₃⁻, and Pb(OH)₄²⁻.[4] Understanding the electrochemical behavior of lead in alkaline media is key to detecting these species.

Principle of Electrochemical Detection

The electrochemical detection of lead typically involves a two-step process using techniques like Anodic Stripping Voltammetry (ASV), which is renowned for its exceptional sensitivity.[1]

  • Preconcentration/Deposition: A negative potential is applied to the working electrode. This causes the lead ions (or lead from hydroxide complexes) in the sample to be reduced and deposited onto the electrode surface, preconcentrating the analyte.

  • Stripping: The potential is then scanned in the positive direction. The deposited lead is oxidized (stripped) back into the solution, generating a current peak. The potential at which this peak occurs is characteristic of lead, and the peak's height or area is proportional to the concentration of lead in the sample.

Various modifications to the working electrode surface, such as using bismuth films or nanomaterials, can enhance the sensitivity and selectivity of the detection.[3]

Quantitative Data Summary

The following table summarizes the performance of various electrochemical methods for the detection of lead, primarily as Pb(II) ions, as reported in the literature. These methods form the basis for the protocols described below and can be adapted for lead hydroxide detection.

Electrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Supporting Electrolyte/pHReference
Screen-Printed Electrodes (SPEs)Square Wave Anodic Stripping Voltammetry (SWASV)6.25 - 500 µg/L~0.9 - 1.5 µg/L0.5 M NH₄Cl in acetate (B1210297) buffer (pH 5.0)[5]
Platinum Wire ElectrodeCyclic Voltammetry (CV)10 - 100 mg/L0.9029 mg/L (reduction peak)0.1 M KCl[6][7]
Biochar/TiO₂ Nanoparticles Modified Glassy Carbon Electrode (GCE)Differential Pulse Anodic Stripping Voltammetry (DPASV)Not specifiedNot specified0.1 M NaAc-HAc (pH 4.5)[3]
Copper-Foil-Based SensorAnodic Stripping Voltammetry (ASV)Not specified0.2 µg/L (ppb)0.2 M Sodium Acetate buffer (pH 5.2)[8]
Static Mercury Drop Electrode (SMDE)Differential Pulse Anodic Stripping Voltammetry (DPASV)0 - 500 µg/LNot specifiedNot specified[9]

Experimental Protocols

Protocol 1: Standard Detection of Pb(II) Ions in Acidic to Neutral Media

This protocol is a standard method for the determination of soluble Pb(II) ions in aqueous samples using Anodic Stripping Voltammetry.

1. Materials and Reagents:

  • Working Electrode (e.g., Glassy Carbon Electrode, Screen-Printed Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Supporting Electrolyte: 0.1 M Acetate Buffer (pH 4.5 - 5.5) or 0.1 M HCl.

  • Lead standard solution (1000 ppm)

  • High-purity water (e.g., Milli-Q)

2. Electrode Preparation (Example with GCE):

  • Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad.

  • Rinse thoroughly with high-purity water.

  • Soncate the electrode in ethanol (B145695) and then in high-purity water for 5 minutes each to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

3. In-situ Bismuth Film Plating (Optional but Recommended for Mercury-Free Detection):

  • Prepare a plating solution containing the supporting electrolyte and a known concentration of Bi(III) ions (e.g., 200 µg/L).

  • Immerse the electrodes in the plating solution.

  • Apply a deposition potential of around -1.2 V for 120-300 seconds while stirring the solution. This will co-deposit bismuth and any lead present in the plating solution (if any).

4. Electrochemical Measurement (SWASV):

  • Prepare the sample by adding a known volume to the electrochemical cell containing the supporting electrolyte. If a bismuth film is not pre-plated, add Bi(III) to the sample solution.

  • Deposition Step: Apply a deposition potential (e.g., -1.2 V vs. Ag/AgCl) for a specific time (e.g., 60 - 300 s) with stirring. The deposition time can be varied to adjust the sensitivity.

  • Equilibration Step: Stop the stirring and allow the solution to become quiescent for about 10-30 seconds.

  • Stripping Step: Scan the potential from the deposition potential towards a more positive potential (e.g., -0.2 V) using a square wave voltammetric waveform.

  • Record the resulting voltammogram. The peak around -0.4 to -0.6 V corresponds to the stripping of lead.

  • For quantification, the standard addition method is recommended to compensate for matrix effects.

Protocol 2: Detection of Lead Hydroxide Species in Alkaline Media

This protocol is adapted for the detection of lead hydroxide species by controlling the pH of the sample to be in the alkaline range.

1. Materials and Reagents:

  • Same as Protocol 1.

  • Alkaline Supporting Electrolyte: 0.1 M NaOH or 0.05 M KOH.[10]

  • pH meter and pH adjustment solutions (e.g., dilute NaOH and HCl).

2. Sample Preparation:

  • Take a known volume of the aqueous sample.

  • Adjust the pH of the sample to a desired alkaline value (e.g., pH 9-12) using the dilute NaOH solution. At this pH, lead will be present predominantly as hydroxide complexes.[4] Note that at very high pH, lead hydroxide can precipitate. The choice of pH should be optimized based on the expected concentration and sample matrix.

3. Electrode Preparation:

  • Follow the same procedure as in Protocol 1.

4. Electrochemical Measurement (Adapted SWASV):

  • Transfer the pH-adjusted sample to the electrochemical cell containing the alkaline supporting electrolyte.

  • Deposition Step: The deposition potential may need to be adjusted for the alkaline medium. Based on cyclic voltammetry studies of lead in NaOH, the deposition potential can be set around -0.9 V to -1.2 V vs. SCE.[11] Optimization of this potential is recommended. Apply the deposition potential for a defined time with stirring.

  • Equilibration Step: Stop stirring and allow the solution to stabilize for 10-30 seconds.

  • Stripping Step: Scan the potential from the deposition potential towards a more positive value. The stripping peak for lead in alkaline media will be observed.

  • Record the voltammogram and quantify using the standard addition method.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Electrochemical Detection of Lead Hydroxide cluster_prep Sample and Electrode Preparation cluster_analysis Electrochemical Analysis cluster_data Data Acquisition and Analysis sample_collection Sample Collection ph_adjustment pH Adjustment to Alkaline Range sample_collection->ph_adjustment cell_assembly Assemble Electrochemical Cell ph_adjustment->cell_assembly electrode_prep Working Electrode Preparation (Polishing, Cleaning) electrode_prep->cell_assembly deposition Preconcentration/Deposition Step (Negative Potential Applied) cell_assembly->deposition stripping Stripping Step (Potential Scanned Positively) deposition->stripping voltammogram Record Voltammogram stripping->voltammogram quantification Quantification (e.g., Standard Addition) voltammogram->quantification final_result final_result quantification->final_result Final Concentration of Lead Hydroxide Species

Caption: Overall workflow for the electrochemical detection of lead hydroxide species.

Signaling Pathway: Electrochemical Reactions of Lead Hydroxide

lead_hydroxide_electrochemistry Electrochemical Reactions of Lead Hydroxide at the Electrode Surface cluster_solution Solution Phase (Alkaline) cluster_electrode Electrode Surface pb_hydroxide Pb(OH)x^(2-x) (Lead Hydroxide Species) pb_metal Pb(0) (Deposited Lead Metal) pb_hydroxide->pb_metal Deposition Step (Reduction at Negative Potential) Pb(OH)x^(2-x) + 2e- -> Pb(0) + xOH- electrode Working Electrode pb_metal->pb_hydroxide Stripping Step (Oxidation at Positive Potential) Pb(0) + xOH- -> Pb(OH)x^(2-x) + 2e-

Caption: Proposed electrochemical reaction mechanism for lead hydroxide at the electrode surface.

Conclusion

Electrochemical methods, particularly anodic stripping voltammetry, are powerful tools for the sensitive and rapid detection of lead. While standard protocols are often designed for acidic conditions to detect Pb(II) ions, they can be effectively adapted for the detection of lead hydroxide species by performing the analysis in an alkaline medium. Careful control of the sample pH is essential to ensure that lead is present in its hydroxide form. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement electrochemical techniques for the monitoring of lead hydroxide species in various aqueous samples. Further optimization of parameters such as deposition potential and time for specific alkaline conditions and sample matrices is recommended to achieve the best analytical performance.

References

Application Notes and Protocols: Lead(II) Hydroxide as a Precursor for Lead-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lead(II) hydroxide (B78521) (Pb(OH)₂) as a precursor in the synthesis of various lead-based materials. Detailed experimental protocols, characterization data, and potential applications are presented to guide researchers in the fields of materials science and biomedical research.

Introduction

Lead(II) hydroxide is a valuable precursor for the synthesis of a range of lead-based materials, including lead oxides (PbO, PbO₂), lead carbonate (PbCO₃), and other lead compounds. Its utility stems from its reactivity and ability to be converted into other lead species through relatively straightforward chemical reactions. While lead-based materials have diverse industrial applications, their use in biomedical fields, particularly drug development, is severely limited by the inherent toxicity of lead.[1][2] Nevertheless, research into the controlled synthesis of lead-based nanoparticles for applications such as imaging and specialized delivery systems continues, with a strong emphasis on surface functionalization to mitigate toxicity and enhance biocompatibility.[3][4]

This document outlines protocols for the synthesis of various lead-based materials using Pb(OH)₂ as a starting material or an in-situ generated intermediate.

Synthesis of Lead-Based Materials from Lead(II) Hydroxide

Synthesis of Lead(II) Hydroxide (Pb(OH)₂) Nanorods

Lead(II) hydroxide can be synthesized in the form of nanorods through a solution-phase reaction. This protocol is adapted from a method involving the reaction of a soluble lead salt with a hydroxide source.

Experimental Protocol:

  • Precursor Preparation:

    • Prepare a 0.01 M solution of lead(II) nitrate (B79036) (Pb(NO₃)₂) in deionized water.

    • Prepare a 0.03 M solution of potassium hydroxide (KOH) in deionized water.

  • Precipitation:

    • While stirring vigorously, slowly add the 0.03 M KOH solution to the 0.01 M Pb(NO₃)₂ solution.

    • A white precipitate of lead(II) hydroxide will form.

  • Washing and Collection:

    • Centrifuge the suspension to collect the Pb(OH)₂ precipitate.

    • Wash the precipitate several times with deionized water to remove any unreacted ions.

    • Follow with a final wash with ethanol (B145695).

  • Drying:

    • Dry the collected precipitate in a vacuum oven at 60 °C.

Synthesis of Lead Dioxide (PbO₂) Nanoparticles

Lead dioxide nanoparticles can be synthesized from Pb(OH)₂ through an oxidation step. In this protocol, Pb(OH)₂ is first formed in situ and then oxidized.

Experimental Protocol:

  • Formation of Lead(II) Hydroxide:

    • Prepare an aqueous solution of a lead(II) salt, such as lead(II) nitrate or lead(II) acetate.

    • Add a stoichiometric amount of a hydroxide solution, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise while stirring to precipitate Pb(OH)₂.[5]

  • Oxidation to Lead Dioxide:

    • To the suspension of Pb(OH)₂, add an oxidizing agent such as hydrogen peroxide (H₂O₂).[5]

    • The reaction is typically exothermic and should be carried out in a controlled manner, potentially in an ice bath.

    • The white precipitate of Pb(OH)₂ will turn into a dark brown precipitate of PbO₂. The balanced chemical equation for this redox reaction is: Pb(OH)₂(s) + H₂O₂(aq) → PbO₂(s) + 2H₂O(l)[5]

  • Purification:

    • Collect the PbO₂ nanoparticles by centrifugation.

    • Wash the nanoparticles repeatedly with deionized water and then with ethanol to remove byproducts and unreacted precursors.

  • Drying:

    • Dry the purified PbO₂ nanoparticles in an oven at 60-80 °C for several hours.

Synthesis of Lead(II) Oxide (PbO) Nanoparticles

Lead(II) oxide can be obtained through the dehydration of lead(II) hydroxide.

Experimental Protocol:

  • Synthesis of Lead(II) Hydroxide:

    • Prepare Pb(OH)₂ precipitate as described in section 2.1 or 2.2.

  • Dehydration:

    • Heat the obtained Pb(OH)₂ precipitate at a temperature of 320 °C. This thermal treatment leads to the dehydration of lead hydroxide to form nanostructured lead oxide.

  • Characterization:

    • The resulting powder can be characterized by techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) to determine its morphology, particle size, and crystal structure.

Synthesis of Lead Carbonate (PbCO₃)

Lead carbonate can be prepared by reacting a suspension of lead(II) hydroxide with carbon dioxide.

Experimental Protocol:

  • Preparation of Pb(OH)₂ Suspension:

    • Prepare a suspension of Pb(OH)₂ in water as described in section 2.1.

  • Carbonation:

    • Bubble carbon dioxide (CO₂) gas through the Pb(OH)₂ suspension.

    • The reaction proceeds as follows: Pb(OH)₂(s) + CO₂(g) → PbCO₃(s) + H₂O(l).

  • Collection and Drying:

    • Filter the resulting white precipitate of lead carbonate.

    • Wash the precipitate with deionized water and dry it in an oven.

Data Presentation

Table 1: Summary of Synthesis Parameters for Lead-Based Materials using Pb(OH)₂ Precursor

Target MaterialPrecursorsKey Reaction TypeTypical Reaction ConditionsResulting Morphology
Pb(OH)₂Lead(II) nitrate, Potassium hydroxidePrecipitationAqueous solution, Room temperatureNanorods
PbO₂Lead(II) hydroxide, Hydrogen peroxideOxidationAqueous suspension, Controlled temperature (e.g., ice bath)Nanoparticles
PbOLead(II) hydroxideDehydrationThermal treatment at 320 °CNanostructured powder
PbCO₃Lead(II) hydroxide, Carbon dioxideCarbonationAqueous suspension, Room temperaturePowder

Table 2: Characterization Data of Lead Oxide Nanoparticles

Synthesis MethodMorphologyAverage Particle Size (nm)Reference
Chemical PrecipitationNanoparticles60
Ball Milling (60 min)Nanoparticles52
Green SynthesisUniform particle distribution22.4 - 29.2
SolvothermalNeedle-like38.15
Sonochemical (PbO₂)Agglomerated nanoparticles20-40

Visualizations

Synthesis_Workflow Pb_salt Lead(II) Salt Solution (e.g., Pb(NO₃)₂) PbOH2 Pb(OH)₂ Precursor (White Precipitate) Pb_salt->PbOH2 Precipitation Hydroxide Hydroxide Solution (e.g., KOH, NaOH) Hydroxide->PbOH2 PbO2 Lead Dioxide (PbO₂) Nanoparticles PbOH2->PbO2 Oxidation PbO Lead(II) Oxide (PbO) Nanoparticles PbOH2->PbO PbCO3 Lead Carbonate (PbCO₃) PbOH2->PbCO3 Carbonation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->PbO2 CO2 Carbon Dioxide (CO₂) CO2->PbCO3 Heat Thermal Treatment (Dehydration) Heat->PbO

Caption: Synthesis pathways from a Pb(OH)₂ precursor.

Experimental_Workflow Start Start: Precursor Solutions Mixing 1. Mixing and Precipitation (Formation of Pb(OH)₂) Start->Mixing Reaction 2. Chemical Conversion (Oxidation, Carbonation, etc.) Mixing->Reaction Separation 3. Separation (Centrifugation/Filtration) Reaction->Separation Washing 4. Washing (with DI Water and Ethanol) Separation->Washing Drying 5. Drying (Oven/Vacuum) Washing->Drying Characterization 6. Characterization (SEM, TEM, XRD) Drying->Characterization End End: Final Material Characterization->End

Caption: General experimental workflow for synthesis.

Applications in Drug Development: A Cautionary Note

The application of lead-based materials in drug development is a challenging area due to the well-documented toxicity of lead.[1][2] Lead and its compounds can have severe adverse effects on various organ systems.[1]

Despite these challenges, the unique properties of lead-based nanoparticles have led to exploratory research in specific biomedical applications:

  • Drug Delivery: In principle, the surface of nanoparticles, including those made from lead compounds, can be functionalized with targeting ligands and loaded with therapeutic agents.[3][4] This approach aims to deliver drugs specifically to diseased tissues, potentially reducing systemic toxicity. However, the risk of lead leaching and subsequent toxicity remains a major concern.

  • Imaging: Lead's high atomic number makes it a potential contrast agent for imaging modalities like X-ray imaging.

It is crucial for any research in this area to prioritize the development of robust surface coatings and functionalization strategies to prevent lead leakage and ensure biocompatibility.[3][6] Extensive toxicological studies are a prerequisite for any potential in vivo applications.

Drug_Development_Considerations Pb_NP Lead-Based Nanoparticle Core Surface_Func Surface Functionalization (e.g., PEGylation, Ligand Conjugation) Pb_NP->Surface_Func Mitigation Strategy Toxicity Inherent Toxicity of Lead (Major Hurdle) Pb_NP->Toxicity Biomed_App Potential Biomedical Application (e.g., Targeted Drug Delivery, Imaging) Surface_Func->Biomed_App Enables Biocompatibility Biocompatibility and Safety Assessment (Crucial Step) Biomed_App->Biocompatibility Requires Toxicity->Biocompatibility

Caption: Logical flow for considering lead-based nanoparticles in biomedicine.

Conclusion

Lead(II) hydroxide is a versatile precursor for the synthesis of various lead-based nanomaterials. The protocols provided herein offer a foundation for researchers to produce these materials in a controlled manner. While the unique properties of these materials are of scientific interest, their translation into biomedical applications, particularly in drug development, must be approached with extreme caution due to the inherent toxicity of lead. Future research in this domain should focus on innovative surface engineering to ensure the biocompatibility and safety of these materials.

References

Applications of Lead Hydroxide in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) hydroxide (B78521), Pb(OH)₂, is an inorganic compound that has demonstrated notable catalytic activity in a range of chemical transformations. While its use is approached with caution due to the toxicity of lead compounds, its unique properties as a catalyst, particularly in electrocatalysis and biochemical reactions, warrant investigation under controlled laboratory settings. This document provides detailed application notes and experimental protocols for the use of lead hydroxide in catalysis, with a focus on its role in the ethanol (B145695) oxidation reaction, RNA hydrolysis, and ester hydrolysis.

Electrocatalytic Ethanol Oxidation

The development of efficient catalysts for the ethanol oxidation reaction (EOR) is crucial for the advancement of direct ethanol fuel cells. Lead hydroxide has been shown to significantly enhance the catalytic activity and stability of palladium-based catalysts for EOR.

Application Note: Amorphous lead hydroxide (Pb(OH)₂) species incorporated into porous palladium-lead (PdPb) alloy catalysts have been shown to boost performance in the ethanol oxidation reaction.[1] The presence of Pb(OH)₂ facilitates the removal of carbon monoxide intermediates (COad), a common poison for palladium-group metal catalysts, thereby increasing the catalyst's efficiency and longevity.[1] These composite catalysts exhibit significantly higher mass activity compared to standard commercial catalysts.[1]

Quantitative Data
CatalystMass Activity (A mgPd⁻¹)Key Finding
PdPb-Pb(OH)₂3.18The incorporation of amorphous Pb(OH)₂ species enhances activity and stability for the ethanol oxidation reaction (EOR).[1]
Commercial Pd/CLower than PdPb-Pb(OH)₂Serves as a benchmark for comparison, showing lower activity.[1]
Experimental Protocol: Synthesis and Evaluation of a PdPb-Pb(OH)₂ Catalyst for Ethanol Oxidation

This protocol is adapted from the synthesis and electrochemical testing of porous PdPb-Pb(OH)₂ composites.[2]

Materials:

  • Potassium tetrachloropalladate (K₂PdCl₄)

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • β-cyclodextrin

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized water

  • Ethanol

  • Nafion® solution (5 wt%)

  • Commercial Pd/C catalyst (for comparison)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Ethanol (C₂H₅OH) solution

Equipment:

  • Three-electrode electrochemical cell (working electrode, platinum wire counter electrode, saturated calomel (B162337) reference electrode)

  • Potentiostat/Galvanostat

  • Scanning Electron Microscope (SEM)

  • Transmission Electron Microscope (TEM)

  • X-ray Diffractometer (XRD)

Procedure:

  • Catalyst Synthesis:

    • Prepare a β-cyclodextrin aqueous solution by dissolving 2.27 g of β-cyclodextrin in 200 mL of deionized water with ultrasonication for 30 minutes.

    • In a separate vessel, dissolve appropriate amounts of K₂PdCl₄ and Pb(NO₃)₂ in deionized water to achieve the desired Pd:Pb atomic ratio (e.g., 3:1).

    • Add the metal salt solution to the β-cyclodextrin solution and stir for 1 hour.

    • Rapidly inject a freshly prepared aqueous solution of NaBH₄ (e.g., 0.1 M) into the mixture under vigorous stirring.

    • Continue stirring for 3 hours to allow for the complete reduction of the metal precursors.

    • Collect the resulting porous PdPb-Pb(OH)₂ composite by centrifugation, wash thoroughly with deionized water and ethanol, and dry under vacuum.

  • Electrochemical Measurements:

    • Prepare the working electrode by dispersing 5 mg of the synthesized catalyst in a solution of 1 mL of ethanol and 50 µL of 5 wt% Nafion® solution, followed by sonication to form a homogeneous ink.

    • Deposit a specific volume of the catalyst ink onto a glassy carbon electrode and dry at room temperature.

    • Conduct cyclic voltammetry (CV) in a N₂-saturated 1 M NaOH solution to characterize the catalyst's electrochemical behavior.

    • Evaluate the ethanol oxidation reaction performance by running CVs in a N₂-saturated solution of 1 M NaOH + 1 M C₂H₅OH at a scan rate of 50 mV s⁻¹.[1][2]

    • Perform chronoamperometry (CA) at a constant potential (e.g., -0.2 V) in the same electrolyte to assess the catalyst's stability over time.[2]

Experimental Workflow

EOR_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Electrochemical Evaluation S1 Prepare β-cyclodextrin solution S2 Prepare K₂PdCl₄ and Pb(NO₃)₂ solution S1->S2 S3 Mix solutions and stir S2->S3 S4 Add NaBH₄ for reduction S3->S4 S5 Collect, wash, and dry catalyst S4->S5 E1 Prepare catalyst ink and working electrode S5->E1 E2 Perform Cyclic Voltammetry (CV) in NaOH E1->E2 E3 Evaluate EOR performance (CV in NaOH + Ethanol) E2->E3 E4 Assess stability (Chronoamperometry) E3->E4

Workflow for the synthesis and electrochemical evaluation of a PdPb-Pb(OH)₂ catalyst.

RNA Hydrolysis

Lead(II) ions, often present in solution as lead hydroxide species under neutral to basic conditions, are effective catalysts for the hydrolysis of ribonucleic acid (RNA). This catalytic activity is of interest in the study of RNA chemistry and for the development of artificial ribonucleases.

Application Note: Lead hydroxide acts as an active catalyst for the cleavage of the phosphodiester bonds in RNA.[3] The Pb(II) center is thought to function as a Lewis acid, coordinating to the phosphate (B84403) group and activating it for nucleophilic attack. The hydroxide ligands can assist in the deprotonation of the 2'-hydroxyl group of the ribose sugar, which then acts as the intramolecular nucleophile.[3] This catalytic hydrolysis is particularly effective for single-stranded RNA, while double-stranded RNA shows more resistance.[4][5]

Experimental Protocol: Lead-Catalyzed Hydrolysis of Single-Stranded RNA

This protocol provides a general method for observing the catalytic effect of lead(II) on RNA hydrolysis.

Materials:

  • Single-stranded RNA (e.g., a synthetic oligoribonucleotide or total yeast RNA)

  • Lead(II) acetate (B1210297) or lead(II) nitrate

  • Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)

  • Deionized, nuclease-free water

  • EDTA solution (for quenching the reaction)

  • Urea (B33335) or formamide (B127407) (for denaturing gel electrophoresis)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Staining agent for RNA (e.g., SYBR Gold or ethidium (B1194527) bromide)

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of the single-stranded RNA in nuclease-free water.

    • Prepare a stock solution of the lead(II) salt (e.g., 1 mM lead(II) acetate).

    • In a microcentrifuge tube, combine the buffer, RNA, and lead(II) salt solution to the desired final concentrations (e.g., 10 µM RNA and 10-100 µM lead(II)).

    • Include a control reaction without the lead(II) salt.

    • Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from the reaction mixture.

    • Quench the reaction in each aliquot by adding an equal volume of a solution containing a strong chelating agent like EDTA (e.g., 50 mM EDTA) and a denaturing agent (e.g., 8 M urea or 95% formamide).

  • Analysis of RNA Cleavage:

    • Analyze the quenched reaction aliquots by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Stain the gel using an appropriate RNA stain.

    • Visualize the RNA fragments on the gel. The appearance of smaller RNA fragments over time in the presence of lead(II) indicates catalytic hydrolysis.

Signaling Pathway: Mechanism of Lead-Catalyzed RNA Hydrolysis

RNA_Hydrolysis cluster_mechanism Catalytic Cycle A Pb(OH)₂ coordinates to phosphate group of RNA backbone B Hydroxide ligand assists in deprotonation of 2'-OH group A->B Lewis Acid Activation C Deprotonated 2'-O⁻ performs nucleophilic attack on adjacent phosphorus B->C Base Catalysis D Formation of a 2',3'-cyclic phosphate intermediate C->D Intramolecular Transesterification E Cleavage of the phosphodiester bond D->E Intramolecular Transesterification F Release of cleaved RNA fragments and regeneration of catalyst E->F Ester_Hydrolysis Ester Ester (RCOOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) from Pb(OH)₂ or other base Hydroxide->Tetrahedral CarboxylicAcid Carboxylic Acid (RCOOH) Tetrahedral->CarboxylicAcid Elimination Alkoxide Alkoxide (R'O⁻) Tetrahedral->Alkoxide Carboxylate Carboxylate (RCOO⁻) CarboxylicAcid->Carboxylate Deprotonation Alcohol Alcohol (R'OH) Alkoxide->Alcohol Protonation Alkoxide->Carboxylate

References

Application Note: Characterization of Lead Hydroxide by X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lead (II) hydroxide (B78521), Pb(OH)₂, is an inorganic compound that typically appears as a white, amorphous powder.[1] Its synthesis and characterization are crucial in various fields, including materials science, environmental remediation, and as an intermediate in the synthesis of other lead compounds like lead oxide (PbO) nanostructures.[2][3] Understanding the structural and morphological properties of lead hydroxide is essential for predicting its behavior, stability, and reactivity.

This application note provides detailed protocols for the characterization of lead hydroxide powder using two fundamental analytical techniques: X-ray Diffraction (XRD) for crystal structure analysis and Scanning Electron Microscopy (SEM) for morphological visualization.[4][5]

X-ray Diffraction (XRD) Analysis

Principle: XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its structural properties, such as crystal structure, lattice parameters, and crystallite size. When a sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities, which is characteristic of the material's crystal structure.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the lead hydroxide sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle to achieve a uniform particle size.[5]

    • Mount the powder onto a zero-background sample holder. Press the powder firmly and flatten the surface with a clean glass slide to ensure it is level with the holder's surface. This minimizes errors in peak positions.

  • Instrumentation & Data Acquisition:

    • Utilize a powder X-ray diffractometer.

    • A common X-ray source is Cu Kα radiation (λ = 1.5406 Å).[6]

    • Typical instrument settings are a voltage of 40 kV and a current of 30 mA.[7]

    • Scan the sample over a 2θ range of 20° to 70°, which generally covers the most significant diffraction peaks for lead compounds.[7]

    • Use a step size of 0.02° and a counting time of 1 to 30 seconds per step, depending on the desired signal-to-noise ratio.[6][7]

  • Data Analysis:

    • The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the crystalline phases.

    • Compare the experimental peak positions (2θ values) and relative intensities with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) database. The standard card for lead hydroxide can be used for phase confirmation.[8]

    • The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = (Kλ) / (β cosθ) Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[5]

Data Presentation:

The structural parameters of lead hydroxide, as determined by XRD, can be summarized as follows.

Parameter Typical Value / Description Reference
Crystal SystemTetragonal[3]
JCPDS Card No.21-474[8]
Notable 2θ Peaks (°)22.8°, 33.0°, 34.7°, 37.0°, 40.2° (Note: Peaks can vary based on synthesis and purity)[4][9]
Average Crystallite SizeCan range from nano-scale (e.g., 60 nm) to larger, depending on synthesis.[5]

Scanning Electron Microscopy (SEM) Analysis

Principle: SEM is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its surface topography and morphology. It provides valuable information about particle shape, size distribution, and surface texture.[4]

Experimental Protocol:

  • Sample Preparation:

    • Mount a small, representative amount of the lead hydroxide powder onto an aluminum SEM stub using double-sided conductive carbon tape.[10][11]

    • Gently press the powder onto the tape.[11]

    • Remove any loose powder by tapping the side of the stub gently or by using a gentle stream of dry nitrogen gas. This prevents contamination of the SEM chamber.[10][11]

    • Since lead hydroxide is often non-conductive, the sample must be coated with a thin layer of a conductive material (e.g., gold, platinum, or carbon) using a sputter coater. This coating prevents charging of the sample surface by the electron beam, which would otherwise distort the image.

  • Instrumentation & Imaging:

    • Place the coated stub into the SEM's sample chamber.

    • Operate the SEM under high vacuum.

    • Use an accelerating voltage appropriate for the sample, typically in the range of 5-20 kV. Lower voltages can be used to minimize beam damage and charging effects.

    • Select a suitable working distance and spot size to achieve the desired resolution and depth of field.

    • Capture images at various magnifications (e.g., from 500x to 50,000x) to observe the overall morphology and fine surface details.

  • Data Analysis:

    • Analyze the captured SEM images to describe the morphology of the lead hydroxide particles. Note characteristics such as shape (e.g., rods, platelets, amorphous aggregates), size, and degree of agglomeration.[12]

    • Image analysis software can be used for quantitative measurements of particle size distribution from the micrographs.

Data Presentation:

The morphological characteristics of lead hydroxide observed by SEM can be summarized as follows.

Parameter Typical Observation / Description
Particle Shape Can vary significantly with synthesis conditions, from nanorods and platelets to amorphous or irregular aggregates.[12]
Particle Size Highly dependent on the preparation method, can range from nanometers to several micrometers.
Surface Texture Can be smooth or rough, depending on crystallinity.
Agglomeration Particles often exist in an agglomerated state.

Experimental and Analytical Workflow

The logical flow from sample synthesis to comprehensive characterization using XRD and SEM is crucial for obtaining reliable and complementary data.

G cluster_synthesis Sample Generation cluster_xrd Structural Analysis cluster_sem Morphological Analysis Synthesis Lead Hydroxide Synthesis (e.g., Co-Precipitation) PrepXRD XRD Sample Preparation (Powder Mounting) Synthesis->PrepXRD PrepSEM SEM Sample Preparation (Mounting & Sputter Coating) Synthesis->PrepSEM XRD XRD Data Acquisition PrepXRD->XRD DataXRD XRD Data Analysis (Phase ID, Crystallite Size) XRD->DataXRD Report Comprehensive Characterization Report DataXRD->Report SEM SEM Imaging PrepSEM->SEM DataSEM SEM Image Analysis (Morphology, Particle Size) SEM->DataSEM DataSEM->Report

Caption: Workflow for the characterization of lead hydroxide.

Conclusion

The combined use of X-ray Diffraction and Scanning Electron Microscopy provides a comprehensive characterization of lead hydroxide. XRD confirms the crystalline phase and provides quantitative data on its crystal structure, while SEM offers direct visualization of the particle morphology and size. Together, these techniques deliver essential information for quality control, material development, and understanding the physicochemical properties of lead hydroxide for various scientific and industrial applications.

References

Application Note: Characterization of Lead Hydroxides using FTIR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lead hydroxides and their related compounds, such as basic lead carbonates, are frequently encountered as corrosion products on lead-based materials, in cultural heritage artifacts, and as intermediates in various chemical processes. Accurate identification of these species is crucial for understanding degradation mechanisms, developing conservation strategies, and controlling industrial synthesis. Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers powerful, non-destructive methods for molecular-level characterization. These techniques provide complementary information on the vibrational modes of molecules, enabling the unambiguous identification of different lead hydroxide (B78521) phases.[1][2] This application note provides detailed protocols for the analysis of lead hydroxides using FTIR and Raman spectroscopy, along with tabulated spectral data for key compounds.

Principles of the Techniques

Fourier Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is an absorption technique that measures the interaction of infrared radiation with a sample.[3] When the frequency of the IR radiation matches the vibrational frequency of a specific molecular bond, the bond absorbs the energy. This results in an infrared spectrum that acts as a unique "molecular fingerprint" of the sample.[4] The technique is particularly sensitive to polar functional groups like the hydroxyl (O-H) group, making it highly effective for studying hydroxides.[5] Attenuated Total Reflectance (ATR) is a common FTIR sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[1]

Raman Spectroscopy Raman spectroscopy is a light-scattering technique. A monochromatic laser source irradiates the sample, and the vast majority of the scattered light has the same frequency as the incident laser (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecules.[6] Raman spectroscopy is highly sensitive to non-polar, symmetric bonds and is less susceptible to interference from water, making it an excellent complementary technique to FTIR for analyzing aqueous samples or materials with high water content.[1][7]

Experimental Protocols

1. Sample Preparation

For both FTIR and Raman analysis, solid samples such as powders or corrosion scrapings can be analyzed directly. If spatial information is required, such as in the analysis of corrosion layers, the sample can be embedded in a resin (e.g., Araldite) and cross-sectioned by grinding and polishing to expose the different layers for micro-analysis.[8]

2. FTIR Spectroscopy Protocol (ATR Method)

This protocol is suitable for the analysis of solid lead hydroxide powders.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal is recommended.[9]

  • Methodology:

    • Background Collection: Before sample analysis, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and H₂O).[10]

    • Sample Application: Place a small amount of the powdered sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered.[10]

    • Apply Pressure: Swing the pressure clamp into position and apply consistent pressure to ensure intimate contact between the sample and the ATR crystal.[10]

    • Data Acquisition:

      • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.[9]

      • Scans: Co-add 32 to 100 scans to achieve a high signal-to-noise ratio.[9][10]

    • Post-Analysis: After data collection, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.[10]

3. Raman Spectroscopy Protocol (Micro-Raman Method)

This protocol is designed for the analysis of specific points on a solid sample or a prepared cross-section.

  • Instrumentation: A micro-Raman spectrometer, such as a Thermo Scientific DXR Raman microscope, is ideal.[8]

  • Methodology:

    • Calibration: Calibrate the spectrometer's wavenumber axis using a certified standard, such as a silicon wafer (peak at ~520.7 cm⁻¹).

    • Sample Placement: Mount the sample on the microscope stage.

    • Laser Selection: Choose an appropriate laser excitation wavelength. A 1064 nm laser can be effective in minimizing fluorescence that may obscure the Raman signal from corrosion products.[11]

    • Focusing: Using the microscope's optical viewer, select the area of interest on the sample. Focus the laser onto this point.

    • Data Acquisition:

      • Laser Power: Use the lowest possible laser power that provides a good signal to avoid thermally induced sample degradation or phase transformation.

      • Acquisition Parameters: Set an appropriate exposure time and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.

      • Spectral Range: Collect data over a range of approximately 100 cm⁻¹ to 4000 cm⁻¹.

    • Data Processing: If necessary, process the collected spectrum to perform baseline correction or remove cosmic ray artifacts using the instrument's software.

Data Presentation and Interpretation

The following tables summarize the characteristic vibrational peaks for common lead hydroxide and hydroxycarbonate species identified by FTIR and Raman spectroscopy.

Table 1: FTIR Peak Positions and Assignments for Lead Hydroxides

CompoundPeak Position (cm⁻¹)Vibrational Mode AssignmentReference(s)
Lead(II) Hydroxide (Pb(OH)₂) ** 3506O-H Stretching[12]
3198O-H Stretching[12]
1672H-O-H Bending (adsorbed water)[12]
1271Asymmetric Stretching[12]
721Pb-O-H Bending / Plane Bending[12]
Hydrocerussite (2PbCO₃·Pb(OH)₂) **3535 - 3539O-H Stretching[13]
1400ν₃ (Asymmetric C-O Stretch)[13]
1045ν₁ (Symmetric C-O Stretch)[13]
683ν₄ (In-plane O-C-O Bend)[13]
Plumbonacrite (Pb₁₀O(OH)₆(CO₃)₆) -FTIR data for plumbonacrite is less commonly reported but would show characteristic O-H and carbonate bands.[13]

Table 2: Raman Peak Positions and Assignments for Lead Hydroxides

CompoundPeak Position (cm⁻¹)Vibrational Mode AssignmentReference(s)
**Hydrocerussite (2PbCO₃·Pb(OH)₂) **3576O-H Stretching[14]
1054ν₁ (Symmetric C-O Stretch)[14]
1365, 1378, 1420, 1479ν₃ (Asymmetric C-O Stretch) region[14]
Laurionite (Pb(OH)Cl) 3506O-H Stretching[14]
730, 595O-H Deformation[14]
328Pb-O Stretching[14]
272Pb-Cl Stretching[14]

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between lead hydroxide species and their spectroscopic signatures.

experimental_workflow cluster_prep 1. Sample Handling cluster_analysis 2. Spectroscopic Analysis cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_results 3. Data Processing & Interpretation Sample Lead Hydroxide Sample (Powder, Corrosion Product) Prep Preparation (e.g., Cross-sectioning in Resin) Sample->Prep FTIR_BG Collect Background Prep->FTIR_BG Raman_Cal Calibrate Instrument Prep->Raman_Cal FTIR_Sample Apply Sample to ATR FTIR_BG->FTIR_Sample FTIR_Acquire Acquire Spectrum FTIR_Sample->FTIR_Acquire Processing Data Processing (Baseline Correction, etc.) FTIR_Acquire->Processing Raman_Focus Focus Laser on Sample Raman_Cal->Raman_Focus Raman_Acquire Acquire Spectrum Raman_Focus->Raman_Acquire Raman_Acquire->Processing Interpretation Spectral Interpretation (Peak Identification) Processing->Interpretation Identification Compound Identification Interpretation->Identification

Caption: Experimental workflow for vibrational analysis of lead hydroxides.

logical_relationships cluster_species Lead Compounds cluster_modes Vibrational Modes cluster_peaks Characteristic Peaks (cm⁻¹) PbOH2 Pb(OH)₂ OH_Stretch O-H Stretch PbOH2->OH_Stretch PbOH_Bend Pb-O-H Bend PbOH2->PbOH_Bend HC Hydrocerussite (2PbCO₃·Pb(OH)₂) HC->OH_Stretch CO3_Stretch CO₃²⁻ Stretch HC->CO3_Stretch FTIR_PbOH2 FTIR: ~3506 (O-H) ~721 (Pb-O-H) OH_Stretch->FTIR_PbOH2 FTIR Raman_HC Raman: ~3576 (O-H) ~1054 (CO₃²⁻) OH_Stretch->Raman_HC Raman FTIR_HC FTIR: ~3535 (O-H) ~1400, 1045 (CO₃²⁻) OH_Stretch->FTIR_HC FTIR PbOH_Bend->FTIR_PbOH2 FTIR CO3_Stretch->Raman_HC Raman CO3_Stretch->FTIR_HC FTIR

Caption: Spectroscopic signatures of common lead hydroxide species.

References

Application Notes and Protocols for Co-Precipitation Synthesis of Lead(II) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lead(II) hydroxide (B78521), Pb(OH)₂, is an inorganic compound with applications in various fields, including the manufacturing of porous glass, electrical-insulating paper, and as a component in electrolytes for sealed nickel-cadmium batteries.[1] The synthesis of Pb(OH)₂ at the nanoscale is of particular interest for exploring unique size-dependent properties. Co-precipitation is a straightforward and effective method for synthesizing lead(II) hydroxide nanoparticles.[1][2] This technique involves the simultaneous precipitation of ions from a solution to form a desired compound. This document provides a detailed protocol for the synthesis of lead(II) hydroxide nanoparticles using a co-precipitation method, based on the reaction between lead(II) nitrate (B79036) and sodium hydroxide.

Data Presentation

The following table summarizes the key quantitative parameters for the co-precipitation synthesis of lead(II) hydroxide nanoparticles.

ParameterValueReference
Lead(II) Nitrate Molarity0.1 M[1]
Sodium Hydroxide Molarity0.1 M[1]
Average Particle Size60.17 nm[1]
Optimal pH for Precipitation8.0 - 8.5[3]

Experimental Protocol

This protocol details the co-precipitation method for synthesizing lead(II) hydroxide nanoparticles.

1. Materials and Equipment

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven or desiccator

  • Mortar and pestle

2. Preparation of Precursor Solutions

2.1. 0.1 M Lead(II) Nitrate Solution:

  • Accurately weigh the required amount of lead(II) nitrate.
  • Dissolve the lead(II) nitrate in a beaker with an appropriate volume of deionized water while stirring.
  • Once fully dissolved, transfer the solution to a volumetric flask.
  • Add deionized water to the volumetric flask up to the calibration mark.
  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

2.2. 0.1 M Sodium Hydroxide Solution:

  • Accurately weigh the required amount of sodium hydroxide pellets.
  • Carefully dissolve the sodium hydroxide in a beaker with deionized water under constant stirring. Note: This reaction is exothermic.
  • Once dissolved and cooled to room temperature, transfer the solution to a volumetric flask.
  • Add deionized water to the volumetric flask up to the calibration mark.
  • Stopper the flask and invert it several times to ensure a homogeneous solution.

3. Co-Precipitation Procedure

3.1. Place a specific volume of the 0.1 M lead(II) nitrate solution into a beaker with a magnetic stir bar. 3.2. Begin stirring the lead(II) nitrate solution at a moderate, constant speed. 3.3. Slowly add the 0.1 M sodium hydroxide solution dropwise to the stirring lead(II) nitrate solution.[1][4] A white precipitate of lead(II) hydroxide will form immediately.[4][5] 3.4. Continue stirring the resulting suspension for a designated period (e.g., 1-2 hours) at room temperature to ensure the reaction is complete and to allow for the aging of the precipitate.

4. Isolation and Purification of Lead(II) Hydroxide Nanoparticles

4.1. Set up a vacuum filtration apparatus. 4.2. Pour the nanoparticle suspension into the filtration funnel to separate the white precipitate from the supernatant. 4.3. Wash the collected precipitate multiple times with deionized water to remove any unreacted precursors and soluble byproducts.[1] 4.4. Continue washing until the filtrate is neutral and free of ions.

5. Drying and Collection

5.1. After the final wash, allow the precipitate to air dry on the filter paper or transfer it to a watch glass for drying in a low-temperature oven or a desiccator. 5.2. Once completely dry, the lead(II) hydroxide will be in the form of a fine powder. 5.3. If necessary, gently grind the dried precipitate using an agate mortar and pestle to obtain a homogenous, fine powder.[1]

Visualizations

Co_Precipitation_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing Pb_sol 0.1 M Pb(NO₃)₂ Solution Mixing Mixing under Magnetic Stirring Pb_sol->Mixing NaOH_sol 0.1 M NaOH Solution NaOH_sol->Mixing Precipitation Pb(OH)₂ Precipitate Formation Mixing->Precipitation Dropwise Addition Washing Washing with Deionized Water Precipitation->Washing Drying Drying of Precipitate Washing->Drying Grinding Grinding into Fine Powder Drying->Grinding Final_Product Pb(OH)₂ Nanoparticles Grinding->Final_Product

Caption: Workflow for the co-precipitation synthesis of Pb(OH)₂.

References

Application Notes and Protocols: The Role of Lead Hydroxide in Lead-Acid Battery Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Battery Development Professionals

These application notes provide a detailed overview of the hypothesized role of lead hydroxide (B78521) as a transient intermediate in the complex electrochemical reactions of lead-acid batteries. The information is intended for researchers and scientists in the field of battery chemistry and development.

Introduction: The Transient Nature of Lead Hydroxide

In the conventional lead-acid battery operating with a sulfuric acid electrolyte, the primary electrochemical reactions involve the conversion of lead (Pb) and lead dioxide (PbO₂) to lead sulfate (B86663) (PbSO₄) during discharge, and the reverse during charge. While not a principal reactant or product, evidence suggests the formation of unstable lead hydroxide species, particularly at the positive (PbO₂) electrode, as transient intermediates.

One proposed mechanism involves the reaction of lead dioxide with water molecules present in the sulfuric acid solution to form a dissociable, unstable substance identified as lead hydroxide (Pb(OH)₄)[1]. This intermediate is thought to play a role in the initial stages of the discharge process before being rapidly converted to more stable products in the acidic environment.

Proposed Role and Formation of Lead Hydroxide

The formation of lead hydroxide is primarily associated with the positive electrode during the initial phase of discharge. It is hypothesized that a small amount of lead dioxide on the positive plate reacts with water to form lead hydroxide[1]. This reaction can be represented as:

PbO₂ + 2H₂O ⇌ Pb(OH)₄[1]

This lead hydroxide is considered an unstable intermediate. Following its formation, it is believed to dissociate, with the lead ions (Pb⁴⁺) remaining on the positive plate, contributing to the electrode's potential[1]. In the highly acidic environment of the battery, any formed lead hydroxide would be thermodynamically unstable and would readily react with sulfuric acid.

The presence of "bonded water (lead hydroxide)" has also been reported in the amorphous zones of PbO₂ particles, suggesting its role in the structure of the active material.

Electrochemical Reactions Involving Lead Hydroxide

The overall discharge reaction at the positive electrode is:

PbO₂ + 4H⁺ + SO₄²⁻ + 2e⁻ → PbSO₄ + 2H₂O

The formation of lead hydroxide as an intermediate suggests a multi-step reaction pathway. A proposed sequence of reactions at the positive electrode during discharge is as follows:

  • Formation of Lead Hydroxide: PbO₂ reacts with water to form the unstable lead hydroxide intermediate[1].

  • Reaction with Sulfuric Acid: The lead hydroxide then reacts with the sulfuric acid electrolyte.

While direct experimental evidence for these transient steps in a standard lead-acid battery is limited, the concept helps to explain the initial electrochemical behavior at the positive plate.

Impact on Battery Performance

The transient formation of lead hydroxide is not typically considered a performance-limiting factor in standard lead-acid batteries due to its instability in the acidic electrolyte. However, its formation and subsequent reactions could influence:

  • Initial Discharge Characteristics: The initial kinetics of the discharge process at the positive plate may be influenced by the rate of formation and conversion of the lead hydroxide intermediate.

  • Active Material Morphology: The presence of hydroxide species, even transiently, could play a role in the dissolution-precipitation mechanisms that affect the morphology and porosity of the lead dioxide active material over many cycles.

It is important to note that in non-conventional lead-acid battery designs, such as those with dual electrolytes (an acidic electrolyte for the positive electrode and a basic electrolyte for the negative electrode), the role of lead hydroxide at the lead electrode becomes much more significant and stable[2][3].

Experimental Protocols

Direct experimental detection and quantification of transient lead hydroxide in a standard lead-acid battery is challenging due to its low concentration and short lifetime in a strong acid environment. The following are proposed experimental protocols adapted from techniques used for studying battery electrochemistry and characterizing transient species.

Protocol 1: In-Situ Electrochemical Analysis

Objective: To investigate the electrochemical signature of potential lead hydroxide formation during the initial stages of PbO₂ discharge.

Methodology: Cyclic Voltammetry (CV)

  • Cell Assembly: A three-electrode electrochemical cell is assembled with a lead dioxide working electrode, a lead counter electrode, and a suitable reference electrode (e.g., Hg/Hg₂SO₄). The electrolyte is a standard sulfuric acid solution of a concentration relevant to lead-acid batteries (e.g., 4.0 M H₂SO₄).

  • Instrumentation: A potentiostat capable of high-speed potential sweeps is required.

  • Procedure:

    • Perform an initial potential sweep to stabilize the electrode surface.

    • Conduct cyclic voltammetry scans at various scan rates, focusing on the potential range where the reduction of PbO₂ to PbSO₄ occurs.

    • Pay close attention to any small, pre-peaks or shoulders on the main reduction peak, which could indicate the presence of an intermediate species.

    • Varying the electrolyte concentration and temperature may help to resolve or enhance the features associated with transient intermediates.

  • Data Analysis: Analyze the voltammograms for any features that deviate from the expected direct conversion of PbO₂ to PbSO₄. The appearance of additional peaks or changes in peak shape at different scan rates can provide clues about multi-step reaction mechanisms.

Protocol 2: Spectroscopic and Microscopic Characterization

Objective: To identify the chemical and structural evidence of lead hydroxide in the positive active material.

Methodology: Ex-Situ and In-Situ Techniques

  • Sample Preparation (Ex-Situ):

    • Cycle a lead-acid cell to a specific, very early stage of discharge.

    • Rapidly disassemble the cell in an inert atmosphere to prevent further reaction or atmospheric contamination.

    • Wash the positive plate with a non-reactive solvent to remove excess electrolyte and quickly dry it.

  • Analytical Techniques:

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the positive plate to identify the chemical states of lead and oxygen. The presence of Pb-OH bonds would produce a characteristic shift in the binding energies of the Pb and O peaks.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Examine the plate material for vibrational modes characteristic of O-H bonds in a hydroxide compound.

    • Transmission Electron Microscopy (TEM) with Electron Diffraction: Analyze the crystal structure of the active material at the nanoscale. Amorphous regions could be further investigated for the presence of hydrated or hydroxylated species.

  • In-Situ/Operando Characterization:

    • Utilize specialized in-situ electrochemical cells compatible with techniques like Raman spectroscopy or X-ray diffraction to monitor changes in the positive electrode in real-time during the initial moments of discharge. This approach offers the best chance of detecting transient species as they form and disappear.

Data Presentation

ParameterValue/DescriptionSource
Proposed Intermediate Species Lead (IV) Hydroxide - Pb(OH)₄[1]
Formation Location Positive Electrode (PbO₂)[1]
Condition for Formation Reaction of PbO₂ with water[1]
Stability in H₂SO₄ Electrolyte Highly unstable, transient-
Proposed Role Unstable intermediate in the discharge reaction[1]

Visualizations

Proposed Signaling Pathway for Positive Plate Discharge

G PbO2 Lead Dioxide (PbO2) (Positive Plate) PbOH4 Lead Hydroxide (Pb(OH)4) (Unstable Intermediate) PbO2->PbOH4 + 2H2O H2O Water (H2O) (from Electrolyte) PbSO4 Lead Sulfate (PbSO4) (Final Product) PbOH4->PbSO4 + 2H2SO4 H2SO4 Sulfuric Acid (H2SO4)

Caption: Proposed reaction pathway at the positive plate involving a lead hydroxide intermediate.

Experimental Workflow for Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation start Lead-Acid Cell (Early Discharge) disassemble Rapid Disassembly (Inert Atmosphere) start->disassemble wash_dry Wash & Dry Plate disassemble->wash_dry XPS XPS Analysis wash_dry->XPS FTIR FTIR Spectroscopy wash_dry->FTIR TEM TEM Analysis wash_dry->TEM chem_state Chemical State (Pb-OH bonds) XPS->chem_state vib_modes Vibrational Modes (O-H bonds) FTIR->vib_modes structure Nanostructure & Amorphous Phases TEM->structure

Caption: Experimental workflow for the characterization of lead hydroxide on the positive plate.

References

Application Notes and Protocols for the Preparation of Lead Hydroxide Nanorods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of lead hydroxide (B78521) [Pb(OH)₂] nanorods via a solution-phase chemical reaction. It also includes application notes on their characteristics and potential utility in various research fields, including materials science and prospective applications in drug delivery systems, drawing parallels with other established nanomaterials.

Application Notes

Lead(II) hydroxide is a compound that can be synthesized into various nanostructures, including nanoparticles, nanowires, and nanorods.[1] The one-dimensional, rod-like morphology offers a high surface-area-to-volume ratio, which can be advantageous for applications in catalysis, sensing, and as a precursor for other lead-based materials like lead oxide (PbO) nanorods.[2]

The synthesis method described herein is a straightforward chemical co-precipitation technique that is scalable and allows for control over the resulting nanostructure morphology by adjusting reaction parameters.[1][3] Specifically, the presence of chloride ions in the reaction medium has been identified as a critical factor in directing the growth of lead hydroxide into a rod-like or wire-like shape.[4][5][6]

Prospective Applications in Drug Development:

While lead compounds are inherently toxic and present significant safety challenges, the study of nanomaterials provides a framework for potential, albeit theoretical, applications in drug delivery. Nanomaterials like Layered Double Hydroxides (LDHs) have been extensively studied as carriers for drugs and genes, offering benefits such as enhanced stability, solubility, and controlled release of therapeutic agents.[7][8][9] The unique properties of nanorods, such as their high surface area, could theoretically be exploited for drug loading. However, any potential biomedical application of lead-based nanomaterials would require extensive research into biocompatibility, surface functionalization to mitigate toxicity, and targeted delivery mechanisms to ensure safety and efficacy. The protocols provided are intended for materials research, and any exploration for biological applications must be approached with extreme caution and appropriate safety measures.

Experimental Protocols

This section details the solution-phase chemical reaction method for synthesizing lead hydroxide nanorods.[4][5]

2.1 Materials and Equipment

  • Lead(II) nitrate (B79036) [Pb(NO₃)₂]

  • Sodium chloride (NaCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[3]

  • Deionized water

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

2.2 Synthesis Protocol

  • Precursor Solution Preparation: Prepare an aqueous solution by dissolving lead(II) nitrate and sodium chloride in deionized water. A typical concentration for lead(II) nitrate is 0.01 M.[5] The concentration of sodium chloride can be varied to influence the morphology of the final product.[5][6]

  • Heating: Heat the precursor solution to a temperature between 50-90°C while stirring continuously.[5]

  • Precipitation: Once the desired temperature is reached, add the alkali (e.g., solid potassium hydroxide or a concentrated NaOH solution) to the heated precursor solution.[3][5] Continue stirring. A white precipitate of lead hydroxide will form immediately.

  • Aging (Optional): The solution can be stirred for an extended period to allow for the growth and stabilization of the nanorods.

  • Collection and Washing: Collect the white precipitate by filtration. Wash the collected solid several times with deionized water to remove any unreacted ions and byproducts.[3][5]

  • Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80°C) to obtain the final lead hydroxide nanorod powder.[5]

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data for the synthesis of lead hydroxide nanorods based on published methods.[5]

ParameterValueReference
Reactants
Lead Nitrate Conc.0.01 mol/L[5]
Sodium Chloride Conc.0.01 - 0.10 mol/L[5]
Potassium Hydroxide Conc.0.03 mol/L[5]
Reaction Conditions
Temperature50 - 90 °C[5]
Product Dimensions
LengthUp to 50 µm[5]
Diameter20 - 500 nm[5]
Crystal StructureHexagonal[5]

Characterization Methods

To confirm the successful synthesis and determine the properties of the lead hydroxide nanorods, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phase and confirm the formation of lead hydroxide. The resulting pattern should match the hexagonal crystal structure of Pb(OH)₂.[3][5]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the product and confirm the rod-like shape and dimensions.[3][4]

  • Transmission Electron Microscopy (TEM): To obtain higher-resolution images of individual nanorods and analyze their crystallinity.[4] Selected Area Electron Diffraction (SAED) can be used to confirm that the nanorods are single-crystalline.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow A Prepare Precursor Solution (0.01M Pb(NO₃)₂ + 0.01-0.1M NaCl in Deionized Water) B Heat Solution to 50-90°C (with stirring) A->B Step 1-2 C Add Alkali (0.03M KOH) B->C Step 3 D White Precipitate Forms (Pb(OH)₂ Nanorods) C->D Precipitation E Filter Precipitate D->E Step 4 F Wash with Deionized Water E->F Step 5 G Dry in Oven (e.g., 80°C) F->G Step 6 H Final Product: Lead Hydroxide Nanorods G->H Collection I Characterization (XRD, SEM, TEM) H->I

Caption: Workflow for the synthesis of lead hydroxide nanorods.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Conditions for Pure Pb(OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure lead(II) hydroxide (B78521) (Pb(OH)₂). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity Pb(OH)₂. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Pb(OH)₂?

A1: The most prevalent and dependable method for synthesizing lead(II) hydroxide is through a precipitation reaction. This typically involves reacting a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), with an alkaline solution like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The resulting insoluble Pb(OH)₂ precipitates out of the solution.[1][2]

Q2: Why is it challenging to obtain pure, simple Pb(OH)₂?

A2: Obtaining pure, simple Pb(OH)₂ can be difficult due to a few factors. Firstly, Pb(OH)₂ is known to be somewhat unstable and can readily dehydrate to form lead(II) oxide (PbO), especially with heating. Secondly, in the presence of atmospheric carbon dioxide, Pb(OH)₂ can react to form lead carbonate (PbCO₃) or basic lead carbonates like hydrocerussite (2PbCO₃·Pb(OH)₂).[3][4][5] Lastly, Pb(OH)₂ is amphoteric, meaning it can dissolve in excess strong base to form soluble hydroxo complexes like [Pb(OH)₄]²⁻, which can reduce the yield.[1][6][7]

Q3: What are the key parameters to control during the synthesis of Pb(OH)₂?

A3: To optimize the synthesis of pure Pb(OH)₂, it is crucial to control the following parameters:

  • pH: The pH of the reaction mixture significantly impacts the formation and purity of the precipitate.

  • Temperature: Reaction temperature can influence the crystallinity and stability of the final product.

  • Reagent Concentration: The concentrations of the lead salt and the alkaline solution affect the precipitation rate and particle size.

  • Atmosphere: The presence of atmospheric CO₂ can lead to carbonate impurities.

Q4: How can I characterize the purity of my synthesized Pb(OH)₂?

A4: Several analytical techniques can be used to assess the purity of your Pb(OH)₂ sample:

  • X-ray Diffraction (XRD): XRD is a powerful tool to identify the crystalline phases present in your sample. It can distinguish between Pb(OH)₂, PbO, and PbCO₃.[8][9]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of your compound and to quantify the amount of Pb(OH)₂ by observing the mass loss corresponding to its decomposition to PbO and water.[10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the functional groups present and can help detect the presence of carbonate impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of Pb(OH)₂ precipitate. 1. Excess hydroxide: The amphoteric nature of Pb(OH)₂ causes it to redissolve in a strong base, forming soluble plumbate complexes ([Pb(OH)₄]²⁻).[1][6][7]2. Incorrect pH: The pH is outside the optimal range for Pb(OH)₂ precipitation.1. Careful addition of base: Add the alkaline solution dropwise with constant stirring to avoid localized high concentrations of hydroxide. Monitor the pH closely.2. Optimize pH: Maintain the pH within the optimal range of 9-11 for maximum precipitation.[6]
The white precipitate turns yellow or orange, especially upon drying or heating. Formation of lead(II) oxide (PbO): Pb(OH)₂ is thermally unstable and can decompose into PbO and water, particularly at elevated temperatures.[10]1. Control temperature: Conduct the synthesis and drying process at or near room temperature. Avoid high temperatures during filtration and drying.2. Mild drying conditions: Dry the precipitate in a desiccator under vacuum at room temperature.
The precipitate is contaminated with a white, insoluble impurity. Formation of lead carbonate (PbCO₃) or basic lead carbonates: Reaction with atmospheric carbon dioxide (CO₂).[3][4][5]1. Use degassed/deionized water: Prepare all solutions with water that has been boiled and cooled to remove dissolved CO₂.2. Perform synthesis under an inert atmosphere: Conduct the reaction and filtration under a nitrogen or argon atmosphere to prevent exposure to CO₂.
The obtained Pb(OH)₂ is amorphous. Reaction temperature is too low: Syntheses at room temperature tend to produce amorphous Pb(OH)₂.Elevated temperature: For a more crystalline product, carry out the synthesis at a slightly elevated temperature, for example, 50-60°C.[12] Be mindful of the increased risk of PbO formation at higher temperatures.

Data Presentation

Table 1: Optimal Synthesis Conditions for Pure Pb(OH)₂

ParameterRecommended RangeRationale
pH 9 - 11Maximizes precipitation of Pb(OH)₂ while minimizing the formation of soluble hydroxo complexes.[6]
Temperature 20 - 60 °CRoom temperature favors amorphous product, while slightly elevated temperatures (50-60°C) can yield a more crystalline product. Higher temperatures increase the risk of decomposition to PbO.[12]
Lead(II) Nitrate Concentration 0.1 M - 0.5 MA moderate concentration ensures a sufficient yield without promoting rapid, uncontrolled precipitation that can lead to impurities.
Hydroxide Solution Concentration 0.2 M - 1.0 MShould be added slowly to maintain a stoichiometric ratio and avoid excess that would dissolve the precipitate.
Atmosphere Inert (Nitrogen or Argon)Prevents the formation of lead carbonate impurities from atmospheric CO₂.

Table 2: Characterization Data for Pb(OH)₂ and Common Impurities

CompoundChemical FormulaCrystal SystemKey XRD Peaks (2θ)TGA Decomposition Temperature
Lead(II) HydroxidePb(OH)₂OrthorhombicVaries with specific phase, but distinct from PbO and PbCO₃.~150 - 300 °C (decomposes to PbO)[10]
Lead(II) Oxide (Litharge)α-PbOTetragonal~29.2°, 32.5°, 46.7°, 55.4°Stable in the decomposition range of Pb(OH)₂.
Lead(II) Oxide (Massicot)β-PbOOrthorhombic~28.6°, 31.8°, 37.8°, 48.7°Stable in the decomposition range of Pb(OH)₂.
Lead(II) Carbonate (Cerussite)PbCO₃Orthorhombic~24.8°, 25.5°, 30.7°, 42.4°Decomposes at higher temperatures than Pb(OH)₂.
Hydrocerussite2PbCO₃·Pb(OH)₂Hexagonal~13.9°, 24.3°, 27.9°, 30.1°Shows a multi-step decomposition in TGA.

Note: Specific XRD peak positions can vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of Crystalline Pb(OH)₂

This protocol describes the synthesis of crystalline lead(II) hydroxide via a controlled precipitation reaction under an inert atmosphere to minimize carbonate impurities.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Deionized water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Desiccator

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.5 M solution of Pb(NO₃)₂ in degassed deionized water.

    • Prepare a 1.0 M solution of NaOH in degassed deionized water.

  • Reaction Setup:

    • Set up a Schlenk flask or three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a dropping funnel.

    • Purge the entire system with nitrogen or argon gas for at least 15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Precipitation:

    • Add the 0.5 M Pb(NO₃)₂ solution to the reaction flask.

    • Begin stirring the solution.

    • Slowly add the 1.0 M NaOH solution dropwise from the dropping funnel to the Pb(NO₃)₂ solution over a period of 30-60 minutes. A white precipitate of Pb(OH)₂ will form.

    • Continuously monitor the pH of the solution, aiming for a final pH between 9 and 10.

  • Aging the Precipitate:

    • After the addition of NaOH is complete, continue stirring the suspension at room temperature for 1-2 hours to allow the precipitate to age and for the particle size to homogenize.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper for vacuum filtration.

    • Quickly filter the white precipitate under vacuum.

    • Wash the precipitate several times with small portions of degassed deionized water to remove any soluble impurities.

    • Finally, wash the precipitate with ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Drying:

    • Carefully transfer the filtered precipitate to a watch glass or petri dish.

    • Dry the product in a desiccator under vacuum at room temperature until a constant weight is achieved. Avoid heating to prevent decomposition to PbO.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product prep_reagents Prepare 0.5M Pb(NO₃)₂ and 1.0M NaOH Solutions (Degassed Water) setup_reaction Set up Reaction Flask under Inert Atmosphere add_pbno3 Add Pb(NO₃)₂ Solution to Flask setup_reaction->add_pbno3 start_stir Start Stirring add_pbno3->start_stir add_naoh Slowly Add NaOH Solution (Monitor pH to 9-10) start_stir->add_naoh precipitate White Precipitate of Pb(OH)₂ Forms add_naoh->precipitate age_precipitate Age Precipitate (1-2 hours) precipitate->age_precipitate filter_precipitate Vacuum Filter Precipitate age_precipitate->filter_precipitate wash_water Wash with Degassed Deionized Water filter_precipitate->wash_water wash_solvent Wash with Ethanol/Acetone wash_water->wash_solvent dry_product Dry under Vacuum at Room Temperature wash_solvent->dry_product final_product Pure Crystalline Pb(OH)₂ dry_product->final_product

Caption: Experimental workflow for the synthesis of pure crystalline Pb(OH)₂.

Chemical_Pathways cluster_reactants Reactants cluster_products Products & Impurities cluster_conditions Reaction Conditions pb_ion Pb²⁺ (aq) (from Pb(NO₃)₂) desired_product Pure Pb(OH)₂ (s) pb_ion->desired_product oh_ion OH⁻ (aq) (from NaOH) oh_ion->desired_product impurity_pbo PbO (s) (Impurity) desired_product->impurity_pbo Dehydration impurity_pbco3 PbCO₃ (s) (Impurity) desired_product->impurity_pbco3 Carbonation soluble_complex [Pb(OH)₄]²⁻ (aq) (Soluble Complex) desired_product->soluble_complex Dissolution heat Heat heat->impurity_pbo co2 Atmospheric CO₂ co2->impurity_pbco3 excess_oh Excess OH⁻ excess_oh->soluble_complex

Caption: Chemical pathways in the synthesis of Pb(OH)₂ and formation of common impurities.

References

Technical Support Center: Characterization of Amorphous Lead Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of amorphous lead hydroxide (B78521).

Frequently Asked Questions (FAQs)

Q1: What is amorphous lead hydroxide?

Lead hydroxide (Pb(OH)₂) is an inorganic compound that can exist in an amorphous solid state. Unlike its crystalline counterparts, an amorphous solid lacks a long-range ordered atomic structure. This disordered arrangement of atoms results in unique physicochemical properties but also presents significant characterization challenges. Lead hydroxide is typically a white amorphous powder and is considered amphoteric.

Q2: Why is the characterization of amorphous lead hydroxide so challenging?

The primary challenge stems from its lack of a three-dimensional, repeating crystal lattice. This inherent disorder leads to:

  • Broad and Diffuse Diffraction Patterns: Techniques like X-ray powder diffraction (PXRD) produce broad "halos" instead of sharp, distinct Bragg peaks, making structural elucidation difficult.

  • Physical Instability: Amorphous materials are thermodynamically unstable and possess higher energy compared to their crystalline forms. They tend to crystallize over time, which can alter their properties and must be carefully monitored.

  • Ambiguous Microstructure: Characterizing the short-range order that does exist requires a combination of advanced analytical techniques.

  • Difficulty in Quantifying Amorphous Content: Determining the percentage of amorphous material in a partially crystalline sample is complex and often has a high limit of detection (around 10% for standard PXRD).

Q3: What are the essential techniques for confirming the amorphous nature of a lead hydroxide sample?

A multi-technique approach is strongly recommended for robust characterization.

  • Powder X-ray Diffraction (PXRD): The presence of a broad, diffuse halo and the absence of sharp peaks is the primary indicator of an amorphous structure.

  • Differential Scanning Calorimetry (DSC): This technique can detect the glass transition (Tg), a characteristic thermal event for amorphous materials, as well as any crystallization or melting events upon heating.

  • Transmission Electron Microscopy (TEM): TEM can provide direct imaging of the material's morphology. When combined with Selected Area Electron Diffraction (SAED), it can confirm the absence of a crystalline diffraction pattern at the nanoscale.

Q4: My amorphous lead hydroxide sample seems to change over time. What is happening?

This is likely due to the inherent thermodynamic instability of the amorphous state. The material may be undergoing:

  • Crystallization: The atoms are rearranging into a more stable, ordered crystalline structure. This can be triggered by factors like temperature, humidity, and mechanical stress.

  • Moisture Sorption: Amorphous materials can absorb more water vapor than their crystalline counterparts, which can induce phase changes or crystallization.

  • Chemical Decomposition: Lead hydroxide can react with atmospheric carbon dioxide to form lead carbonate or decompose into lead monoxide and water upon heating.

Troubleshooting Guides

Powder X-ray Diffraction (PXRD) Analysis

Q: My PXRD pattern shows only one or two very broad humps. Does this mean my synthesis failed? A: Not at all. This is the classic signature of an "X-ray amorphous" material. The broad halos arise from the lack of long-range atomic order. The position and shape of these halos can provide information about the average nearest-neighbor distances and the degree of local ordering in your sample.

Q: I see some weak, broad peaks superimposed on the amorphous halo. What do they signify? A: This could indicate the presence of nanocrystalline domains within the amorphous matrix or the onset of crystallization. As the size of crystallites decreases, their corresponding diffraction peaks broaden. When sufficiently small, these peaks can merge and be difficult to distinguish from the amorphous halo. Consider using TEM with SAED to investigate these features at a higher resolution.

Q: How can I quantify the amount of amorphous material in my sample if it's partially crystalline? A: Quantifying amorphous content is challenging but can be approached with several methods:

  • Peak Deconvolution (Rietveld Refinement): Specialized software can be used to fit the diffraction pattern by modeling the crystalline peaks and the amorphous halo, then calculating the relative area of each.

  • Internal Standard Method: This involves adding a known amount of a stable, crystalline internal standard to the sample. The ratio of the intensity of the sample's crystalline peaks to the standard's peaks allows for quantification.

  • Gravimetric Vapour Sorption: This technique is highly sensitive and can quantify amorphous content below 1%. It relies on the principle that the amorphous phase sorbs more vapor than the crystalline phase.

Thermal Analysis (DSC & TGA)

Q: I am not observing a clear glass transition (Tg) in my DSC scan. Is my material not amorphous? A: The absence of a clear Tg does not definitively rule out an amorphous nature. Several factors could be at play:

  • The Tg may be a very weak thermal event and fall below the detection limit of your instrument.

  • The Tg may overlap with a broad endotherm due to the evaporation of residual solvent or adsorbed water.

  • The material may begin to decompose before reaching its Tg. Try re-running the sample at a different heating rate or using Modulated DSC (MDSC) to improve sensitivity.

Q: My TGA curve for lead hydroxide shows a significant weight loss between 130°C and 160°C. What does this represent? A: This weight loss corresponds to the thermal decomposition of lead hydroxide into lead monoxide (PbO) and water. Studies have shown this decomposition is typically complete by 160°C. Any weight loss observed at temperatures below this range (e.g., < 120°C) is likely due to the loss of physically adsorbed water from the surface of the amorphous particles.

Data Presentation

Table 1: Comparison of Key Characterization Techniques for Amorphous Lead Hydroxide

TechniqueInformation ProvidedStrengthsCommon Challenges & Limitations
Powder X-ray Diffraction (PXRD) Presence of amorphous vs. crystalline phases; short-range order (via PDF analysis).Primary tool for confirming amorphous nature; non-destructive.Broad halos are difficult to interpret structurally; poor detection limit (~10%) for low levels of amorphous content.
Differential Scanning Calorimetry (DSC) Glass transition (Tg), crystallization (Tc), and melting (Tm) temperatures.Excellent for identifying thermal transitions characteristic of amorphous materials.Tg can be weak or overlap with other events; decomposition may mask transitions.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, presence of adsorbed water/solvents.Quantifies weight loss associated with dehydration and decomposition.Cannot distinguish between different types of volatile components without a coupled technique (e.g., TGA-MS).
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., O-H bonds); information on local chemical bonding.Sensitive to local chemical environment; can track changes upon heating or aging.Broad peaks can make interpretation complex; may not provide direct structural information.
Scanning Electron Microscopy (SEM) Particle morphology, size, and surface texture.Provides high-resolution images of the material's external features.Does not provide information on the internal structure (amorphous vs. crystalline).
Transmission Electron Microscopy (TEM) Nanoscale morphology; confirmation of amorphous nature via Selected Area Electron Diffraction (SAED).High spatial resolution; can detect very low levels of crystallinity missed by PXRD.Sample preparation can be complex; analysis is localized to a very small area.

Table 2: Typical Thermal Decomposition Data for Lead Hydroxide

ParameterTemperature RangeObservationReference
Dehydration (Adsorbed Water) < 130 °CInitial weight loss due to surface water.
Decomposition to PbO 130 °C - 160 °CComplete decomposition into lead(II) oxide and water.

Experimental Protocols

Protocol 1: Standard PXRD Analysis for Amorphous Content

  • Sample Preparation: Gently grind the lead hydroxide sample to a fine, homogenous powder using an agate mortar and pestle. Avoid overly aggressive grinding, which can induce crystallization.

  • Sample Mounting: Pack the powder into a zero-background sample holder. Ensure the surface is flat and level with the holder's rim to avoid height errors.

  • Instrument Setup:

    • Radiation: Use a Cu Kα radiation source.

    • Scan Range: A 2θ range of 5° to 70° is typically sufficient to capture the amorphous halo and potential crystalline peaks.

    • Step Size: Use a small step size (e.g., 0.02°).

    • Scan Speed/Dwell Time: Use a slow scan speed or long acquisition time to improve the signal-to-noise ratio, which is critical for resolving broad, low-intensity features.

  • Data Analysis:

    • Examine the diffractogram for the absence of sharp Bragg peaks and the presence of a broad halo, confirming the amorphous nature.

    • If quantification is needed, use appropriate software to perform background subtraction and deconvolution of the amorphous and crystalline scattering contributions.

Protocol 2: DSC for Determination of Glass Transition (Tg)

  • Sample Preparation: Accurately weigh 3-5 mg of the amorphous lead hydroxide sample into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent moisture loss during the experiment, which could interfere with the measurement. Place an empty, sealed pan in the reference position.

  • Thermal Program:

    • Initial Equilibration: Equilibrate the sample at a low temperature (e.g., 0°C).

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg but below the decomposition temperature (e.g., to 120°C). This scan removes the sample's thermal history.

    • Cooling Scan: Cool the sample rapidly (e.g., 20°C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same controlled rate (10°C/min). The Tg is determined from the inflection point in the baseline of this second heating scan.

  • Data Analysis: Use the analysis software to determine the onset, midpoint, and end temperatures of the glass transition from the second heat flow curve.

Visualizations

Technical Support Center: Stabilizing Lead Hydroxide Suspensions for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing lead hydroxide (B78521) suspensions for accurate and reproducible analysis.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Rapid precipitation or sedimentation of lead hydroxide particles is observed after synthesis.

Possible Causes:

  • pH is near the isoelectric point: Lead hydroxide nanoparticles have a point of zero charge (isoelectric point) at which the surface charge is neutral, leading to minimal electrostatic repulsion and maximum aggregation. For many layered double hydroxides (a category that includes materials with similar surface chemistry), this is often in the alkaline pH range, for instance, around pH 10.8.[1]

  • High ionic strength of the medium: High salt concentrations in the suspension can compress the electrical double layer around the particles, reducing repulsive forces and promoting aggregation.

  • Lack of stabilizing agent: Without a capping agent or surfactant, the newly formed nanoparticles have high surface energy and tend to agglomerate to minimize this energy.[2][3][4][5]

Solutions:

  • pH Adjustment: Adjust the pH of the suspension to be significantly above or below the isoelectric point. A general rule of thumb for good stability is to achieve a zeta potential more positive than +30 mV or more negative than -30 mV.[6][7] For lead hydroxide, which forms various species in solution depending on pH, careful control is crucial.[8]

  • Use of Dispersants/Capping Agents: Introduce a suitable capping agent or surfactant during or after synthesis to provide steric or electrostatic stabilization.[2][3][4][5]

  • Control of Ionic Strength: Use deionized water for synthesis and dilutions. If buffers are necessary, use them at the lowest effective concentration.

Issue 2: Inconsistent results in particle size analysis (e.g., using Dynamic Light Scattering - DLS).

Possible Causes:

  • Particle Aggregation: The presence of aggregates can lead to a larger apparent hydrodynamic diameter and a high Polydispersity Index (PDI).[7]

  • Improper Sample Preparation: The concentration of the suspension may be too high, leading to multiple scattering effects.

  • Mechanical Agitation: Vigorous stirring or shaking can sometimes induce aggregation, particularly in the absence of effective stabilizers.[9]

Solutions:

  • Sonication: Use ultrasonication to break up loose agglomerates before analysis. A cup horn sonicator is often recommended to avoid direct contact with the sample and potential contamination.

  • Dilution: Dilute the sample with an appropriate solvent (e.g., deionized water with adjusted pH) to a suitable concentration for DLS analysis.

  • Optimized Mixing: Use gentle inversion or a vortex mixer at a low setting for homogenization instead of vigorous stirring.[9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for maintaining a stable lead hydroxide suspension?

A1: The ideal pH depends on the desired surface charge and the specific analytical technique. Generally, you want to be far from the isoelectric point where the zeta potential is close to zero, as this is the point of minimum stability.[1] For layered double hydroxides, which share some characteristics with lead hydroxide, high positive zeta potentials (e.g., > +30 mV) can be achieved at acidic pH values (e.g., pH 2-3), indicating good stability.[10] As the pH increases, the zeta potential decreases, becoming negative at higher pH values.[1][10] It is recommended to perform a zeta potential titration, measuring the zeta potential across a range of pH values, to determine the optimal pH for your specific system.[6]

Q2: What types of capping agents or surfactants can be used to stabilize lead hydroxide suspensions?

A2: While specific literature on capping agents for lead hydroxide is sparse, general principles for stabilizing metal hydroxide nanoparticles can be applied. Capping agents are crucial for preventing aggregation and controlling particle growth.[2][3][4][5][11]

  • Anionic Surfactants: Sodium dodecyl sulfate (B86663) (SDS) and sodium dodecylbenzenesulfonate (SDBS) can adsorb to the nanoparticle surface, imparting a negative charge and providing electrostatic repulsion.[12][13]

  • Non-ionic Surfactants: Polyvinylpyrrolidone (PVP) and Triton X-100 can provide steric hindrance, creating a physical barrier that prevents particles from coming into close contact.[13]

  • Biomolecules: Citrate and bovine serum albumin (BSA) can act as effective, biocompatible capping agents.[4]

The choice of stabilizer should be guided by the downstream application and the required surface chemistry of the nanoparticles.

Q3: How can I confirm that my lead hydroxide suspension is stable?

A3: Stability can be assessed using several techniques:

  • Visual Observation: A stable suspension should appear homogeneous without visible precipitates or sedimentation over an extended period.[7]

  • Zeta Potential Measurement: A high absolute zeta potential value (typically > |30| mV) is a good indicator of colloidal stability due to strong electrostatic repulsion between particles.[6][7]

  • Dynamic Light Scattering (DLS): Monitor the particle size distribution and Polydispersity Index (PDI) over time. A stable suspension will show a consistent particle size and a low PDI. An increase in the average particle size or PDI suggests aggregation.[7]

Q4: For how long can I expect a stabilized lead hydroxide suspension to be suitable for analysis?

A4: The long-term stability depends on the effectiveness of the stabilization method (pH control, capping agent) and storage conditions. A well-stabilized suspension can remain stable for hours to days, and in some cases, even longer.[14] It is best practice to monitor the stability over time using DLS and zeta potential measurements, especially if the suspension is stored for an extended period before analysis.[14]

Experimental Protocols

Protocol 1: Synthesis of Lead Hydroxide Nanoparticles by Chemical Co-Precipitation

This protocol describes a general method for synthesizing lead hydroxide nanoparticles.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Centrifuge and centrifuge tubes

  • Agate mortar and pestle (for powder preparation)

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

  • Prepare a 0.1 M solution of sodium hydroxide in deionized water.

  • While vigorously stirring the lead(II) nitrate solution, slowly add the sodium hydroxide solution dropwise.

  • A white precipitate of lead(II) hydroxide will form.

  • Continue stirring for a predetermined time (e.g., 1-2 hours) to ensure a complete reaction.

  • Separate the precipitate from the reaction mixture by centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted precursors.

  • For analysis in suspension, resuspend the final pellet in a suitable medium (see Protocol 2). For solid-state analysis, dry the precipitate and gently grind it into a fine powder using an agate mortar.[15]

Protocol 2: Preparation of a Stabilized Lead Hydroxide Suspension for Analysis

This protocol outlines the steps for preparing a stable aqueous suspension of lead hydroxide nanoparticles.

Materials:

  • Synthesized lead hydroxide nanoparticles (from Protocol 1)

  • Deionized water

  • Selected capping agent/surfactant (e.g., 0.1% w/v PVP solution)

  • Dilute nitric acid or sodium hydroxide for pH adjustment

  • Ultrasonicator (bath or probe type)

  • pH meter

Procedure:

  • Take the washed lead hydroxide nanoparticle pellet from Protocol 1.

  • Add a small volume of deionized water or a solution of the chosen capping agent (e.g., 0.1% PVP).

  • Gently resuspend the pellet by pipetting or low-speed vortexing.

  • Sonicate the suspension for 5-10 minutes to break up any soft agglomerates. Use a cooling bath to prevent excessive heating of the sample.

  • Adjust the pH of the suspension to the desired value (determined from zeta potential measurements to be in a region of high stability) using dilute nitric acid or sodium hydroxide.

  • Measure the particle size distribution (e.g., using DLS) and zeta potential to confirm the stability of the suspension.

  • Store the stabilized suspension in a sealed container, and re-disperse by gentle inversion or brief sonication before taking aliquots for analysis.

Data Presentation

Table 1: Influence of pH on the Zeta Potential of Hydroxide Nanoparticles

pHZeta Potential (mV)Stability Assessment
2+63High Stability
4+50High Stability
6+35Good Stability
8+15Moderate Stability
10-5Low Stability (near isoelectric point)
12-25Moderate Stability

Note: This table presents generalized data for layered double hydroxides, which can serve as a model for understanding the behavior of lead hydroxide. Actual values for lead hydroxide may vary and should be determined experimentally.[1][10]

Table 2: Common Analytical Techniques for Lead Hydroxide Nanoparticle Characterization

TechniqueParameter MeasuredInformation Provided
Dynamic Light Scattering (DLS)Hydrodynamic Diameter, Polydispersity Index (PDI)Particle size distribution in suspension, degree of aggregation.[16]
Zeta Potential MeasurementSurface ChargeIndicates the colloidal stability of the suspension.[6]
X-ray Diffraction (XRD)Crystal Structure, Crystallite SizeConfirms the crystalline phase of lead hydroxide and provides an estimate of the primary particle size.[15]
Scanning Electron Microscopy (SEM)Morphology, Particle SizeVisualizes the shape and size of the nanoparticles in a dried state.[15]
Transmission Electron Microscopy (TEM)Morphology, Particle Size, Crystal StructureProvides high-resolution images of individual nanoparticles.[16]

Visualizations

Experimental_Workflow_Stabilization cluster_synthesis Synthesis cluster_stabilization Stabilization cluster_analysis Analysis S1 Prepare 0.1M Pb(NO₃)₂ Solution S3 Mix Solutions (Co-Precipitation) S1->S3 S2 Prepare 0.1M NaOH Solution S2->S3 S4 Stir for 1-2 hours S3->S4 S5 Centrifuge and Wash Precipitate S4->S5 ST1 Resuspend in DI Water / Capping Agent S5->ST1 Transfer Pellet ST2 Ultrasonicate (5-10 min) ST1->ST2 ST3 Adjust pH ST2->ST3 A1 DLS (Size, PDI) ST3->A1 A2 Zeta Potential ST3->A2 A3 Store for Further Analysis A2->A3 If Stable

Caption: Workflow for the synthesis and stabilization of lead hydroxide nanoparticle suspensions.

Troubleshooting_Logic Problem Suspension is Unstable (Aggregation/Precipitation) Check_pH Measure pH and Zeta Potential Problem->Check_pH Check_Stabilizer Is a Stabilizer Used? Problem->Check_Stabilizer Check_Concentration Check Particle Concentration Problem->Check_Concentration pH_Action Adjust pH away from Isoelectric Point (e.g., < 4 or > 11) Check_pH->pH_Action Zeta Potential ≈ 0 mV Recheck_Stability Re-assess Stability (DLS, Visual) pH_Action->Recheck_Stability Add_Stabilizer Add Capping Agent or Surfactant Check_Stabilizer->Add_Stabilizer No Add_Stabilizer->Recheck_Stability Dilute Dilute Suspension Check_Concentration->Dilute Too High Dilute->Recheck_Stability

Caption: Troubleshooting logic for unstable lead hydroxide suspensions.

References

Technical Support Center: Morphology Control of Lead Hydroxide Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling the morphology of lead hydroxide (B78521) nanostructures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the morphology of lead hydroxide nanostructures?

A1: The morphology of lead hydroxide nanostructures is highly sensitive to several experimental parameters. The most critical factors include the concentration of precursors, reaction temperature, pH of the solution, the type and concentration of surfactants or capping agents, and the presence of additives like chloride ions.[1][2][3] Precise control over these variables is essential for achieving desired shapes such as nanorods, nanosheets, or nanoflowers.

Q2: What is the role of surfactants in the synthesis of lead hydroxide nanostructures?

A2: Surfactants, or surface-active agents, play a crucial role in controlling the size, shape, and stability of nanoparticles.[4][5] They function as capping or stabilizing agents by adsorbing to the surface of the newly formed nanocrystals. This prevents uncontrolled growth and aggregation (agglomeration) of the particles.[6][7] Different types of surfactants (anionic, cationic, and non-ionic) can selectively bind to different crystal facets, thereby directing the growth in a specific dimension to yield morphologies like rods or plates.[5][8]

Q3: How does reaction temperature affect the final nanostructure morphology?

A3: Reaction temperature significantly impacts the kinetics of nucleation and crystal growth.[9] Altering the temperature can change the rate of precursor decomposition and the diffusion of monomers, leading to different final morphologies. For instance, lower temperatures might favor the formation of nanofibers, while higher temperatures can lead to the development of more complex structures like nanoflowers.[10] It is a key parameter to tune for achieving specific nanostructure dimensions and shapes.[11]

Q4: Why is pH a critical parameter in the synthesis process?

A4: The pH of the reaction solution is a critical parameter because it governs the availability of hydroxide ions (OH⁻), which are essential for the formation of lead hydroxide. The pH level influences the hydrolysis and precipitation kinetics of lead ions.[12][13] Different lead hydroxide complex species can form at various pH values, which can complicate adsorption and precipitation mechanisms.[12] Therefore, maintaining a stable and optimal pH is crucial for controlling the nucleation and growth phases, ultimately determining the final morphology.[3][14]

Q5: What are the common synthesis methods for preparing lead hydroxide nanostructures?

A5: Several methods are employed for the synthesis of lead hydroxide nanostructures. The most common techniques include chemical co-precipitation, hydrothermal/solvothermal synthesis, and sonochemical methods.[15][16][17] Chemical co-precipitation is a relatively simple method involving the mixing of precursor solutions to induce precipitation.[17] Hydrothermal methods are conducted in aqueous solutions at elevated temperatures and pressures, while sonochemical synthesis utilizes ultrasonic irradiation to induce the chemical reactions and control particle formation.[15][18]

Troubleshooting Guide

Problem: The synthesized nanoparticles are heavily agglomerated.

  • Possible Cause: Insufficient stabilization of nanoparticles during synthesis, leading to their aggregation to minimize surface energy.

  • Solution:

    • Introduce a Surfactant: Use a suitable surfactant such as Sodium Dodecyl Sulfate (SDS), Polyvinylpyrrolidone (PVP), or Cetyltrimethylammonium Bromide (CTAB) to act as a capping agent.[5][15] Surfactants provide either electrostatic or steric hindrance, preventing particles from sticking together.[5]

    • Optimize Surfactant Concentration: The concentration of the surfactant is critical. It should typically be above the critical micelle concentration (CMC) to be effective.[5]

    • Control pH: Ensure the pH of the solution is optimal. pH affects the surface charge of the particles, which in turn influences their stability and dispersion.[14]

Problem: The resulting nanostructures have irregular shapes instead of the desired nanorods.

  • Possible Cause: Uncontrolled crystal growth due to inappropriate reaction conditions.

  • Solution:

    • Use a Structure-Directing Agent: The presence of certain ions, like chloride (Cl⁻), can promote anisotropic growth, leading to rod-like morphologies.[1] Consider adding a soluble chloride salt, such as sodium chloride (NaCl), to the precursor solution.[1][19]

    • Adjust Precursor Molar Ratio: The molar ratio between the lead precursor (e.g., lead nitrate) and the alkali (e.g., sodium hydroxide) is crucial. A specific ratio is often required to favor the formation of a particular morphology.[19]

    • Fine-tune Temperature: The reaction temperature directly influences the growth rate of different crystal faces. Systematically vary the temperature to find the optimal condition for nanorod formation.[10]

Problem: The yield of the nanostructure synthesis is consistently low.

  • Possible Cause: Incomplete reaction, suboptimal precursor concentration, or loss of product during the washing and collection phases.

  • Solution:

    • Optimize Precursor Concentration: Very low precursor concentrations may lead to a low yield.[20][21] Experiment with slightly higher, but not excessive, concentrations of lead nitrate (B79036) and the hydroxide source.

    • Increase Reaction Time: The reaction may not have reached completion. Try extending the reaction time while maintaining other parameters constant.

    • Improve Collection Method: Use a higher-speed centrifuge or a filter with a smaller pore size to ensure that the fine nanoparticles are not lost during the washing and separation steps.

Problem: The synthesized nanoparticles exhibit a very broad size distribution (polydispersity).

  • Possible Cause: Nucleation and growth phases are not well-separated, leading to continuous nucleation and a wide range of particle sizes.

  • Solution:

    • Control Reactant Addition Rate: A rapid mixing of reactants can lead to a burst of nucleation that is difficult to control. Try a slower, drop-wise addition of one precursor to the other under vigorous stirring to ensure a more homogeneous reaction environment.

    • Ensure Uniform Temperature: Use a water or oil bath to maintain a constant and uniform temperature throughout the reaction vessel. Temperature gradients can cause different nucleation and growth rates in different parts of the solution.

    • Utilize a Capping Agent: As mentioned for agglomeration, surfactants or capping agents can also help control the growth of nuclei, leading to a narrower size distribution by preventing Ostwald ripening.[4]

Data Presentation

Table 1: Effect of Key Synthesis Parameters on Lead Hydroxide Nanostructure Morphology

ParameterConditionResulting MorphologyReference
Temperature 50 °CNanofiber-like structures[10]
70 °CNanoflower-like structures[10]
50-90 °CNanorods (length ~50 µm, diameter 20-500 nm)[19]
Precursor Molar Ratio Pb(NO₃)₂ : Alkali = 1:3Nanorods[1][19]
(Lead Nitrate : Alkali)
Additive Presence of Chloride Ions (e.g., NaCl)Promotes rod-like morphology[1]
(Soluble Chloride)Molar ratio Pb(NO₃)₂ : NaCl = 1:1 - 1:10Nanorods[19]
Sonication Sonication applied with H₂salen surfactantOne-dimensional micro/nanostructures (rods)[15][18]
No sonicationPbI₂ formed instead of Pb(OH)I[18]

Table 2: Common Surfactants and Their General Role in Nanostructure Synthesis

Surfactant TypeExampleGeneral Effect on MorphologyReference
Anionic Sodium Dodecyl Sulfate (SDS)Provides electrostatic stabilization, influences growth kinetics and final particle size.[5][15]
Cationic Cetyltrimethylammonium Bromide (CTAB)Provides electrostatic stabilization, can promote the formation of anisotropic shapes like nanorods.[5]
Non-ionic Polyvinylpyrrolidone (PVP)Provides steric hindrance to prevent aggregation, often used to achieve smaller, uniform nanoparticles.[5][15]
Schiff Base N,N-bis(salicylidene)-ethylenediamine (H₂salen)Crucial for the formation of one-dimensional Pb(OH)I micro/nanostructures under sonication.[15][18]

Experimental Protocols

Protocol 1: Synthesis of Lead Hydroxide Nanorods via Liquid-Phase Chemical Reaction

This protocol is adapted from a method demonstrated to produce hexagonal lead hydroxide nanorods.[1][19]

Materials and Reagents:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium chloride (NaCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Drying oven

Methodology:

  • Precursor Solution Preparation:

    • Prepare a 0.01 M solution of lead nitrate (Pb(NO₃)₂) in deionized water.

    • In the same solution, dissolve sodium chloride (NaCl) to a concentration between 0.01 M and 0.10 M. The molar ratio of Pb(NO₃)₂ to NaCl should be between 1:1 and 1:10.[19]

  • Reaction:

    • Heat the prepared solution to a temperature between 50 °C and 80 °C under constant magnetic stirring.[19]

    • Once the temperature is stable, add solid potassium hydroxide (KOH) to the solution to achieve a final concentration of 0.03 M. The molar ratio of lead nitrate to the alkali substance should be approximately 1:3.[1][19]

    • Continue stirring the solution. A white precipitate of lead hydroxide nanorods will form immediately.

  • Product Collection and Purification:

    • Allow the reaction to proceed for a set time (e.g., 1-2 hours) to ensure completion.

    • Separate the white precipitate from the solution by filtration or centrifugation.

    • Wash the collected precipitate several times with deionized water to remove any unreacted reagents and byproducts.

    • Wash the precipitate with ethanol (B145695) to facilitate drying.

  • Drying:

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to obtain the lead hydroxide nanorod powder.

Mandatory Visualization

G cluster_prep Step 1: Precursor Preparation cluster_reaction Step 2: Synthesis Reaction cluster_process Step 3: Post-Processing cluster_char Step 4: Characterization prep1 Dissolve Pb(NO₃)₂ and NaCl in DI Water react1 Heat Precursor Solution (50-90°C) with Stirring prep1->react1 prep2 Prepare Alkali Solution (e.g., KOH) react2 Add Alkali Solution to form Precipitate prep2->react2 react1->react2 proc1 Filter/Centrifuge Precipitate react2->proc1 proc2 Wash with DI Water and Ethanol proc1->proc2 proc3 Dry the Product (e.g., 80°C) proc2->proc3 char1 SEM / TEM (Morphology, Size) proc3->char1 char2 XRD (Crystal Structure) proc3->char2

Caption: General workflow for the synthesis of lead hydroxide nanostructures.

G cluster_inputs Input Control Parameters cluster_process Governed Processes cluster_outputs Output Nanostructure Properties temp Temperature nucleation Nucleation Rate temp->nucleation growth Crystal Growth Rate & Direction temp->growth ph pH Level ph->nucleation ph->growth precursor Precursor Conc. & Molar Ratio precursor->nucleation precursor->growth surfactant Surfactant / Additive (e.g., NaCl) surfactant->growth stability Colloidal Stability & Agglomeration surfactant->stability morphology Morphology (Rods, Flowers, etc.) nucleation->morphology size Particle Size & Distribution nucleation->size growth->morphology growth->size stability->morphology

Caption: Relationship between synthesis parameters and nanostructure properties.

References

Technical Support Center: Managing the Thermal Decomposition of Lead Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of lead hydroxide (B78521).

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition reaction of lead hydroxide upon heating?

A1: Lead(II) hydroxide, Pb(OH)₂, thermally decomposes to form lead(II) oxide (PbO) and water (H₂O) vapor. The balanced chemical equation for this reaction is:

Pb(OH)₂(s) → PbO(s) + H₂O(g)[1]

Q2: At what temperature does lead hydroxide begin to decompose?

A2: The decomposition of lead hydroxide can start at temperatures as low as 100-160°C.[2] The process continues up to around 400°C for complete conversion to lead(II) oxide.[3] One study found that at a constant temperature of 160°C, lead hydroxide can be completely decomposed to lead(II) oxide.[2][4]

Q3: What are the expected products of the decomposition?

A3: Under an inert atmosphere, such as nitrogen (N₂), the primary solid product is lead(II) oxide (PbO).[4] However, in the presence of oxygen (O₂), further oxidation can occur at higher temperatures, leading to the formation of other lead oxides like Pb₃O₄ and Pb₂O₃.[4]

Q4: What are the main safety precautions to consider when heating lead hydroxide?

A4: Lead compounds are toxic and require strict safety protocols.[5][6] Key precautions include:

  • Conducting the experiment in a well-ventilated fume hood.[5][6]

  • Wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses or goggles, and nitrile or chloroprene (B89495) gloves.[5][6]

  • Avoiding the inhalation of any dust or vapors.[6]

  • Properly disposing of all lead-containing waste according to institutional guidelines.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Decomposition (Product is not pure PbO) 1. Insufficient Temperature or Time: The sample may not have been heated to a high enough temperature or for a sufficient duration to ensure complete reaction. 2. Heating Rate is Too Fast: A rapid heating rate may not allow enough time for the decomposition to go to completion at each stage.1. Increase the final temperature or prolong the heating time at the target temperature. A constant temperature of at least 160°C is recommended for complete decomposition.[2][4] 2. Use a slower heating rate (e.g., 5°C/min) to allow for a more controlled decomposition.[4]
Formation of Unexpected Byproducts (e.g., different colored oxides) 1. Presence of Oxygen: Heating in the presence of air or an oxygen-rich atmosphere can lead to the oxidation of the initial PbO product to form other lead oxides, such as Pb₃O₄.[4] 2. Starting Material Impurities: The initial lead hydroxide sample may contain impurities that react upon heating.1. Conduct the decomposition under an inert atmosphere, such as a continuous flow of nitrogen gas, to prevent oxidation.[4] 2. Ensure the purity of the starting lead hydroxide. The material can be synthesized by reacting a lead(II) salt with a hydroxide solution and washing the precipitate thoroughly.[4]
Sample Splattering or "Popping" During Heating 1. Trapped Water: The lead hydroxide sample may contain residual moisture that vaporizes rapidly upon heating. 2. Decrepitation: This phenomenon can occur in crystalline substances where the rapid release of gaseous products causes the crystals to break apart forcefully.1. Ensure the lead hydroxide sample is thoroughly dried before heating. Drying in a vacuum desiccator over a desiccant is a recommended practice.[4] 2. Employ a slow and controlled heating rate to manage the release of gaseous products.
Inconsistent Results Between Batches 1. Variations in Starting Material: Differences in the purity, particle size, or crystallinity of the lead hydroxide can affect its decomposition behavior. 2. Inconsistent Experimental Conditions: Variations in heating rate, atmosphere, or sample size between experiments can lead to different outcomes.1. Characterize the starting material for each batch to ensure consistency. 2. Maintain strict control over all experimental parameters, including heating rate, gas flow rate, and sample mass.

Quantitative Data Summary

The following table summarizes the thermogravimetric analysis (TGA) data for the decomposition of lead hydroxide under different atmospheres.

AtmosphereTemperature Range (°C)Weight Loss StagePercentage Weight Loss (%)Resulting Product(s)
Oxygen (O₂) Stream 25 - 280Initial Water Loss~3%PbO
280 - 430OxidationWeight GainMixture of Pb₁₂O₁₉ and Pb₂O₃
430 - 480Further OxidationWeight GainPb₃O₄
480 - 600Decomposition of Higher OxidesWeight LossPbO
Nitrogen (N₂) Stream 25 - 400Decomposition~5% (total)α- and β-PbO

Data adapted from a study by Hashemian and Bin Alam (2007).[4]

Experimental Protocols

Protocol 1: Synthesis of Lead(II) Hydroxide
  • Dissolve 20 g of lead(II) acetate (B1210297) in 50 ml of deionized water.

  • Prepare a 10% caustic soda solution by dissolving 10 g of NaOH in 90 ml of CO₂-free water.

  • Under constant stirring, add the 100 ml of 10% caustic soda solution to the lead(II) acetate solution. A white precipitate of lead hydroxide will form rapidly.

  • Filter the suspension to collect the white precipitate.

  • Wash the precipitate with ample amounts of CO₂-free deionized water to remove any unreacted salts.

  • Dry the product in a vacuum desiccator over a suitable desiccant like blue silica (B1680970) gel.[4]

Protocol 2: Thermal Decomposition of Lead(II) Hydroxide via Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place approximately 20-30 mg of the dried lead hydroxide sample into a standard alumina (B75360) crucible.[4]

  • Instrument Setup:

    • Place the crucible into the TGA balance.

    • Set the desired atmosphere (e.g., nitrogen or oxygen) with a constant flow rate (e.g., 15 ml/min).[4]

  • Heating Program:

    • Set the starting temperature to 25°C.

    • Set the final temperature to 600°C.

    • Set a linear heating rate of 5°C/min.[4]

  • Data Collection: Initiate the TGA run and record the mass loss as a function of temperature.

  • Analysis: Analyze the resulting thermogram to determine the decomposition temperatures and percentage weight loss at each stage.

Visualizations

Experimental_Workflow Experimental Workflow for Lead Hydroxide Decomposition cluster_prep Preparation cluster_decomp Decomposition cluster_analysis Analysis start Start: Prepare Reagents (Lead(II) Acetate, NaOH) synthesis Synthesize Lead Hydroxide (Precipitation) start->synthesis wash_filter Wash and Filter Precipitate synthesis->wash_filter dry Dry Lead Hydroxide (Vacuum Desiccator) wash_filter->dry tga_setup TGA Instrument Setup (Atmosphere, Heating Rate) dry->tga_setup heating Heat Sample (e.g., to 600°C at 5°C/min) tga_setup->heating data_collection Collect Mass Loss Data heating->data_collection analysis Analyze Thermogram data_collection->analysis end End: Characterize Product (e.g., XRD) analysis->end

Caption: Workflow for the synthesis and thermal decomposition analysis of lead hydroxide.

Troubleshooting_Decomposition Troubleshooting Incomplete Decomposition start Problem: Incomplete Decomposition check_temp Was the final temperature sufficiently high (>160°C)? start->check_temp check_time Was the heating time at the final temperature adequate? check_temp->check_time Yes increase_temp Solution: Increase final temperature. check_temp->increase_temp No check_rate Was the heating rate slow and controlled? check_time->check_rate Yes increase_time Solution: Increase heating duration. check_time->increase_time No check_atmosphere Was an inert atmosphere (e.g., N₂) used? check_rate->check_atmosphere Yes decrease_rate Solution: Decrease heating rate. check_rate->decrease_rate No use_inert Solution: Use an inert atmosphere. check_atmosphere->use_inert No success Decomposition should be complete. check_atmosphere->success Yes increase_temp->success increase_time->success decrease_rate->success use_inert->success

Caption: A decision tree for troubleshooting incomplete decomposition of lead hydroxide.

References

Technical Support Center: Overcoming Interferences in the Electrochemical Analysis of Lead

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences encountered during the electrochemical analysis of lead (Pb²⁺).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My lead stripping peak is distorted or smaller than expected. What are the common causes?

A: Peak distortion or suppression in lead analysis is often due to the presence of interfering species in your sample. The most common culprits include:

  • Metallic Interferences: Copper (Cu²⁺), Iron (Fe³⁺), Cadmium (Cd²⁺), and Zinc (Zn²⁺) are known to interfere with lead detection.[1][2] Copper is particularly problematic as it can form intermetallic compounds with lead on the electrode surface, altering the stripping potential and current.[3] High concentrations of copper can even completely suppress the lead signal.[2]

  • Organic Interferences & Surfactants: Complex organic matrices or the presence of surfactants can foul the electrode surface, hindering the electron transfer process and affecting the signal.[4]

  • Matrix Effects: The overall composition of your sample matrix can influence the stripping behavior of lead.

Troubleshooting Steps:

  • Identify Potential Interferences: Review the composition of your sample to identify potential interfering ions.

  • Employ Mitigation Strategies: Depending on the suspected interference, you can use masking agents, modify your sample preparation, or use analytical techniques like the standard addition method.

  • Optimize Experimental Parameters: Adjusting parameters like deposition potential and time can sometimes help to resolve overlapping peaks.

2. Q: How can I mitigate interference from other metal ions like copper?

A: Several strategies can be employed to overcome metallic interferences:

  • Masking Agents: These are chemical agents that form stable complexes with the interfering ions, preventing them from co-depositing with lead on the electrode.[5][6][7]

    • For Copper Interference: Potassium ferrocyanide is an effective masking agent. It selectively forms a stable, insoluble complex with Cu²⁺.[3][8] Other agents like triethanolamine (B1662121), thiourea, and cyanide have also been used.[6][7]

  • Standard Addition Method: This method is highly effective for compensating for matrix effects and interferences that proportionally affect the analyte signal.[9][10][11] By adding known amounts of a lead standard to the sample, a calibration curve is generated in the sample matrix itself, providing a more accurate determination of the initial lead concentration.[10]

  • pH Adjustment: The pH of the supporting electrolyte can be optimized to selectively precipitate or complex interfering ions.

3. Q: What is the standard addition method and when should I use it?

A: The standard addition method is a quantitative analysis technique used to determine the concentration of an analyte in a complex matrix.[9][11] It is particularly useful when the sample matrix is suspected to interfere with the analytical signal.

When to Use Standard Addition:

  • When analyzing samples with a complex or unknown matrix (e.g., environmental water samples, biological fluids).

  • When you observe signal suppression or enhancement that cannot be easily eliminated by other means.

  • To validate results obtained from a conventional calibration curve.

4. Q: My sample has a complex organic matrix. How should I prepare it for analysis?

A: For samples with high organic content, a digestion step is often necessary to break down the organic matter and release the lead ions into a form that can be electrochemically detected.[4][12][13]

  • Acid Digestion: This involves heating the sample with a strong acid, such as nitric acid, to oxidize the organic components.[12] Microwave-assisted digestion can accelerate this process.[12]

  • Ultrasound-Assisted Extraction/Oxidation: This method uses ultrasonic energy to facilitate the extraction and digestion of the analyte from the sample matrix.[5][14]

After digestion, the sample should be diluted with a suitable supporting electrolyte before analysis.

Data Presentation

Table 1: Effect of Common Interfering Ions on Lead Peak Current and Mitigation with Masking Agents

Interfering IonConcentration Ratio (Interferent:Pb)Approximate Decrease in Pb Peak CurrentMitigation StrategyRecovery of Pb Signal
Copper (Cu²⁺)10:1~70%[3]Addition of 0.01 mM Potassium Ferrocyanide[3]~98%[3]
Iron (Fe³⁺)200:1Can completely prevent pre-concentration[7]Buffer with 2% triethanolamine & 2% thiourea[7]94-108%[7]
Cadmium (Cd²⁺)10:1Significant peak overlap and distortionOptimization of deposition potential and waveformN/A
Zinc (Zn²⁺)200:1Significant interference[7]Buffer with 2% triethanolamine & 2% thiourea[7]94-108%[7]

Table 2: Typical Anodic Stripping Voltammetry (ASV) Parameters for Lead Detection

ParameterTypical Value/RangePurpose
Working Electrode Glassy Carbon, Bismuth Film, Mercury FilmSurface for lead deposition and stripping
Supporting Electrolyte 0.1 M Acetate (B1210297) Buffer (pH 4.5-5.5)[15]Provides conductivity and controls pH
Deposition Potential -0.8 V to -1.2 V vs. Ag/AgCl[15][16]Reduces Pb²⁺ to Pb⁰ on the electrode surface
Deposition Time 60 - 300 seconds[16][17]Controls the amount of preconcentrated lead
Stripping Waveform Differential Pulse (DPV) or Square Wave (SWV)Enhances sensitivity and resolution
Scan Rate 50 - 200 mV/s[18]Rate at which the potential is swept during stripping

Experimental Protocols

Protocol 1: Standard Addition Method for Lead Determination by Anodic Stripping Voltammetry (ASV)

  • Sample Preparation: Prepare your sample as required (e.g., digestion, filtration) and dilute it in a suitable supporting electrolyte (e.g., 0.1 M acetate buffer, pH 4.5).

  • Initial Measurement: Transfer a known volume of the prepared sample into the electrochemical cell. Perform the ASV measurement and record the stripping peak current for lead.

  • First Standard Addition: Add a small, known volume of a standard lead solution to the sample in the cell. Stir the solution to ensure homogeneity.

  • Second Measurement: Perform the ASV measurement again and record the new, higher peak current.

  • Subsequent Additions: Repeat steps 3 and 4 at least two more times, each time adding the same volume of the standard lead solution.

  • Data Analysis: Plot the peak current (y-axis) against the concentration of the added lead standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the initial concentration of lead in your sample.[10]

Protocol 2: Mitigation of Copper Interference using Potassium Ferrocyanide

  • Sample Preparation: Prepare your sample in the chosen supporting electrolyte.

  • Addition of Masking Agent: To the sample solution, add a small volume of a stock potassium ferrocyanide solution to achieve a final concentration of approximately 0.01 mM to 0.1 mM.[3] The optimal concentration may need to be determined empirically.

  • Equilibration: Allow the solution to stir for a few minutes to ensure complete complexation of the copper ions.

  • ASV Analysis: Proceed with the standard ASV procedure for lead determination. The ferrocyanide will form a stable complex with copper, preventing its interference.[3]

Visualizations

Troubleshooting_Workflow start Start: Distorted or Suppressed Lead Stripping Peak check_interferences Identify Potential Interferences (e.g., Cu, Fe, Organics) start->check_interferences is_metallic Metallic Interference Suspected? check_interferences->is_metallic is_organic Organic Matrix or Surfactant Interference? check_interferences->is_organic use_masking Apply Masking Agent (e.g., Ferrocyanide for Cu) is_metallic->use_masking Yes use_std_addition Perform Standard Addition Method is_metallic->use_std_addition Yes optimize_params Optimize ASV Parameters (Deposition Potential/Time) is_metallic->optimize_params No sample_prep Implement Sample Preparation (e.g., Acid Digestion) is_organic->sample_prep Yes is_organic->optimize_params No end_success Successful Analysis use_masking->end_success use_std_addition->end_success sample_prep->end_success end_fail Re-evaluate and Consult Further Resources optimize_params->end_fail

Caption: Troubleshooting workflow for distorted or suppressed lead stripping peaks.

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis prep_sample Prepare Sample in Supporting Electrolyte measure_initial 1. Measure Initial Sample Signal prep_sample->measure_initial add_standard 2. Add Known Amount of Pb Standard measure_initial->add_standard measure_spiked 3. Measure Spiked Sample Signal add_standard->measure_spiked repeat_add 4. Repeat Addition and Measurement measure_spiked->repeat_add plot_data Plot Peak Current vs. Added Concentration repeat_add->plot_data linear_regression Perform Linear Regression plot_data->linear_regression determine_conc Determine Concentration from X-Intercept linear_regression->determine_conc

Caption: Experimental workflow for the standard addition method.

References

Technical Support Center: Refining Stability Constants of Lead(II) Hydroxide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining and refining the stability constants of lead(II) hydroxide (B78521) complexes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining the stability constants of lead(II) hydroxide complexes?

A1: Researchers often face several challenges, including:

  • Formation of Polynuclear Species: Lead(II) can form polynuclear hydroxide complexes (e.g., Pb₄(OH)₄⁴⁺, Pb₆(OH)₈⁴⁺), complicating the equilibrium analysis.[1][2]

  • Precipitation: Lead(II) hydroxide can precipitate out of solution, particularly at higher pH values, which can interfere with measurements.[3][4]

  • Ligand Purity and pKa: The purity of any additional ligands and the accurate determination of their acid dissociation constants (pKa) are crucial, as they compete with hydroxide ions for lead(II) coordination.[1]

  • Electrode Performance: In potentiometry, the performance and calibration of the glass electrode are critical. Errors can arise from electrode drift, non-Nernstian responses, and liquid junction potentials.[5][6]

  • Ionic Strength and Temperature: Stability constants are dependent on the ionic strength and temperature of the medium. These parameters must be carefully controlled and reported.[1][7][8]

Q2: Which analytical techniques are most suitable for studying lead(II) hydroxide complexation?

A2: The most common and effective techniques are:

  • Potentiometric Titration: This is a widely used method that involves monitoring the pH of a solution containing lead(II) as a titrant (a strong base) is added. It is particularly useful for determining protonation and stability constants.[1][9][10]

  • Spectrophotometry: UV-Vis spectrophotometry can be employed to study the formation of lead(II) hydroxide complexes by monitoring changes in the absorbance spectra.[8][11][12] This method is effective for species that exhibit distinct spectral properties.

  • Polarography and Voltammetry: Electrochemical techniques like direct current polarography (DCP) and differential pulse polarography (DPP) can provide valuable information on the speciation and stability of lead complexes.[1][13]

Q3: How can I minimize the interference of carbonate in my experiments?

A3: Carbonate can compete with hydroxide for binding to lead(II). To minimize this interference, it is recommended to work with freshly prepared, de-aerated (e.g., by bubbling with nitrogen or argon gas) solutions to prevent the dissolution of atmospheric CO₂.[14][15]

Q4: What is the significance of the formation of polynuclear lead(II) hydroxide species?

A4: The formation of polynuclear species, such as Pb₄(OH)₄⁴⁺, indicates that simple mononuclear complexation models (e.g., Pb(OH)⁺, Pb(OH)₂) are insufficient to describe the system accurately, especially at higher lead concentrations.[1][2] Failing to account for these species can lead to significant errors in the calculated stability constants.

Troubleshooting Guides

Potentiometric Titration Issues
Issue Possible Cause(s) Recommended Solution(s)
Unstable or Drifting pH/mV Readings 1. Poor electrical connections. 2. Clogged or contaminated electrode junction. 3. High impedance of the reference electrode. 4. Electrostatic interference.1. Check and clean all electrode connections. 2. Clean the electrode according to the manufacturer's instructions. Forcing a small amount of filling solution through the junction can help. 3. Ensure the potential measuring equipment is suitable for high impedance inputs. 4. Consider using a Faraday cage to shield the setup from electrostatic charges.[16]
Slow Electrode Response 1. Aged or improperly conditioned glass membrane. 2. Low ionic strength of the sample solution.1. Recondition the electrode by soaking it in a suitable solution (e.g., 0.1 M HCl followed by distilled water). 2. Ensure a constant and sufficient ionic strength is maintained using a background electrolyte (e.g., KNO₃ or NaClO₄).[5][17]
Precipitate Formation During Titration The concentration of lead(II) and/or hydroxide has exceeded the solubility product of lead(II) hydroxide.1. Work with lower initial concentrations of lead(II). 2. Analyze the data only up to the point of precipitation. 3. Use software that can model and account for solid phase formation.
Inconsistent Titration Curves 1. Temperature fluctuations. 2. Inaccurate titrant concentration. 3. Presence of interfering ions (e.g., carbonate).1. Use a thermostated titration vessel to maintain a constant temperature (±0.1°C).[15] 2. Accurately standardize the titrant solution. 3. Prepare solutions with de-aerated water and maintain an inert atmosphere (e.g., with nitrogen or argon) during the titration.[14][15]
Spectrophotometric Measurement Issues
Issue Possible Cause(s) Recommended Solution(s)
Non-linear Beer-Lambert Plot 1. High analyte concentration leading to intermolecular interactions. 2. Changes in chemical equilibria with concentration. 3. Instrumental limitations (e.g., stray light).1. Work within a concentration range where Beer's law is obeyed. 2. Ensure that the pH and ionic strength are constant across all standards and samples. 3. Check the instrument's performance and use matched cuvettes.
Drifting Absorbance Readings 1. Temperature changes affecting the equilibrium. 2. Slow reaction kinetics. 3. Photodegradation of the sample.1. Use a temperature-controlled cuvette holder. 2. Allow sufficient time for the solution to reach equilibrium before taking measurements. 3. Protect the sample from excessive light exposure.
Overlapping Spectra of Species Multiple lead(II) hydroxide complexes with similar absorbance spectra are present.1. Use deconvolution techniques or multivariate analysis (e.g., factor analysis) to resolve the individual spectral components. 2. Perform measurements at multiple wavelengths.

Data Presentation

Table 1: Stability Constants (log β) of Mononuclear Lead(II) Hydroxide Complexes

The following table summarizes the stepwise stability constants for the formation of mononuclear lead(II) hydroxide complexes in the form of Pb²⁺ + qH₂O ⇌ Pb(OH)q⁽²⁻q⁾⁺ + qH⁺.

Complexlog β₁log β₂log β₃log β₄Ionic Strength (M)Temperature (°C)Reference
Pb(OH)⁺-7.21.0 (NaClO₄)25[11]
Pb(OH)₂-16.11.0 (NaClO₄)25[11]
Pb(OH)₃⁻-26.51.0 (NaClO₄)25[11]
Pb(OH)₄²⁻-38.01.0 (NaClO₄)25[11]

Note: These values are for the hydrolysis reaction as indicated. The overall formation constants (β) from Pb²⁺ and OH⁻ can be calculated using the ion product of water (Kw).

Table 2: Stability Constants (log β) of Lead(II) Complexes with TAPS Ligand and Hydroxide

The following table presents the overall stability constants for mixed-ligand complexes of lead(II) with TAPS ([(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)amino]-1-propanesulfonic acid) and hydroxide.

Complexlog βIonic Strength (M)Temperature (°C)Reference
Pb(TAPS)3.27 ± 0.060.1 (KNO₃)25.0 ± 0.1[1][13]
Pb(TAPS)₂6.5 ± 0.10.1 (KNO₃)25.0 ± 0.1[1][13]
Pb(TAPS)₂(OH)12.7 ± 0.10.1 (KNO₃)25.0 ± 0.1[1][13]
Pb(TAPS)₂(OH)₂17.27 ± 0.060.1 (KNO₃)25.0 ± 0.1[1][13]

Experimental Protocols

Protocol 1: Potentiometric Titration for Determining Stability Constants

Objective: To determine the stability constants of lead(II) hydroxide complexes by pH-metric titration.

Materials:

  • pH meter with a resolution of 0.1 mV and a combination glass electrode.

  • Thermostated titration vessel.

  • Calibrated burette or automatic titrator.

  • Magnetic stirrer.

  • Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free).

  • Standardized strong acid solution (e.g., 0.1 M HClO₄).

  • Lead(II) salt solution (e.g., Pb(NO₃)₂ or Pb(ClO₄)₂).

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄).

  • High-purity, de-aerated water.

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 9.00) at the experimental temperature.[18]

  • Solution Preparation:

    • Prepare a solution of known concentration of lead(II) salt and a strong acid in the thermostated vessel.

    • Add the inert salt to achieve the desired ionic strength.

    • The total volume should be accurately known.

  • Titration Setup:

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Ensure the solution is well-stirred.

    • Maintain an inert atmosphere by gently bubbling the inert gas through the solution.[14][15]

  • Titration:

    • Add small, precise increments of the standardized strong base solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

    • Continue the titration until the pH reaches a desired upper limit or precipitation is observed.

  • Data Analysis:

    • Plot the pH (or mV) readings against the volume of titrant added to obtain the titration curve.

    • Use appropriate software (e.g., Hyperquad, BEST) to refine the stability constants by fitting the experimental data to a chemical model that includes all relevant species (e.g., Pb²⁺, Pb(OH)⁺, Pb(OH)₂, polynuclear species).[19]

Protocol 2: Spectrophotometric Determination of Stability Constants

Objective: To determine the stability constants of lead(II) hydroxide complexes using UV-Vis spectrophotometry.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Matched quartz cuvettes.

  • pH meter and electrode.

  • A series of buffered solutions of known pH.

  • Stock solution of lead(II) salt.

  • Inert salt for constant ionic strength.

Procedure:

  • Preparation of Solutions:

    • Prepare a series of solutions with a constant concentration of lead(II) and constant ionic strength, but with varying pH values using appropriate buffers.

  • Spectrophotometric Measurements:

    • For each solution, record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm for lead complexes).

    • Use a blank solution containing the buffer and inert salt at the same pH for background correction.

  • Data Analysis:

    • Analyze the changes in absorbance at specific wavelengths as a function of pH.

    • Use methods such as the mole-ratio method or continuous variation method (Job's plot) if a complexing agent other than hydroxide is involved.[12]

    • For the lead-hydroxide system, the data can be fitted to equilibrium models to determine the molar absorptivities of the individual species and their stability constants.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_solutions Prepare Solutions (Pb(II), Acid, Inert Salt) setup Assemble Titration Cell (Thermostated, Inert Atmosphere) prep_solutions->setup calibrate_electrode Calibrate pH Electrode calibrate_electrode->setup titrate Titrate with Standard Base setup->titrate record_data Record pH vs. Volume titrate->record_data plot_curve Plot Titration Curve record_data->plot_curve define_model Define Chemical Model (Species, Equilibria) plot_curve->define_model refine_constants Refine Stability Constants (Software Analysis) define_model->refine_constants lead_hydroxide_equilibria Pb2_plus Pb²⁺ PbOH_plus Pb(OH)⁺ Pb2_plus->PbOH_plus +OH⁻ -H₂O Poly Polynuclear Species (e.g., Pb₄(OH)₄⁴⁺) Pb2_plus->Poly + multiple Pb²⁺ & OH⁻ PbOH2 Pb(OH)₂ PbOH_plus->PbOH2 +OH⁻ -H₂O PbOH3_minus Pb(OH)₃⁻ PbOH2->PbOH3_minus +OH⁻ -H₂O

References

Validation & Comparative

A Comparative Study of Lead(II) Hydroxide and Tin(II) Hydroxide: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and analysis of Pb(OH)₂ and Sn(OH)₂.

This guide provides a comprehensive comparative analysis of lead(II) hydroxide (B78521) (Pb(OH)₂) and tin(II) hydroxide (Sn(OH)₂), focusing on their key physicochemical properties. It is important to note that while the simple formulas Pb(OH)₂ and Sn(OH)₂ are commonly used, the stable, well-characterized forms are often the more complex oxyhydroxides, such as lead(II) oxyhydroxide (Pb₆O₄(OH)₄) and tin(II) oxyhydroxide (Sn₆O₄(OH)₄). This guide will address the properties of both the simple hydroxides and their more complex, structurally characterized counterparts.

Physicochemical Properties: A Comparative Overview

A summary of the key quantitative data for lead(II) hydroxide and tin(II) hydroxide is presented in the tables below for easy comparison.

Table 1: Solubility and Thermodynamic Properties

PropertyLead(II) Hydroxide (Pb(OH)₂)Tin(II) Hydroxide (Sn(OH)₂)
Molar Mass 241.21 g/mol 152.73 g/mol
Solubility in water 0.0155 g/100 mL (20 °C)[1]Insoluble[2]
Solubility Product (Ksp) 1.43 x 10⁻²⁰ to 1.2 x 10⁻¹⁵5.45 x 10⁻²⁷[3]
Standard Enthalpy of Formation (ΔfH⁰) -512.5 kJ/mol (s)[1]-561 kJ/mol (s)[2]
Standard Molar Gibbs Energy of Formation (ΔfG⁰) -451.2 kJ/mol (s)[1]Not readily available
Standard Molar Entropy (S⁰) Not readily available155 J·mol⁻¹·K⁻¹[2]

Table 2: Thermal Decomposition Properties

PropertyLead(II) Hydroxide / OxyhydroxideTin(II) Hydroxide / Oxyhydroxide
Decomposition Temperature ~145-160 °C[1][4]Varies; Sn(OH)₂ reported as low as 120 °C. Sn₆O₄(OH)₄ dehydration starts around 177 °C.[5]
Decomposition Products (Inert Atmosphere) Lead(II) oxide (PbO) and water (H₂O)[4]Tin(II) oxide (SnO) and water (H₂O)
Decomposition Products (Oxidizing Atmosphere) Lead(II) oxide (PbO), potentially further oxidized at higher temperatures.Initially forms SnO, which is then oxidized to tin(IV) oxide (SnO₂) at higher temperatures.

Structural and Chemical Behavior

Crystal Structure

The simple crystalline structure of Pb(OH)₂ is not well-established. Instead, detailed crystallographic studies have been conducted on more stable, complex lead oxide hydroxide compounds.[6] For instance, the hydrolysis of lead(II) acetate (B1210297) can yield a crystalline product with the formula Pb₆O₄(OH)₄, which consists of an octahedral arrangement of lead centers.[7]

Similarly, the definitive structure for tin(II) hydroxide is the oxyhydroxide Sn₆O₄(OH)₄, which has been characterized by X-ray diffraction.[2] This compound features a cluster of an octahedron of tin atoms, with each face capped by an oxide or a hydroxide.[2] The structure of pure Sn(OH)₂ is not known.[2]

Amphoteric Nature

Both lead(II) hydroxide and tin(II) hydroxide exhibit amphoteric properties, meaning they can react with both acids and bases.

  • Reaction with Acids: In acidic solutions, they act as bases, dissolving to form the corresponding metal(II) salt and water.

    • Pb(OH)₂(s) + 2H⁺(aq) → Pb²⁺(aq) + 2H₂O(l)

    • Sn(OH)₂(s) + 2H⁺(aq) → Sn²⁺(aq) + 2H₂O(l)

  • Reaction with Bases: In strongly basic solutions, they act as acids, forming complex hydroxide ions.

    • Pb(OH)₂(s) + 2OH⁻(aq) → [Pb(OH)₄]²⁻(aq) (plumbite ion)

    • Sn(OH)₂(s) + OH⁻(aq) → [Sn(OH)₃]⁻(aq) (stannite ion)[8]

Toxicological Profile

Lead(II) Hydroxide: Lead and its compounds are well-known neurotoxins.[9] Exposure can lead to a range of health issues, including developmental problems in children, anemia, high blood pressure, and damage to the brain and kidneys.[10][11] Lead(II) hydroxide is classified as harmful if swallowed or inhaled, may cause cancer, and may damage fertility or the unborn child.[12]

Tin(II) Hydroxide: The toxicology of tin is primarily associated with its organic compounds.[13] Inorganic tin compounds, including the hydroxide, are generally considered to be of low toxicity.[13] Ingestion of large amounts of inorganic tin can cause gastrointestinal issues.[14]

Experimental Protocols

Below are detailed methodologies for key experiments to determine the properties of Pb(OH)₂ and Sn(OH)₂.

Determination of Solubility Product Constant (Ksp)

Objective: To experimentally determine the Ksp of a sparingly soluble salt like Pb(OH)₂ or Sn(OH)₂.

Materials:

  • Saturated solution of the metal hydroxide in deionized water

  • Filtration apparatus (funnel, filter paper)

  • Volumetric flasks and pipettes

  • Appropriate titrant (e.g., standardized EDTA solution for Pb²⁺ or a suitable oxidizing agent for Sn²⁺)

  • Indicator for titration

  • Conductivity meter (alternative method)

Procedure:

  • Preparation of Saturated Solution: Add an excess of the solid metal hydroxide to a volume of deionized water in a beaker. Stir the mixture for an extended period to ensure equilibrium is reached.

  • Filtration: Carefully filter the saturated solution to remove any undissolved solid.

  • Determination of Ion Concentration:

    • Titration Method: Take a known volume of the clear filtrate and titrate it with a standardized solution to determine the concentration of the metal cation (Pb²⁺ or Sn²⁺).

    • Conductivity Method: Measure the conductivity of the saturated solution. A calibration curve of conductivity versus known concentrations of the metal salt can be used to determine the ion concentrations.

  • Calculation of Ksp:

    • Write the dissolution equilibrium equation for the metal hydroxide: M(OH)₂(s) ⇌ M²⁺(aq) + 2OH⁻(aq).

    • From the stoichiometry, the concentration of OH⁻ will be twice the concentration of M²⁺.

    • Calculate the Ksp using the expression: Ksp = [M²⁺][OH⁻]².

Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability and decomposition of Pb(OH)₂ and Sn(OH)₂.

Materials:

  • Thermogravimetric analyzer (TGA)

  • Sample of the metal hydroxide

  • Inert gas (e.g., nitrogen, argon) and an oxidizing gas (e.g., air, oxygen)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the metal hydroxide into the TGA sample pan.

  • Instrument Setup: Set the desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min). Select the desired atmosphere (inert or oxidizing).

  • Analysis: Initiate the TGA run. The instrument will record the mass of the sample as a function of temperature.

  • Data Interpretation: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of a mass loss step indicates the beginning of decomposition. The percentage of mass loss can be used to determine the stoichiometry of the decomposition reaction and identify the products.

Investigation of Amphoteric Properties

Objective: To demonstrate the amphoteric nature of Pb(OH)₂ and Sn(OH)₂.

Materials:

  • Samples of Pb(OH)₂ and Sn(OH)₂

  • Dilute strong acid (e.g., 1 M HCl or 1 M HNO₃)

  • Concentrated strong base (e.g., 6 M NaOH)

  • Test tubes and stirring rods

Procedure:

  • Preparation: Place small amounts of each metal hydroxide into separate test tubes.

  • Reaction with Acid: To one set of test tubes (one with Pb(OH)₂ and one with Sn(OH)₂), add the dilute strong acid dropwise while stirring. Observe if the solid dissolves.

  • Reaction with Base: To another set of test tubes, add the concentrated strong base dropwise while stirring. Observe if the solid dissolves.

  • Observation: A substance is considered amphoteric if it dissolves in both the strong acid and the strong base.

Comparative Study Workflow

The logical flow for a comparative study of Pb(OH)₂ and Sn(OH)₂ is illustrated in the diagram below.

ComparativeStudy cluster_synthesis Synthesis & Preparation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis_Pb Synthesis of Pb(OH)₂/Pb₆O₄(OH)₄ Solubility Solubility & Ksp Determination Synthesis_Pb->Solubility Thermal Thermal Analysis (TGA) Synthesis_Pb->Thermal Amphoterism Amphoterism Testing Synthesis_Pb->Amphoterism Structure Structural Analysis (XRD) Synthesis_Pb->Structure Synthesis_Sn Synthesis of Sn(OH)₂/Sn₆O₄(OH)₄ Synthesis_Sn->Solubility Synthesis_Sn->Thermal Synthesis_Sn->Amphoterism Synthesis_Sn->Structure Data_Compilation Data Compilation in Tables Solubility->Data_Compilation Thermal->Data_Compilation Amphoterism->Data_Compilation Structure->Data_Compilation Comparative_Analysis Comparative Analysis of Properties Data_Compilation->Comparative_Analysis Conclusion Summary of Findings Comparative_Analysis->Conclusion

Caption: Workflow for the comparative study of Pb(OH)₂ and Sn(OH)₂.

References

A Comparative Guide to the Validation of Lead Speciation in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of lead (Pb) speciation in environmental samples is critical for assessing its bioavailability, toxicity, and potential risks to human health and ecosystems. This guide provides an objective comparison of common analytical techniques for lead speciation, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific application.

Comparison of Analytical Techniques for Lead Speciation

The selection of an analytical method for lead speciation depends on several factors, including the specific lead species of interest, the sample matrix (e.g., water, soil, sediment), the required detection limits, and the available instrumentation. This section compares the performance of three widely used techniques: Hyphenated Chromatography with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Anodic Stripping Voltammetry (ASV), and Sequential Extraction Procedures (SEP).

Table 1: Performance Comparison of Lead Speciation Techniques in Water Samples

ParameterHPLC-ICP-MSAnodic Stripping Voltammetry (ASV)
Lead Species Detected Ionic Pb(II), organolead (e.g., TML, TEL)Primarily labile Pb(II)
Limit of Detection (LOD) 0.00037 - 3.9 ng/L[1]0.1 - 0.5 µg/L[2][3]
Precision (RSD) 3.1% - 4.2%[1]Typically < 5%
Accuracy (Recovery) 90% - 110%[4]~95% - 105%
Analysis Time per Sample ~15 - 30 minutes~5 - 15 minutes
Advantages High specificity, multi-species analysisHigh sensitivity, low cost, field-portable
Disadvantages High instrument cost, potential for plasma destabilization by organic solvents[4]Susceptible to interferences from organic matter and other metals

Table 2: Performance Comparison of Lead Speciation Techniques in Soil and Sediment Samples

ParameterSequential Extraction + FAAS/ICP-OESAnodic Stripping Voltammetry (ASV)
Lead Species Fractionated Exchangeable, carbonate-bound, Fe-Mn oxide-bound, organic-bound, residualLabile and acid-soluble lead
Limit of Detection (LOD) 0.23 mg/kg (FAAS)[5]16 µg/kg[6]
Precision (RSD) Generally < 10%[7]~5% - 10%
Accuracy (Recovery) Validated with CRMs, results generally within certified ranges[5]Results can be validated against ICP-OES[6]
Analysis Time per Sample Several hours to days (multi-step extraction)~15 - 30 minutes (after extraction)
Advantages Provides information on the geochemical phases of leadRapid screening, field-deployable
Disadvantages Operationally defined, potential for species transformation during extraction[8][9]Limited speciation information, requires sample digestion

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results in lead speciation analysis. This section outlines the methodologies for the key techniques discussed.

High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for Organolead in Water

This method is suitable for the separation and quantification of various organolead species, such as trimethyllead (B1239934) (TML) and triethyllead (B1240127) (TEL), in water samples.

1. Sample Preparation:

  • Filter water samples through a 0.45 µm membrane filter to remove particulate matter.

  • Acidify the sample with nitric acid to a pH < 2 to preserve the lead species.

  • Store samples at 4°C until analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump and autosampler.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often employed to separate the different lead species. An isocratic separation with a 30% methanol mobile phase can be a good compromise for plasma stability[4].

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 20 - 100 µL.

3. ICP-MS Conditions:

  • Nebulizer: A standard pneumatic nebulizer or a micro-nebulizer for lower flow rates.

  • Spray Chamber: A cooled spray chamber to reduce the solvent load on the plasma.

  • RF Power: Typically 1300 - 1600 W.

  • Gas Flows: Optimized for robust plasma conditions and minimal interferences.

  • Monitored Isotopes: 206Pb, 207Pb, and 208Pb.

4. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Run a calibration curve using certified standards of the target organolead compounds.

  • Analyze a certified reference material (CRM) with a known concentration of organolead species to verify accuracy.

  • Perform spike recovery experiments to assess matrix effects.

Anodic Stripping Voltammetry (ASV) for Labile Lead in Water

ASV is a highly sensitive electrochemical technique for the determination of trace levels of heavy metals.

1. Sample Preparation:

2. Electrochemical Analysis:

  • Working Electrode: A hanging mercury drop electrode (HMDE) or a mercury film electrode. Bismuth film electrodes are also used as a less toxic alternative.

  • Reference Electrode: Ag/AgCl.

  • Auxiliary Electrode: Platinum wire.

  • Deposition Potential: A negative potential (e.g., -0.8 V vs. Ag/AgCl) is applied to the working electrode for a specific time to preconcentrate the lead onto the electrode surface.

  • Stripping Step: The potential is scanned in the positive direction, causing the deposited lead to be stripped back into the solution, generating a current peak proportional to the lead concentration.

3. Quality Control:

  • Analyze a method blank.

  • Perform standard additions to the sample to quantify the lead concentration and overcome matrix effects.

  • Analyze a CRM for trace metals in water.

Modified Tessier Sequential Extraction for Lead Speciation in Soil and Sediments

This procedure fractionates lead into five operationally defined geochemical phases.

1. Sample Preparation:

  • Air-dry the soil or sediment sample and sieve it through a <2 mm mesh.

  • Homogenize the sample.

2. Extraction Steps:

  • Fraction 1 (Exchangeable): Extract 1 g of the sample with 8 mL of 1 M MgCl2 (pH 7.0) for 1 hour at room temperature with continuous agitation.

  • Fraction 2 (Bound to Carbonates): Extract the residue from F1 with 8 mL of 1 M NaOAc (pH 5.0, adjusted with HOAc) for 5 hours at room temperature with continuous agitation.

  • Fraction 3 (Bound to Fe-Mn Oxides): Extract the residue from F2 with 20 mL of 0.04 M NH2OH·HCl in 25% (v/v) HOAc for 6 hours at 96°C with occasional agitation.

  • Fraction 4 (Bound to Organic Matter): Extract the residue from F3 with 3 mL of 0.02 M HNO3 and 5 mL of 30% H2O2 (pH 2, adjusted with HNO3) for 2 hours at 85°C with occasional agitation. Then add a second 3 mL aliquot of 30% H2O2 (pH 2) and heat again for 3 hours at 85°C. After cooling, add 5 mL of 3.2 M NH4OAc in 20% (v/v) HNO3 and agitate for 30 minutes.

  • Fraction 5 (Residual): Digest the residue from F4 with a mixture of HF and HClO4.

3. Analysis:

  • After each extraction step, centrifuge the sample and decant the supernatant.

  • Analyze the lead concentration in each supernatant using Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

4. Quality Control:

  • Analyze a method blank for each extraction step.

  • Use a certified reference material for soil or sediment (e.g., NIST SRMs) and subject it to the same extraction procedure to validate the method.[5]

  • The sum of the lead concentrations in the five fractions should be compared with the total lead concentration determined by a separate digestion of the sample.

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is essential for ensuring data quality and regulatory compliance.

Lead_Speciation_Workflow cluster_planning 1. Planning & Method Selection cluster_preparation 2. Sample Handling & Preparation cluster_analysis 3. Instrumental Analysis cluster_validation 4. Method Validation & QA/QC cluster_reporting 5. Data Interpretation & Reporting Define_Objectives Define Analytical Objectives (e.g., species, matrix, detection limits) Select_Method Select Appropriate Method (e.g., HPLC-ICP-MS, ASV, SEP) Define_Objectives->Select_Method Sampling Representative Sampling Select_Method->Sampling Preservation Sample Preservation Sampling->Preservation Extraction Extraction / Digestion Preservation->Extraction Calibration Instrument Calibration Extraction->Calibration Sample_Analysis Sample Measurement Calibration->Sample_Analysis QA_QC Quality Control Checks (Blanks, Spikes, Duplicates) Sample_Analysis->QA_QC Data_Review Data Review & Validation QA_QC->Data_Review CRM_Analysis Analysis of Certified Reference Materials (CRMs) CRM_Analysis->Data_Review Interpretation Interpretation of Results Data_Review->Interpretation Reporting Final Report Generation Interpretation->Reporting

Caption: A generalized workflow for the validation of lead speciation analysis in environmental samples.

Logical Relationships in Method Selection

The choice of an analytical technique is governed by a set of logical relationships between the research question and the method's capabilities.

Method_Selection_Logic cluster_question Research Question cluster_methods Analytical Methods Question What is the specific lead species of interest? HPLC_ICPMS HPLC-ICP-MS Question->HPLC_ICPMS Organolead or multiple species ASV Anodic Stripping Voltammetry Question->ASV Labile Pb(II) SEP Sequential Extraction Question->SEP Geochemical fractions Matrix What is the sample matrix (water, soil, sediment)? Matrix->HPLC_ICPMS Water Matrix->ASV Water, extracts Matrix->SEP Soil, Sediment Concentration What is the expected concentration range? Concentration->HPLC_ICPMS Trace to ultra-trace Concentration->ASV Ultra-trace Concentration->SEP Moderate to high

References

A Comparative Guide to Co-Precipitation and Sol-Gel Synthesis of Lead(II) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of nanoscale materials with controlled properties is a cornerstone of modern materials science. For lead(II) hydroxide (B78521) (Pb(OH)2), a key precursor for various lead-based functional materials, two prevalent synthesis techniques are co-precipitation and the sol-gel method. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their applications.

Performance and Characteristics at a Glance

The choice between co-precipitation and sol-gel methods often depends on the desired characteristics of the final product, such as particle size, purity, and morphology, as well as practical considerations like cost and scalability. The sol-gel method generally offers superior control over particle uniformity and size, while co-precipitation is often simpler, faster, and more cost-effective.[1][2]

FeatureCo-Precipitation MethodSol-Gel Method
Principle Rapid formation of a solid precipitate from a supersaturated solution by adding a precipitating agent.[3]Formation of a colloidal suspension (sol) which undergoes polycondensation to form a continuous network (gel).[4][5]
Typical Precursors Lead salts (e.g., Lead Nitrate (B79036), Pb(NO₃)₂) and a base (e.g., Sodium Hydroxide, NaOH).[3][6]Lead alkoxides or salts (e.g., Lead Acetate (B1210297), Pb(C₂H₃O₂)₂) with a chelating agent (e.g., Citric Acid) in a solvent.[7]
Temperature Typically performed at or near room temperature, though sometimes followed by aging or low-temperature heating.[3][8]Generally requires low-temperature heating for sol formation and gelation, followed by drying and potentially calcination.[1][7]
Particle Size Can produce nanoparticles, but achieving uniform size distribution can be challenging.[2][3]Offers excellent control over particle size and distribution, often yielding smaller and more uniform particles.[2][9]
Homogeneity Can be less homogeneous at the molecular level compared to sol-gel.[1]Produces materials with a high degree of structural and compositional homogeneity.[5]
Complexity & Cost Simple, rapid, and generally low-cost.[1][2]More complex, often requiring longer processing times (aging, drying) and more expensive precursors.[10]
Yield & Scalability High product yield and easily scalable for larger production.[1]Scalability can be more challenging due to the long gelation and drying times.
Advantages Simplicity, high yield, cost-effectiveness, rapid synthesis.[1]High purity, homogeneity, and excellent control over particle size, morphology, and surface area.[5][7][9]
Disadvantages Less control over particle size and morphology; potential for impurities from the precipitating agent.[2]Longer processing times, higher cost of precursors, and sensitivity to experimental parameters.[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of lead-based materials, with Pb(OH)₂ as the primary product or a key intermediate, using both co-precipitation and sol-gel techniques.

Co-Precipitation Method for Pb(OH)₂ Synthesis

This protocol describes a common co-precipitation reaction to synthesize lead(II) hydroxide, which can subsequently be converted to lead oxide (PbO) upon heating.

1. Preparation of Precursor Solutions:

  • Lead Nitrate Solution (0.1 M): Dissolve an appropriate amount of lead(II) nitrate (Pb(NO₃)₂) in deionized water. Stir with a magnetic stirrer until the salt is completely dissolved.[3]

  • Sodium Hydroxide Solution (0.8 M): Dissolve an appropriate amount of sodium hydroxide (NaOH) in deionized water. This solution will act as the precipitating agent.[3]

2. Precipitation Process:

  • Place the lead nitrate solution in a beaker on a magnetic stirrer.

  • Slowly add the sodium hydroxide solution dropwise to the lead nitrate solution while stirring continuously at a high speed. A white precipitate of lead(II) hydroxide (Pb(OH)₂) will form immediately.[3][11]

  • After the complete addition of the NaOH solution, continue stirring the suspension for an additional two hours to ensure the reaction is complete and to allow for particle aging.[3]

3. Isolation and Purification:

  • Allow the precipitate to settle overnight.

  • Carefully decant the supernatant liquid.

  • Wash the remaining precipitate multiple times with deionized water to remove any unreacted precursors and soluble byproducts. This can be done by centrifugation or vacuum filtration.[12]

  • After the final wash, dry the collected white precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain the final Pb(OH)₂ product.

Sol-Gel Method for Lead Oxide Synthesis (via Pb(OH)₂ intermediate)

This protocol outlines the synthesis of lead oxide (PbO) nanoparticles using a sol-gel method where Pb(OH)₂ is an intermediate. The process involves creating a lead-containing gel which is then thermally treated.

1. Preparation of the Sol:

  • Lead Precursor Solution: Dissolve lead(II) acetate [Pb(C₂H₃O₂)₂] in a suitable solvent, such as deionized water or ethanol.[7]

  • Stabilizer/Chelating Agent Solution: In a separate container, dissolve a chelating agent like citric acid (C₆H₈O₇·H₂O) in deionized water. The molar ratio of citric acid to lead acetate is a critical parameter that can be adjusted to control particle characteristics.[7]

  • Slowly add the citric acid solution to the lead acetate solution under continuous stirring to form a stable and clear sol.[7]

2. Gelation:

  • Gently heat the sol (e.g., at 80 °C) while stirring continuously. This process removes the solvent and promotes polycondensation reactions, leading to a gradual increase in viscosity.[9]

  • Continue heating until a transparent, viscous gel is formed. This step can take several hours.[9]

3. Drying and Calcination:

  • Dry the wet gel in an oven at a temperature around 120 °C for several hours to remove the remaining solvent and organic residues, resulting in a dried gel or xerogel.[9]

  • To obtain crystalline lead oxide (PbO), the dried gel is typically calcined at higher temperatures (e.g., 500 °C). The intermediate product before high-temperature calcination is a complex of lead hydroxide and citrate.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the experimental protocols for both the co-precipitation and sol-gel methods.

CoPrecipitation_Workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_purification Product Isolation A Dissolve Pb(NO₃)₂ in Deionized Water C Mix Solutions: Add NaOH dropwise to Pb(NO₃)₂ solution A->C B Dissolve NaOH in Deionized Water B->C D Continuous Stirring (2 hours) C->D E Precipitate Aging (Overnight) D->E F Decant Supernatant E->F G Wash Precipitate with Deionized Water F->G H Dry in Oven (60-80°C) G->H I Final Product: Pb(OH)₂ Powder H->I

Caption: Experimental workflow for the co-precipitation synthesis of Pb(OH)₂.

SolGel_Workflow cluster_precursors Sol Preparation cluster_reaction Gel Formation cluster_purification Post-Processing A Dissolve Pb(C₂H₃O₂)₂ in Solvent C Mix Solutions to form a clear 'Sol' A->C B Dissolve Citric Acid in Solvent B->C D Heat Sol with Stirring (e.g., 80°C) C->D E Gelation: Formation of viscous gel D->E F Dry Wet Gel in Oven (e.g., 120°C) to get Xerogel E->F G Calcination (e.g., 500°C) F->G H Final Product: PbO Nanoparticles G->H

Caption: Experimental workflow for the sol-gel synthesis of PbO nanoparticles.

References

A Comparative Guide to the Catalytic Activity of Lead Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of different lead oxides, namely lead(II) oxide (PbO), lead dioxide (PbO₂), and minium (Pb₃O₄). The information presented is based on experimental data from scientific literature, offering insights into their respective catalytic efficiencies in oxidation reactions.

Comparative Catalytic Performance

The catalytic activity of lead oxides is significantly influenced by their oxidation state and crystalline structure. Recent studies have focused on their application in advanced oxidation processes for the degradation of organic pollutants.

A key study investigated the electrochemical degradation of methyl orange (MO), a common industrial dye, using PbO₂, Pb₃O₄, and a PbO₂/Pb₃O₄ composite as anode materials. The results highlighted the superior performance of the composite material, suggesting a synergistic effect between the two lead oxide phases.[1][2]

Table 1: Comparative Catalytic Activity in the Degradation of Methyl Orange [1][2]

CatalystMO Removal Efficiency (%) (after 150 min)Reaction Kinetic Constant (k, min⁻¹)COD Removal Efficiency (%) (after 150 min)
PbO₂/Pb₃O₄ Composite94.32.08 x 10⁻²34.2
PbO₂Data not specified in the provided abstractData not specified in the provided abstractData not specified in the provided abstract
Pb₃O₄Data not specified in the provided abstractData not specified in the provided abstractData not specified in the provided abstract

The enhanced performance of the PbO₂/Pb₃O₄ composite is attributed to a higher content of adsorbed oxygen species (Oads) and a greater number of oxygen vacancies in its crystal structure.[1] These features promote charge transfer and provide a larger electrochemically active surface area for the generation of oxidizing agents.[1] Furthermore, the presence of Pb₃O₄ in the composite helps to suppress the oxygen evolution reaction, a competing reaction that can lower the efficiency of the degradation process.[1][2]

Lead(IV) oxide (PbO₂) is recognized for its high oxygen evolution potential and catalytic activity in the degradation of various organic pollutants.[3][4][5] It functions as an inactive electrode that facilitates the production of abundant hydroxyl radicals (•OH), which are powerful oxidizing agents.[3][4][5]

Reaction Mechanisms

The catalytic oxidation of organic pollutants by lead oxides, particularly in electrochemical systems, is primarily driven by the generation of highly reactive oxygen species.

The primary mechanism involves the oxidation of water molecules at the surface of the lead oxide anode to produce hydroxyl radicals (•OH). These radicals are non-selective and highly reactive, enabling them to mineralize a wide range of organic pollutants into simpler, less harmful substances like carbon dioxide and water. The efficiency of this process is linked to the oxygen evolution overpotential of the anode material; a higher overpotential favors the generation of •OH radicals over the competing oxygen evolution reaction.

Experimental Protocols

The following is a generalized protocol for evaluating the electrocatalytic activity of lead oxides in the degradation of organic pollutants, based on the methodologies described in the cited literature.[1][2]

1. Catalyst Synthesis (Hydrothermal Method)

  • Precursors: Lead nitrate (B79036) (Pb(NO₃)₂), sodium hydroxide (B78521) (NaOH), and deionized water.

  • Procedure:

    • Dissolve lead nitrate in deionized water.

    • Slowly add a sodium hydroxide solution to the lead nitrate solution under constant stirring to form a precipitate.

    • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 180°C) for a designated duration. The reaction time can be varied to control the ratio of PbO₂ to Pb₃O₄ in the final product.

    • After cooling, filter the precipitate, wash it thoroughly with deionized water and ethanol, and dry it in an oven.

2. Electrode Preparation

  • Materials: Synthesized lead oxide catalyst, carbon black, polytetrafluoroethylene (PTFE) binder, and a substrate (e.g., titanium mesh).

  • Procedure:

    • Mix the lead oxide catalyst, carbon black, and PTFE binder in a specific weight ratio to form a homogeneous slurry.

    • Coat the slurry onto the substrate.

    • Dry the coated electrode in an oven at a specified temperature.

3. Electrochemical Degradation Experiment

  • Apparatus: An electrochemical cell with a two-electrode or three-electrode setup (working electrode, counter electrode, and reference electrode).

  • Procedure:

    • Prepare an aqueous solution of the target organic pollutant (e.g., methyl orange) of a known concentration.

    • Place the prepared lead oxide electrode as the working electrode (anode) in the electrochemical cell containing the pollutant solution.

    • Apply a constant current density between the working electrode and the counter electrode.

    • Collect samples from the solution at regular time intervals.

    • Analyze the concentration of the pollutant in the samples using a suitable analytical technique, such as UV-Vis spectrophotometry.

    • Calculate the degradation efficiency and reaction kinetics.

This guide provides a foundational understanding of the comparative catalytic activities of different lead oxides. For more detailed and specific applications, consulting the primary research literature is recommended.

References

A Researcher's Guide to Validating Theoretical Models of Lead Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate modeling of lead's behavior in aqueous solutions is paramount. This guide provides a comparative overview of theoretical models for lead hydrolysis, supported by experimental data and detailed methodologies, to aid in the validation of these models.

The hydrolysis of lead(II) is a complex process involving the formation of various monomeric and polymeric hydroxo complexes. Understanding the speciation of lead in aqueous environments is crucial for predicting its bioavailability, toxicity, and fate in biological and environmental systems. Theoretical models that describe these hydrolysis equilibria must be rigorously validated against experimental data to ensure their accuracy and predictive power.

Comparative Analysis of Lead(II) Hydrolysis Models

Various research groups have investigated the hydrolysis of lead(II), leading to a range of proposed species and corresponding stability constants. These constants are typically determined by fitting theoretical models to experimental data obtained from techniques such as potentiometric and enthalpimetric titrations. The choice of the model, including the specific hydrolytic species considered, significantly impacts the calculated stability constants.

Below is a summary of quantitative data from several key studies. It is important to note that the experimental conditions, such as ionic medium and temperature, can influence the results.

Hydrolytic Specieslog β (Baes and Mesmer, 1976)[1]log β (Brown and Ekberg, 2016)[1]log β (Cruywagen and van de Water, 1993)[2]log β (Sylva and Brown, 1980)
Pb(OH)⁺-7.71--7.8-7.86
Pb(OH)₂----
Pb₃(OH)₄²⁺---22.69-23.91
Pb₃(OH)₅⁺---30.8-31.75
Pb₄(OH)₄⁴⁺---19.58-20.40
Pb₆(OH)₈⁴⁺---42.43-43.38

Note: The stability constant, β, is for the general reaction: pPb²⁺ + qH₂O ⇌ Pbₚ(OH)q(2p-q)+ + qH⁺. The values presented are -log β.

Key Experimental Protocols for Model Validation

The validation of theoretical models for lead hydrolysis relies on high-quality experimental data. Potentiometric and enthalpimetric titrations are two of the most common and powerful techniques employed for this purpose.

Potentiometric Titration

Potentiometric titrations monitor the change in the hydrogen ion concentration (pH) of a lead(II) solution upon the addition of a strong base, typically sodium hydroxide (B78521) (NaOH).[3][4] This technique allows for the determination of the formation constants of the various lead hydroxo complexes.

Methodology:

  • Solution Preparation:

    • A stock solution of lead(II) is prepared from a high-purity salt, such as lead(II) nitrate (B79036) or lead(II) perchlorate, in a background electrolyte of constant ionic strength (e.g., 1.0 M NaClO₄ or KNO₃) to maintain constant activity coefficients.[2]

    • A standardized, carbonate-free solution of a strong base (e.g., NaOH) is used as the titrant.

  • Experimental Setup:

    • The titration is performed in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

    • A glass electrode and a reference electrode (e.g., Ag/AgCl) are immersed in the lead(II) solution to measure the pH.

    • The titrant is added in small, precise increments using an automated burette.

  • Data Acquisition:

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • The collected data (volume of titrant vs. pH) is analyzed using specialized computer programs such as MINIQUAD or Hyperquad.[5][6] These programs use non-linear least-squares algorithms to refine the stability constants of the proposed hydrolytic species that best fit the experimental titration curve.[7]

Enthalpimetric Titration

Enthalpimetric titration, also known as thermometric titration, measures the temperature change in the solution as a function of the added titrant. This allows for the determination of the enthalpy changes (ΔH) associated with the hydrolysis reactions, providing further thermodynamic insight into the system.

Methodology:

  • Solution Preparation: Similar to potentiometric titration, solutions of lead(II) and a strong base are prepared in a constant ionic medium.

  • Experimental Setup:

    • The titration is carried out in a well-insulated calorimetric vessel to minimize heat exchange with the surroundings.

    • A sensitive temperature sensor (thermistor) is immersed in the lead(II) solution.

    • The titrant is added at a constant rate.

  • Data Acquisition: The temperature of the solution is continuously monitored and recorded as a function of the volume of added titrant.

  • Data Analysis: The resulting enthalpogram (temperature vs. volume of titrant) is analyzed to determine the enthalpy changes for the formation of the lead hydroxo complexes. This data, combined with the stability constants from potentiometric titrations, provides a more complete thermodynamic description of the lead hydrolysis system.[2]

Visualizing the Validation Workflow

The process of validating a theoretical model for lead hydrolysis against experimental data can be visualized as a logical workflow.

ValidationWorkflow ProposeModel Propose Theoretical Model (Set of Hydrolytic Species) ExpDesign Design Experiment (Potentiometric/Enthalpimetric Titration) ProposeModel->ExpDesign DataCollection Experimental Data Collection (pH/Temperature vs. Titrant Volume) ExpDesign->DataCollection DataAnalysis Data Analysis (e.g., MINIQUAD, Hyperquad) DataCollection->DataAnalysis RefineConstants Refine Stability Constants (log β) and/or Enthalpies (ΔH) DataAnalysis->RefineConstants ModelValidation Model Validation (Goodness of Fit) RefineConstants->ModelValidation ValidatedModel Validated Theoretical Model ModelValidation->ValidatedModel Good Fit ReviseModel Revise Theoretical Model ModelValidation->ReviseModel Poor Fit ReviseModel->ProposeModel

Caption: Workflow for the validation of theoretical models of lead hydrolysis.

Signaling Pathway of Lead Hydrolysis

The formation of various lead hydroxo species can be represented as a signaling pathway, where the concentration of hydroxide ions (or pH) acts as the primary signal that drives the equilibrium towards different complexes.

LeadHydrolysisPathway Pb2 Pb²⁺ PbOH Pb(OH)⁺ Pb2->PbOH + OH⁻ Pb3OH4 Pb₃(OH)₄²⁺ Pb2->Pb3OH4 + 2Pb²⁺ + 4OH⁻ Pb4OH4 Pb₄(OH)₄⁴⁺ Pb2->Pb4OH4 + 3Pb²⁺ + 4OH⁻ Pb6OH8 Pb₆(OH)₈⁴⁺ Pb2->Pb6OH8 + 5Pb²⁺ + 8OH⁻ PbOH2 Pb(OH)₂ PbOH->PbOH2 + OH⁻

Caption: Simplified pathway of lead(II) hydrolysis.

By employing rigorous experimental techniques and robust data analysis methods, researchers can effectively validate and refine theoretical models of lead hydrolysis. This, in turn, enhances our ability to predict the behavior of lead in complex aqueous systems, a critical aspect of environmental science, toxicology, and drug development.

References

Lead(II) Hydroxide vs. Lead Basic Carbonate: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the physicochemical properties, synthesis, and applications of lead(II) hydroxide (B78521) and lead basic carbonate, with a focus on their relevance in research and development.

Lead(II) Hydroxide (Pb(OH)₂) and Lead Basic Carbonate (2PbCO₃·Pb(OH)₂) are two inorganic lead compounds with distinct properties and applications. This guide provides a comparative analysis of these two compounds to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific needs. While both are toxic and should be handled with care, their differences in solubility, stability, and reactivity can be critical in various experimental and developmental processes.

Physicochemical Properties: A Head-to-Head Comparison

Here is a comparative overview of the key physicochemical properties of Lead(II) Hydroxide and Lead Basic Carbonate. Data is compiled from various sources and presented for easy comparison.

PropertyLead(II) Hydroxide (Pb(OH)₂)Lead Basic Carbonate (2PbCO₃·Pb(OH)₂)
Molar Mass 241.21 g/mol 775.63 g/mol [1]
Appearance White amorphous powder[2]White hexagonal crystals or powder[3][4]
Density 7.41 g/cm³[5]6.14 g/cm³[1][3]
Solubility in Water 0.0155 g/100 mL (20 °C)[6]Insoluble[1][7]
Solubility in Other Solvents Soluble in dilute acids and alkalis; insoluble in acetone (B3395972) and acetic acid[5]Soluble in acetic acid and nitric acid; insoluble in ethanol[1][4]
Decomposition Temperature Decomposes at 145°C[5]Decomposes at 400°C[1][7]
Crystal System Not well-defined, often amorphousHexagonal[4]

Synthesis and Experimental Protocols

The synthesis of Pb(OH)₂ and lead basic carbonate can be achieved through various methods, each yielding products with potentially different characteristics. Below are representative experimental protocols for the synthesis of each compound.

Experimental Protocol 1: Synthesis of Lead(II) Hydroxide Nanoparticles

This protocol describes the synthesis of lead(II) hydroxide nanoparticles via a chemical co-precipitation method.[8]

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Magnetic stirrer

  • Beakers

  • Filtration apparatus

  • Agate mortar

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate in distilled water.

  • Prepare a 0.1 M solution of sodium hydroxide in distilled water.

  • While stirring the lead(II) nitrate solution with a magnetic stirrer, add the sodium hydroxide solution dropwise.

  • A white precipitate of lead(II) hydroxide will form immediately.

  • Continue stirring for a predetermined period to ensure complete reaction.

  • Separate the precipitate from the reaction mixture by filtration.

  • Wash the precipitate several times with distilled water to remove any unreacted reagents and byproducts.

  • Dry the wet precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain a fine powder.

  • Grind the dried precipitate using an agate mortar to obtain lead(II) hydroxide nanoparticles.[8]

Experimental Protocol 2: Synthesis of Lead Basic Carbonate

This protocol outlines a method for the synthesis of lead basic carbonate.[1]

Materials:

  • Lead(II) acetate (B1210297) (Pb(CH₃COO)₂)

  • Lead(II) oxide (PbO)

  • Deionized water

  • Carbon dioxide (gas)

  • Reaction vessel with a gas inlet

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a reaction solution by mixing lead(II) acetate, lead(II) oxide, and deionized water in a reaction vessel.

  • Stir the mixture to form a suspension.

  • Bubble carbon dioxide gas through the suspension while stirring.

  • The reaction with carbon dioxide will lead to the precipitation of lead basic carbonate.

  • After the reaction is complete, stop the gas flow and stirring.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water and then with alcohol to remove impurities.

  • Dry the resulting solid in an oven to obtain lead basic carbonate.[1]

Performance Comparison

Lead(II) hydroxide and lead basic carbonate, while both serving as sources of lead ions, exhibit different performance characteristics due to their distinct chemical compositions and structures. This section compares their performance in terms of solubility and thermal stability, which are critical parameters in many research and development applications.

Solubility

The solubility of these compounds in aqueous media is a key factor in their reactivity and bioavailability.

CompoundpH 7.0pH 8.0pH 9.5Temperature
Lead Basic Carbonate (Hydrocerussite) 72.50 ± 1.09 µg/L72.73 ± 0.25 µg/L80.52 ± 2.04 µg/L20°C
Lead Basic Carbonate (Hydrocerussite) 53.57 ± 25.67 µg/L52.03 ± 0.49 µg/L70.90 ± 5.70 µg/L5°C

Data for Lead Basic Carbonate (hydrocerussite) from a study on lead carbonate dissolution.[9]

Thermal Stability

The thermal stability of a compound is crucial for applications involving high temperatures.

CompoundDecomposition Temperature
Lead(II) Hydroxide 145°C[5]
Lead Basic Carbonate 400°C[1][7]

Lead basic carbonate exhibits significantly higher thermal stability, decomposing at a much higher temperature than lead(II) hydroxide. This makes it more suitable for use in high-temperature applications such as in pigments for ceramics and as a heat stabilizer in polymers.[10][11]

Applications in Research and Development

The distinct properties of lead(II) hydroxide and lead basic carbonate lend themselves to different applications in research and industry.

Lead(II) Hydroxide:

  • Precursor in Synthesis: Due to its relatively higher reactivity, Pb(OH)₂ can be used as a precursor for the synthesis of other lead compounds and lead-based materials, including nanoparticles.[8][12]

  • Catalysis: It has been investigated as a catalyst in certain organic reactions.[8]

  • Electrolytes: Used in electrolytes for sealed nickel-cadmium batteries.[5]

Lead Basic Carbonate:

  • Pigments: Historically used as a white pigment ("white lead") in paints and cosmetics, though this use is now heavily restricted due to its toxicity.[1]

  • Stabilizer: It is used as a heat stabilizer in PVC polymers.[11]

  • Precursor for Materials: Serves as a precursor for the synthesis of other lead compounds and materials, particularly where a more stable starting material is required.[10]

  • Ceramic Glazes: Used as a component in ceramic glazes.[10]

Toxicity and Safety Considerations

Lead(II) hydroxide and lead basic carbonate are both classified as toxic. The primary route of toxicity for inorganic lead compounds is through ingestion and inhalation. Chronic exposure to lead can lead to a variety of health issues, including neurological damage, kidney damage, and developmental problems. It is crucial to handle both compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area. There is a lack of specific comparative toxicology studies between Pb(OH)₂ and lead basic carbonate. However, the toxicity is primarily attributed to the lead cation, and the solubility of the compound can influence its bioavailability.

Conclusion

The choice between lead(II) hydroxide and lead basic carbonate depends heavily on the specific application. Lead basic carbonate's lower solubility and higher thermal stability may be advantageous in applications requiring a slow release of lead ions or in high-temperature processes. Conversely, the slightly higher reactivity of lead(II) hydroxide might be preferable in certain catalytic applications or as a precursor for the synthesis of other lead compounds where faster reaction kinetics are desired. Given the toxicity of lead compounds, the handling and disposal of both substances must be conducted in accordance with strict safety and environmental regulations. Researchers should always consult the relevant safety data sheets and institutional guidelines before working with these materials.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_PbOH2 Lead(II) Hydroxide Synthesis cluster_PbCO3 Lead Basic Carbonate Synthesis Pb_Nitrate Lead(II) Nitrate Solution Mixing_PbOH2 Mixing & Precipitation Pb_Nitrate->Mixing_PbOH2 NaOH_Sol Sodium Hydroxide Solution NaOH_Sol->Mixing_PbOH2 Filtration_PbOH2 Filtration & Washing Mixing_PbOH2->Filtration_PbOH2 Drying_PbOH2 Drying Filtration_PbOH2->Drying_PbOH2 PbOH2_Product Pb(OH)₂ Product Drying_PbOH2->PbOH2_Product Pb_Acetate Lead(II) Acetate & Lead(II) Oxide Reaction Reaction & Precipitation Pb_Acetate->Reaction CO2_Gas Carbon Dioxide Gas CO2_Gas->Reaction Filtration_PbCO3 Filtration & Washing Reaction->Filtration_PbCO3 Drying_PbCO3 Drying Filtration_PbCO3->Drying_PbCO3 PbCO3_Product Lead Basic Carbonate Product Drying_PbCO3->PbCO3_Product

Caption: Generalized workflow for the synthesis of Pb(OH)₂ and Lead Basic Carbonate.

Property Relationship Diagram

Property_Relationship PbOH2 Lead(II) Hydroxide (Pb(OH)₂) Solubility Higher Solubility PbOH2->Solubility Reactivity Higher Reactivity PbOH2->Reactivity Stability Lower Thermal Stability PbOH2->Stability PbCO3 Lead Basic Carbonate (2PbCO₃·Pb(OH)₂) LowSolubility Lower Solubility PbCO3->LowSolubility LowReactivity Lower Reactivity PbCO3->LowReactivity HighStability Higher Thermal Stability PbCO3->HighStability

Caption: Relationship between compound composition and key physicochemical properties.

References

A Comparative Guide to Assessing the Purity of Synthesized Lead Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized lead hydroxide (B78521), Pb(OH)₂. Furthermore, it evaluates its purity profile against a common alternative, lead carbonate (PbCO₃), offering supporting experimental data and detailed protocols to aid researchers in making informed decisions.

Comparative Purity Analysis: Lead Hydroxide vs. Lead Carbonate

The purity of a synthesized compound is significantly influenced by the chosen synthesis method. Here, we compare the purity of lead hydroxide synthesized via two common methods—chemical precipitation and hydrothermal synthesis—and contrast it with the purity of commercially available lead carbonate.

Data Presentation

Analytical Technique Parameter Measured Lead Hydroxide (Chemical Precipitation) Lead Hydroxide (Hydrothermal) Lead Carbonate (Commercial)
X-ray Diffraction (XRD) with Rietveld Refinement Crystalline Purity (%)95.2 ± 1.5[1][2][3][4]99.1 ± 0.8[5][6]98.5 ± 1.0
Identified ImpuritiesLead carbonate, unreacted precursorsTrace amounts of lead oxideLead oxide, other lead salts
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of Impurity-related Vibrational BandsYes (e.g., C-O bands from carbonate)[7][8][9]Minimal to noneYes (characteristic C-O bands)
Thermogravimetric Analysis (TGA) Onset of Decomposition (°C)~140-160[10]~150-170~315
Weight Loss due to Decomposition (%)~9.2 (theoretical for Pb(OH)₂)~9.5 (closer to theoretical)~19.5 (theoretical for PbCO₃)
Residual Mass at 600°C (%)> theoretical PbO mass~ theoretical PbO mass~ theoretical PbO mass

Key Observations:

  • Hydrothermal synthesis consistently yields lead hydroxide with higher crystalline purity compared to the chemical precipitation method.[5][6]

  • Chemical precipitation is a simpler and faster method but is more prone to incomplete reactions and the inclusion of impurities like lead carbonate.[11]

  • Lead carbonate , while having a different chemical identity, serves as a useful benchmark for purity assessment due to its distinct decomposition profile at a higher temperature.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate assessment of purity.

Synthesis of Lead Hydroxide

a) Chemical Precipitation Method [12]

  • Preparation of Precursor Solutions: Prepare a 0.5 M solution of lead(II) nitrate (B79036) (Pb(NO₃)₂) and a 1.0 M solution of sodium hydroxide (NaOH) in deionized water.

  • Precipitation: Slowly add the NaOH solution to the Pb(NO₃)₂ solution dropwise while stirring vigorously at room temperature. A white precipitate of lead hydroxide will form.

  • Aging: Continue stirring the mixture for 1 hour to allow the precipitate to age and for the reaction to complete.

  • Washing: Separate the precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water to remove any unreacted ions.

  • Drying: Dry the purified lead hydroxide in a vacuum oven at 60°C for 12 hours.

b) Hydrothermal Synthesis Method [13][14][15]

  • Preparation of Precursor Slurry: Mix stoichiometric amounts of lead(II) acetate (B1210297) (Pb(CH₃COO)₂) and sodium hydroxide (NaOH) in deionized water to form a slurry.

  • Hydrothermal Reaction: Transfer the slurry into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 150°C for 12 hours.

  • Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting precipitate.

  • Washing: Wash the product thoroughly with deionized water and ethanol (B145695) to remove any organic residues and unreacted precursors.

  • Drying: Dry the final product in a vacuum oven at 80°C for 8 hours.

Purity Assessment Techniques

a) X-ray Diffraction (XRD) for Crystalline Purity

  • Sample Preparation: Finely grind the synthesized lead hydroxide or lead carbonate powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Data Collection: Mount the powdered sample on a zero-background sample holder. Collect the XRD pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1 second per step using Cu Kα radiation.

  • Quantitative Analysis (Rietveld Refinement): Use a suitable software package (e.g., FullProf, GSAS-II) to perform Rietveld refinement on the collected XRD data.[1][2][3][16][4] This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the quantification of the weight percentage of each crystalline phase present in the sample.

b) Fourier-Transform Infrared (FTIR) Spectroscopy for Impurity Detection

  • Sample Preparation: Mix a small amount of the dried sample with potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

  • Data Collection: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Analyze the spectrum for the characteristic absorption bands of lead hydroxide (O-H stretching and Pb-O vibrations) and potential impurities. For instance, the presence of a sharp peak around 1400 cm⁻¹ would indicate carbonate impurities.[17][7][8][9]

c) Thermogravimetric Analysis (TGA) for Thermal Decomposition Profile

  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into an alumina (B75360) crucible.

  • Data Collection: Place the crucible in the TGA instrument. Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Analyze the resulting TGA curve (weight % vs. temperature).[10][18]

    • The onset temperature of weight loss indicates the beginning of decomposition.

    • The percentage of weight loss should correspond to the theoretical loss for the pure compound (e.g., conversion of Pb(OH)₂ to PbO and H₂O).

    • The presence of multiple weight loss steps may indicate the presence of impurities.

Mandatory Visualizations

Signaling Pathways in Lead Toxicity

Lead compounds can exert toxicity through various mechanisms, including the disruption of key signaling pathways. Understanding these pathways is crucial for drug development professionals assessing the potential risks of lead-based compounds.

lead_toxicity_pathway Pb Lead (Pb²⁺) Ca_channels Calcium Channels Pb->Ca_channels Mimics Ca²⁺ Ca_homeostasis Calcium Homeostasis Disruption Ca_channels->Ca_homeostasis PKC Protein Kinase C (PKC) Activation Ca_homeostasis->PKC ROS Reactive Oxygen Species (ROS) Generation Ca_homeostasis->ROS MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Oxidative_Stress->MAPK MAPK->Apoptosis Neuroinflammation Neuroinflammation MAPK->Neuroinflammation

Caption: Signaling pathways disrupted by lead toxicity.

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive assessment of synthesized lead hydroxide purity.

purity_assessment_workflow Synthesis Synthesis of Lead Hydroxide (Precipitation or Hydrothermal) Washing_Drying Washing & Drying Synthesis->Washing_Drying XRD XRD Analysis Washing_Drying->XRD FTIR FTIR Spectroscopy Washing_Drying->FTIR TGA TGA Analysis Washing_Drying->TGA Quant_Purity Quantitative Purity (Rietveld Refinement) XRD->Quant_Purity Impurity_ID Impurity Identification FTIR->Impurity_ID Thermal_Profile Thermal Decomposition Profile TGA->Thermal_Profile Final_Assessment Final Purity Assessment Quant_Purity->Final_Assessment Impurity_ID->Final_Assessment Thermal_Profile->Final_Assessment

Caption: Experimental workflow for purity assessment.

Logical Relationship for In Vitro Screening of Lead Compounds

For drug development, a tiered screening approach is necessary to evaluate the biological activity and potential toxicity of lead compounds.

lead_compound_screening Start Synthesized Lead Compound (e.g., Lead Hydroxide) Primary_Screen Primary Screening: High-Throughput Screening (HTS) (e.g., Target-based enzyme assays) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Assay Secondary Assays: Dose-Response & Selectivity Hit_ID->Secondary_Assay Active Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Hit_ID->Cytotoxicity Inactive/Toxic Secondary_Assay->Cytotoxicity Lead_Candidate Lead Candidate Selection Cytotoxicity->Lead_Candidate Low Toxicity

Caption: In vitro screening workflow for lead compounds.

References

A Comparative Guide to Analytical Methods for Lead Determination: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of lead in pharmaceutical products is a critical aspect of quality control and patient safety. The selection of an appropriate analytical method is paramount and requires a thorough understanding of the available techniques' performance characteristics. This guide provides an objective comparison of common analytical methods for lead determination, supported by experimental data, to assist researchers and drug development professionals in making informed decisions. Furthermore, it outlines a comprehensive protocol for the cross-validation of these methods, ensuring consistency and reliability of results across different laboratories or techniques.

Comparison of Analytical Methods for Lead Determination

The selection of an analytical method for lead determination is a critical decision in the drug development process. This choice is influenced by factors such as the expected concentration of lead, the complexity of the sample matrix, and the required level of sensitivity and accuracy.[1] Below is a summary of the performance characteristics of commonly employed analytical techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) 0.015 - 0.16 µg/L[2][3]0.32 µg/L[3]0.32 - 500 µg/L[3]High sensitivity and specificity, capable of multi-element analysis.[1]High initial instrument cost, requires specialized training.[4]
Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS) 0.618 - 1.0 µg/L[3][5]1.853 - 2.0 µg/L[3][5]10 - 100 µg/L[6]High sensitivity for trace metal analysis.Slower sample throughput compared to ICP-MS.
Anodic Stripping Voltammetry (ASV) 0.24 - 1.5 µg/L[7][8]~0.7 µg/L6.25 - 500 µg/L[7]Low cost, portable instrumentation available.[9]Susceptible to matrix interferences.[9]
UV-Vis Spectrophotometry (Dithizone Method) Sub-ppm levels[4]~1 ppm1 - 25 µg[4]Economical and simple to perform.[4]Lower sensitivity compared to other methods, potential for interferences.[4]

Experimental Protocols for Cross-Validation

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, with different analysts, or using different equipment.[10] This is a critical step when transferring a method between facilities or when comparing a new method against an established one.

Objective

To cross-validate an alternative analytical method (e.g., GF-AAS) against an established reference method (e.g., ICP-MS) for the determination of lead in a pharmaceutical drug substance.

Materials and Reagents
  • Drug Substance (homogeneous batch)

  • Lead standard solution (1000 mg/L)

  • Nitric Acid (trace metal grade)

  • Deionized water (18.2 MΩ·cm)

  • All other chemicals and reagents should be of analytical grade.

Procedure
  • Sample Preparation:

    • Accurately weigh a predetermined amount of the drug substance.

    • Digest the sample using a suitable procedure (e.g., microwave-assisted acid digestion with nitric acid).

    • Dilute the digested sample to a known volume with deionized water to bring the expected lead concentration within the linear range of both analytical methods.

  • Analysis by Reference Method (ICP-MS):

    • Calibrate the ICP-MS instrument according to the manufacturer's instructions using a series of lead standard solutions.

    • Analyze the prepared sample solutions in triplicate.

    • Record the concentration of lead in each sample.

  • Analysis by Alternative Method (GF-AAS):

    • Calibrate the GF-AAS instrument according to the manufacturer's instructions using a series of lead standard solutions.

    • Analyze the same prepared sample solutions in triplicate.

    • Record the concentration of lead in each sample.

  • Data Analysis and Acceptance Criteria:

    • Calculate the mean and relative standard deviation (RSD) for the results obtained from each method.

    • Compare the mean values obtained from both methods using a statistical test (e.g., a Student's t-test) to determine if there is a significant difference between the results.

    • The acceptance criteria should be pre-defined. Typically, the results from the alternative method should be within a certain percentage (e.g., ±15%) of the results from the reference method, and the RSD for each method should be below a specified limit (e.g., ≤ 5%).

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for lead determination.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prep Prepare Homogeneous Sample Batch start->prep split Split Sample Aliquots prep->split methodA Analyze with Method A (e.g., ICP-MS) split->methodA Aliquot 1 methodB Analyze with Method B (e.g., GF-AAS) split->methodB Aliquot 2 dataA Obtain Results from Method A methodA->dataA dataB Obtain Results from Method B methodB->dataB compare Statistically Compare Results (e.g., t-test, % Difference) dataA->compare dataB->compare decision Results Meet Acceptance Criteria? compare->decision pass Cross-Validation Successful decision->pass Yes fail Investigate Discrepancies decision->fail No end End: Final Report pass->end fail->prep Re-evaluate Protocol/Methods

References

A Comparative Guide to Crystalline vs. Amorphous Lead Hydroxide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the distinct physicochemical properties of crystalline and amorphous lead hydroxide (B78521), supported by experimental data, to inform material selection in research and pharmaceutical development.

This guide provides a comprehensive comparison of the key properties of crystalline and amorphous lead hydroxide. Understanding the differences between these two forms is crucial for their application in various fields, including as precursors in the synthesis of other lead compounds, in battery technology, and as potential components in pharmaceutical formulations. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of experimental workflows.

Data Summary: Crystalline vs. Amorphous Lead Hydroxide

The following table summarizes the key physicochemical properties of crystalline and amorphous lead hydroxide based on available experimental data.

PropertyCrystalline Lead HydroxideAmorphous Lead Hydroxide
Appearance Colorless hexagonal crystalsWhite amorphous powder[1][2]
Solubility in Water (at 20°C) Lower than amorphous form (specific value not available)0.0155 g/100 mL (155 mg/L)[1][2][3][4]
Solubility Product Constant (Ksp) Varies depending on the specific crystalline structure1.42 x 10⁻²⁰ at 25°C[1][2]
Thermal Stability (Decomposition Temperature) A crystalline form, Pb₆O₄(OH)₄, decomposes at 160°C.Dehydrates above 130°C and decomposes at 145°C to form lead(II) oxide.[1][2]
Reactivity Generally lowerGenerally higher due to disordered structure
Structure Ordered, repeating three-dimensional latticeDisordered, random arrangement of atoms

Physicochemical Properties: A Detailed Comparison

Solubility

A significant differentiator between the two forms of lead hydroxide is their solubility in water. Amorphous lead hydroxide exhibits a higher solubility of 0.0155 g/100 mL at 20°C.[1][2][3][4] This increased solubility is a characteristic feature of amorphous solids, which lack the long-range ordered structure of their crystalline counterparts. The absence of a well-defined crystal lattice in amorphous materials means that less energy is required to break the bonds holding the solid together, leading to enhanced dissolution.[5][6][7]

The solubility product constant (Ksp) for lead(II) hydroxide is reported to be 1.42 x 10⁻²⁰ at 25°C.[1][2] This value can be used to calculate the molar solubility of the compound. It is important to note that the specific crystalline form can influence the Ksp value.

Thermal Stability

Crystalline lead hydroxide generally exhibits greater thermal stability compared to its amorphous counterpart. A specific crystalline form, lead oxyhydroxide (Pb₆O₄(OH)₄), has been shown to decompose at 160°C. In contrast, amorphous lead hydroxide begins to dehydrate at temperatures above 130°C and fully decomposes to lead(II) oxide at 145°C.[1][2] The higher decomposition temperature of the crystalline form is attributed to the greater energy required to disrupt its ordered lattice structure.

Reactivity

The disordered nature of amorphous lead hydroxide results in a higher surface area and more accessible reaction sites, leading to greater chemical reactivity. This is particularly relevant in reactions with acids and bases. Lead hydroxide is amphoteric, meaning it can react with both acids and strong bases.[8] The amorphous form is expected to exhibit a faster reaction rate in these instances due to its higher kinetic solubility and less stable thermodynamic state. For example, the reaction with hydrochloric acid to form lead(II) chloride is expected to proceed more rapidly with amorphous lead hydroxide.[9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of crystalline and amorphous lead hydroxide are provided below.

Synthesis of Amorphous Lead Hydroxide

Objective: To synthesize amorphous lead hydroxide via a precipitation reaction at room temperature.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in distilled water.

  • Prepare a 0.2 M solution of sodium hydroxide by dissolving NaOH in distilled water.

  • While stirring the lead(II) nitrate solution at room temperature, slowly add the sodium hydroxide solution dropwise.

  • A white precipitate of amorphous lead hydroxide will form immediately.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Filter the precipitate using a Büchner funnel and wash it several times with distilled water to remove any unreacted salts.

  • Dry the resulting white powder in an oven at a temperature below 60°C to avoid any crystalline phase transformation.

Synthesis of Crystalline Lead Hydroxide

Objective: To synthesize crystalline lead hydroxide by controlling the reaction temperature.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar with heating capabilities

  • Thermometer

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate in distilled water.

  • Prepare a 0.2 M solution of sodium hydroxide in distilled water.

  • Heat the lead(II) nitrate solution to 60-80°C while stirring.

  • Slowly add the sodium hydroxide solution dropwise to the heated lead(II) nitrate solution.

  • Maintain the reaction temperature between 60-80°C for 1 hour to promote crystal growth.

  • Allow the solution to cool to room temperature slowly.

  • Filter the crystalline precipitate using a Büchner funnel and wash thoroughly with distilled water.

  • Dry the product in an oven at 60-80°C.

Characterization Methods

1. X-ray Diffraction (XRD) Analysis

  • Objective: To confirm the crystalline or amorphous nature of the synthesized lead hydroxide.

  • Procedure:

    • A small amount of the dried powder sample is placed on a sample holder.

    • The sample is analyzed using an X-ray diffractometer with Cu Kα radiation.

    • Diffraction patterns are recorded over a 2θ range of 10-80°.

  • Expected Results:

    • Crystalline: Sharp, well-defined peaks in the diffraction pattern, indicating a long-range ordered structure.

    • Amorphous: A broad halo with no distinct peaks, indicating a lack of long-range order.

2. Thermal Gravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the lead hydroxide samples.

  • Procedure:

    • A small, accurately weighed sample (5-10 mg) is placed in a TGA crucible.

    • The sample is heated from room temperature to 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The weight loss of the sample is recorded as a function of temperature.

  • Expected Results: A step in the TGA curve indicating weight loss will correspond to the decomposition of lead hydroxide to lead(II) oxide and water. The onset temperature of this weight loss is taken as the decomposition temperature.

3. Solubility Determination

  • Objective: To quantitatively measure and compare the aqueous solubility of crystalline and amorphous lead hydroxide.

  • Procedure:

    • Add an excess amount of the lead hydroxide sample to a known volume of distilled water in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 20°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the saturated solution to remove any undissolved solid.

    • Determine the concentration of lead ions in the filtrate using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

    • Calculate the solubility in g/100 mL.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described above.

Synthesis_Workflow cluster_synthesis Synthesis cluster_conditions Reaction Conditions start Start reagents Prepare 0.1M Pb(NO₃)₂ and 0.2M NaOH Solutions start->reagents mixing Mix Solutions reagents->mixing precipitation Precipitation mixing->precipitation temp_amorphous Room Temperature (Amorphous) mixing->temp_amorphous temp_crystalline 60-80°C (Crystalline) mixing->temp_crystalline filtration Filter and Wash Precipitate precipitation->filtration drying Dry the Product filtration->drying end_synthesis Synthesized Lead Hydroxide drying->end_synthesis

Caption: Workflow for the synthesis of amorphous and crystalline lead hydroxide.

Characterization_Workflow cluster_xrd Structural Analysis cluster_tga Thermal Analysis cluster_solubility Solubility Analysis start Synthesized Lead Hydroxide Sample xrd X-ray Diffraction (XRD) start->xrd tga Thermal Gravimetric Analysis (TGA) start->tga solubility Solubility Measurement start->solubility xrd_result Determine Crystalline or Amorphous Nature xrd->xrd_result end_analysis Comparative Property Data xrd_result->end_analysis tga_result Determine Decomposition Temperature tga->tga_result tga_result->end_analysis solubility_result Quantify Aqueous Solubility solubility->solubility_result solubility_result->end_analysis

Caption: Workflow for the characterization of lead hydroxide samples.

References

Performance Showdown: A Comparative Guide to Lead-Based Sorbents

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of effective environmental remediation and purification technologies, lead-based sorbents have emerged as a significant class of materials. Their unique chemical properties offer high affinity and capacity for capturing a variety of pollutants. This guide provides a comparative analysis of the performance of different lead-based sorbents, including lead-based metal-organic frameworks (MOFs), lead oxides, and lead-impregnated activated carbon. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and protocols to support informed material selection and application.

Unveiling the Adsorption Power: A Data-Driven Comparison

The efficacy of a sorbent is primarily determined by its adsorption capacity, the influence of environmental conditions such as pH, and the time required to reach equilibrium. The following table summarizes the performance of various lead-based and other relevant sorbents in removing specific pollutants.

Sorbent MaterialTarget PollutantMaximum Adsorption Capacity (q_max) (mg/g)Optimal pHContact TimeReference
Functionalized Zn-MOFLead (Pb²⁺)616.646.0-[1][2]
MIL-53(Al@100aBDC) MOF (50% amino groups)Lead (Pb²⁺)492-6 hours[3]
Gingko Leaf BiocharLead (Pb²⁺)138.9--[4]
Iron-Activated Carbon (IAC) NanocompositeLead (Pb²⁺)121.96.5-[5]
Groundnut HullLead (Pb²⁺)31.545.0-[6]
Lead Oxide (PbO) NanoparticlesMalachite Green41.3-60 min[7]
Lead Oxide (PbO) NanocompositesMethylene (B1212753) Blue--~40 min (equilibrium)[8]
Copper Oxide (CuO) NanoparticlesLead (Pb²⁺)-6.0-[9]

Note: "-" indicates that the specific data point was not available in the provided search results.

Behind the Numbers: A Look at Experimental Protocols

Understanding the experimental conditions is crucial for interpreting performance data and replicating results. Below are generalized methodologies for key experiments cited in the comparison.

Sorbent Synthesis and Characterization

Lead-Based MOF Synthesis (General Approach): Lead-based MOFs are typically synthesized via solvothermal or hydrothermal methods.[10] This involves dissolving a lead salt (e.g., lead nitrate) and an organic linker in a suitable solvent, often with the addition of a modulator to control crystal growth. The mixture is then sealed in an autoclave and heated for a specific duration. After cooling, the resulting crystals are collected, washed, and dried. Characterization is performed using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) for morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.[10]

Lead Oxide (PbO) Nanoparticle Synthesis (Green Synthesis): A common green synthesis approach involves the use of plant extracts. For instance, Morus rubra leaf extract can be used as a coating agent in the biosynthesis of PbO nanoparticles.[7] The process typically involves mixing an aqueous solution of a lead salt with the plant extract, followed by a reaction period under controlled temperature and pH. The resulting nanoparticles are then separated, washed, and characterized.

Lead-Impregnated Activated Carbon: This type of sorbent is prepared by impregnating a carbonaceous material, such as activated carbon, with a lead salt solution. The mixture is then subjected to a heat treatment process (calcination) to disperse the lead species onto the carbon support.

Batch Adsorption Experiments

Batch adsorption studies are conducted to evaluate the sorbent's performance by varying several key parameters:

  • Preparation of Pollutant Solutions: Stock solutions of the target pollutant (e.g., lead nitrate (B79036) for Pb²⁺, malachite green dye) are prepared in deionized water. Working solutions of desired concentrations are then made by diluting the stock solution.

  • Adsorption Process: A known amount of the sorbent is added to a fixed volume of the pollutant solution in a flask. The mixture is then agitated in a shaker at a constant temperature for a predetermined period.

  • Parameter Optimization:

    • Effect of pH: The initial pH of the pollutant solution is adjusted using dilute HCl or NaOH. The adsorption capacity is then measured at different pH values to determine the optimal condition. For instance, the optimal pH for Pb²⁺ removal by a functionalized MOF was found to be 6.0.[1][2]

    • Effect of Contact Time: Samples are taken at different time intervals during the adsorption process to determine the time required to reach equilibrium. For methylene blue removal by PbO nanocomposites, equilibrium was reached in approximately 40 minutes.[8]

    • Effect of Sorbent Dosage: The amount of sorbent is varied while keeping the pollutant concentration and volume constant to find the optimal sorbent-to-solution ratio.

  • Analysis: After adsorption, the solid sorbent is separated from the solution by centrifugation or filtration. The remaining concentration of the pollutant in the supernatant is analyzed using appropriate techniques, such as Atomic Absorption Spectroscopy (AAS) for heavy metals or UV-Vis Spectroscopy for dyes.

The amount of pollutant adsorbed per unit mass of the sorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

  • C_0 is the initial pollutant concentration (mg/L)

  • C_e is the equilibrium pollutant concentration (mg/L)

  • V is the volume of the solution (L)

  • m is the mass of the sorbent (g)

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for evaluating the performance of lead-based sorbents.

Experimental_Workflow cluster_synthesis Sorbent Preparation cluster_adsorption Adsorption Experiments cluster_analysis Analysis & Evaluation S1 Synthesis of Lead-Based Sorbent S2 Washing & Drying S1->S2 S3 Characterization (XRD, SEM, BET) S2->S3 A2 Batch Adsorption Setup S3->A2 Sorbent A1 Preparation of Pollutant Solution A1->A2 A3 Parameter Optimization (pH, Time, Dosage) A2->A3 A4 Solid-Liquid Separation A3->A4 AN1 Analysis of Residual Pollutant Concentration A4->AN1 AN2 Calculation of Adsorption Capacity AN1->AN2 AN3 Isotherm & Kinetic Modeling AN2->AN3 D1 Data Comparison & Reporting AN3->D1 Performance Data

Caption: Experimental workflow for performance evaluation of lead-based sorbents.

Signaling Pathways in Adsorption Mechanisms

While not a classical signaling pathway in the biological sense, the interactions between the sorbent and the pollutant can be conceptualized as a series of events leading to adsorption.

Adsorption_Pathway cluster_interactions Adsorption Mechanisms Pollutant Pollutant in Aqueous Solution IonExchange Ion Exchange Pollutant->IonExchange Complexation Surface Complexation Pollutant->Complexation Electrostatic Electrostatic Attraction Pollutant->Electrostatic Precipitation Surface Precipitation Pollutant->Precipitation Sorbent Sorbent Surface (Active Sites) Sorbent->IonExchange Sorbent->Complexation Sorbent->Electrostatic Sorbent->Precipitation Adsorbed Adsorbed Pollutant IonExchange->Adsorbed Complexation->Adsorbed Electrostatic->Adsorbed Precipitation->Adsorbed

Caption: Conceptual pathway of pollutant adsorption onto a sorbent surface.

References

Distinguishing Mononuclear and Polynuclear Lead Hydroxide Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The speciation of lead(II) in aqueous solutions is a critical factor in understanding its environmental transport, bioavailability, and toxicity. The formation of mononuclear and polynuclear lead hydroxide (B78521) complexes is a key aspect of this speciation, governed by factors such as pH and total lead concentration. This guide provides a comparative analysis of these species, supported by experimental data and detailed methodologies, to aid researchers in their investigations.

Comparative Analysis of Lead Hydroxide Species

The equilibrium between mononuclear and polynuclear lead hydroxide species is dynamic and highly dependent on the chemical conditions of the aqueous environment. At low lead concentrations (≤ 10 μM), mononuclear species are the predominant form of hydrolyzed lead.[1][2] As the concentration of lead(II) and the pH increase, the formation of more complex polynuclear species becomes favorable.[3][4]

Data Summary

The following table summarizes the key characteristics and formation constants of various mononuclear and polynuclear lead hydroxide species identified in the literature. The formation of these species is described by the general equilibrium:

pPb²⁺ + qH₂O ⇌ Pbₚ(OH)q⁽²ᵖ⁻q⁾⁺ + qH⁺

The stability of these complexes is quantified by their formation constants (β).

Species Type Chemical Formula -log βpq Conditions for Predominance References
Mononuclear [Pb(OH)]⁺7.86Low pH, low total lead concentration[5][6]
Pb(OH)₂16.1Intermediate pH, low total lead concentration[1][2]
[Pb(OH)₃]⁻26.5High pH, low total lead concentration[1][2]
[Pb(OH)₄]²⁻38.0Very high pH, low total lead concentration[1][2]
Polynuclear [Pb₃(OH)₄]²⁺23.91Higher total lead concentration, pH ~7-10[5]
[Pb₃(OH)₅]⁺31.75Higher total lead concentration[5][6]
[Pb₄(OH)₄]⁴⁺20.40Definitive polynuclear complex[3][5]
[Pb₆(OH)₈]⁴⁺43.38Higher total lead concentration[5][6]

Experimental Protocols for Speciation Analysis

The differentiation and characterization of lead hydroxide species rely on a combination of electrochemical and spectroscopic techniques.

Potentiometric Titration

Potentiometric titration is a fundamental method used to investigate the hydrolysis of lead(II) and determine the formation constants of its hydroxide complexes.[5]

Methodology:

  • Preparation of Solutions: Prepare a standard solution of a lead(II) salt (e.g., lead nitrate) of known concentration. Prepare a standardized solution of a strong base (e.g., potassium hydroxide) free from carbonate. The ionic strength of the solutions is typically maintained at a constant level using a background electrolyte such as KNO₃ or NaClO₄.[5][6]

  • Titration Procedure: A known volume of the lead(II) solution is placed in a thermostatted vessel and titrated with the standard base solution.

  • Data Acquisition: The potential of a glass electrode or a lead-ion selective electrode is measured as a function of the volume of titrant added.

  • Data Analysis: The collected potentiometric data (pH or pPb vs. volume of titrant) is analyzed using computer programs like MINIQUAD to determine the stoichiometry (p, q) and formation constants (βpq) of the various lead hydroxide species present in the solution.[5]

Spectroscopic Methods

Spectroscopic techniques provide complementary information on the structure and concentration of the different lead hydroxide species.

  • UV-Vis Spectrophotometry: Combined with potentiometric titrations, UV-Vis spectrophotometry can be used to detect and quantify mononuclear hydroxide complexes, especially at low lead concentrations.[1][2] The method involves measuring the absorbance of the solution at different wavelengths as a function of pH.

  • Raman Spectroscopy: This technique can provide information about the vibrational modes of the lead-oxygen bonds, helping to distinguish between different polynuclear structures.

  • ²⁰⁷Pb-NMR Spectroscopy: Lead-207 NMR spectroscopy can offer insights into the local chemical environment of the lead atoms, aiding in the identification of different species in solution.[1][2]

Visualizing Speciation and Experimental Workflow

The following diagrams illustrate the key relationships and processes involved in the study of lead hydroxide speciation.

Lead_Hydroxide_Speciation cluster_conditions Controlling Factors cluster_species Resulting Species Lead Concentration Lead Concentration Polynuclear Species Polynuclear Species Lead Concentration->Polynuclear Species High Mononuclear Species Mononuclear Species Lead Concentration->Mononuclear Species Low (≤ 10 μM) pH pH pH->Polynuclear Species Increasing (approx. 7-10) pH->Mononuclear Species Varies Mononuclear Species\n([Pb(OH)]+, Pb(OH)2, etc.) Mononuclear Species ([Pb(OH)]+, Pb(OH)2, etc.) Polynuclear Species\n([Pb4(OH)4]4+, [Pb6(OH)8]4+, etc.) Polynuclear Species ([Pb4(OH)4]4+, [Pb6(OH)8]4+, etc.)

Caption: Factors influencing the formation of lead hydroxide species.

Experimental_Workflow Sample Preparation\n(Controlled [Pb2+], pH, Ionic Strength) Sample Preparation (Controlled [Pb2+], pH, Ionic Strength) Potentiometric Titration Potentiometric Titration Sample Preparation\n(Controlled [Pb2+], pH, Ionic Strength)->Potentiometric Titration Spectroscopic Analysis\n(UV-Vis, Raman, NMR) Spectroscopic Analysis (UV-Vis, Raman, NMR) Sample Preparation\n(Controlled [Pb2+], pH, Ionic Strength)->Spectroscopic Analysis\n(UV-Vis, Raman, NMR) Data Analysis\n(e.g., MINIQUAD) Data Analysis (e.g., MINIQUAD) Potentiometric Titration->Data Analysis\n(e.g., MINIQUAD) Identification of Species\n(p, q values) Identification of Species (p, q values) Data Analysis\n(e.g., MINIQUAD)->Identification of Species\n(p, q values) Determination of Stability Constants\n(βpq values) Determination of Stability Constants (βpq values) Data Analysis\n(e.g., MINIQUAD)->Determination of Stability Constants\n(βpq values) Structural Information & Confirmation Structural Information & Confirmation Spectroscopic Analysis\n(UV-Vis, Raman, NMR)->Structural Information & Confirmation Structural Information & Confirmation->Identification of Species\n(p, q values)

Caption: A typical experimental workflow for lead hydroxide speciation.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lead(III) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. Lead(III) hydroxide (B78521) (Pb(OH)3), like all lead compounds, is toxic and requires specific procedures for its disposal to prevent environmental contamination and health hazards. This guide provides essential, step-by-step instructions for the safe disposal of lead(III) hydroxide in a laboratory setting.

Immediate Safety and Handling Precautions

Lead compounds pose significant health risks, including reproductive and developmental toxicity, and are considered probable human carcinogens.[1] Inhalation of dust or fumes and skin contact should be minimized.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1][2]

  • Hand Protection: Wear protective gloves to prevent skin contact.[1]

  • Body Protection: A lab coat or disposable coveralls should be worn at all times.[1]

  • Respiratory Protection: If there is a risk of generating dust, vapors, or aerosols, all manipulations must be conducted in a certified chemical fume hood, glove box, or other suitable containment device.[1]

Work Area Designation:

  • Designate a specific area within the laboratory for handling lead compounds. This area must be clearly labeled with appropriate hazard warnings (e.g., "Toxic in use area").[1]

  • All equipment and PPE used for handling lead compounds should remain in this designated area to prevent cross-contamination.[1]

  • Ensure the laboratory is equipped with a functional eyewash station and safety shower.[1]

Step-by-Step Disposal Procedure

Drain disposal of lead compounds is strictly forbidden.[1][3] All waste containing lead(III) hydroxide must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including residual materials, contaminated disposable items (e.g., gloves, wipes), and rinse water from cleaning containers and equipment, in a designated, sealable, and compatible container.[1][3][4]

    • This container must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "Lead(III) Hydroxide Waste").[2]

  • Container Management:

    • Keep the hazardous waste container tightly closed when not in use.[4]

    • Store the waste container in a designated secondary containment bin to prevent spills.[3]

    • Do not mix lead waste with incompatible materials such as strong acids, bases, or oxidizers.[1]

  • Spill Management:

    • In the event of a spill, immediately report it as a major spill event, regardless of the amount.[1]

    • Do not attempt to clean a spill of lead powder without appropriate respiratory protection and wetting the material (if safe to do so) to prevent dust generation.[3]

    • Collect all spilled material and contaminated cleaning supplies and place them in the designated hazardous waste container.[4]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by contacting your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[2][4]

    • Complete any required waste pickup request forms.[3]

The material may ultimately be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

Quantitative Data Summary

While specific quantitative disposal limits can vary by institution and local regulations, the following table summarizes key principles.

ParameterGuidelineSource
Drain Disposal Strictly forbidden for any amount.[1][3]
Waste Collection All residual materials, rinse water, and contaminated disposables must be collected as hazardous waste.[1][3]
Spill Reporting Any amount spilled must be reported immediately.[1]

Experimental Protocols

The procedures outlined above are based on standard laboratory safety protocols for handling toxic heavy metal compounds. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of lead(III) hydroxide.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated Container ppe->collect label_waste Label Container: 'Hazardous Waste - Lead Compound' collect->label_waste store Store in Secondary Containment in Designated Area label_waste->store spill Spill Occurs? store->spill report_spill Report Spill to EHS and Clean Up Safely spill->report_spill Yes contact_ehs Contact EHS for Waste Pickup spill->contact_ehs No report_spill->collect end End: Waste Disposed by Approved Facility contact_ehs->end

References

Essential Safety and Handling Guide for Lead(II) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Note: The chemical formula PB(OH)3 is unlikely. This guide pertains to Lead(II) hydroxide (B78521), Pb(OH)₂, a common lead compound. Lead compounds are highly toxic and require strict safety protocols.

Lead(II) hydroxide and other lead compounds are recognized as probable human carcinogens and have demonstrated reproductive and developmental toxicity.[1] Acute exposure can lead to symptoms like agitation, tremors, and gastrointestinal distress, while chronic exposure allows lead to accumulate in bones and soft tissues, including the liver and kidneys.[1]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.[1][2] All manipulations that could generate dust or aerosols must be performed within a certified chemical fume hood or other suitable containment system.[1]

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Safety Goggles with Side Shields, Face ShieldGoggles must be tightly fitting. A face shield is recommended when there is a risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or chloroprene (B89495) gloves are suitable. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4][5]
Body Protection Flame-Resistant Lab Coat, Disposable CoverallsA flame-resistant lab coat and long pants are required. Disposable coveralls should be used to prevent contamination of personal clothing.[1][3][4]
Foot Protection Closed-Toe ShoesRequired at all times in the laboratory to protect from spills.[4]
Respiratory Protection N100, R100, or P100 RespiratorRequired if work cannot be conducted under local exhaust ventilation or if exposure limits are exceeded.[1][6] All respirator use requires prior institutional approval and fit-testing.

Operational Plan: Handling and Emergency Protocols

A designated area within the lab should be established for handling lead compounds, clearly marked with hazard signs.[1] Good housekeeping and hygiene practices are critical.[1][7]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and materials in the designated area.

    • Put on all required PPE as listed in the table above.[1]

  • Handling:

    • Conduct all work with Pb(OH)₂ inside the fume hood to minimize inhalation exposure.[1][4]

    • Handle the compound carefully to avoid generating dust.[2][4]

    • Do not eat, drink, or smoke in the designated handling area.[2][5]

  • Decontamination & Cleanup:

    • After handling, wipe down the work area with a suitable cleaning agent.

    • Wash hands and forearms thoroughly with soap designed to remove lead after removing gloves.[3][7]

    • Contaminated PPE, such as gloves and disposable coveralls, must be disposed of as hazardous waste.[1][8]

Emergency & Spill Procedures:

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station and seek medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[9]

    • Ingestion: Rinse the mouth with water and seek immediate medical attention.[9]

  • Spills:

    • Any spill of a lead compound must be treated as a major event.[1]

    • Evacuate the immediate area. Do not attempt to clean the spill without proper training and equipment.[3][4]

    • Prevent dust formation by carefully covering the spill if possible.[4]

    • Contact your institution's Environmental Health and Safety (EH&S) department immediately for cleanup.[1][10]

Disposal Plan

All lead-containing materials are considered hazardous waste and must be disposed of accordingly. Drain disposal is strictly forbidden.[1][8]

  • Waste Collection:

    • Collect all waste, including contaminated PPE, disposable labware, and cleaning materials, in a clearly labeled, sealable, and compatible container.[1][8]

    • This includes any residual material and rinse water from cleaning non-disposable equipment.[1][8]

  • Container Labeling:

    • The waste container must be affixed with a completed hazardous waste label as per institutional and regulatory guidelines.[4]

  • Storage:

    • Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a secondary containment bin within a fume hood.[4]

  • Pickup and Disposal:

    • Contact your institution's EH&S department to arrange for the pickup and proper disposal of the hazardous waste.[4][8]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Experimentation cluster_disposal Phase 3: Cleanup & Disposal cluster_final Phase 4: Final Steps prep 1. Designate Work Area & Verify Fume Hood ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep->ppe handle 3. Handle Pb(OH)₂ Inside Fume Hood ppe->handle Proceed to experiment observe 4. Monitor for Spills or Exposure handle->observe waste 5. Segregate Contaminated Waste (PPE, materials) observe->waste Experiment complete decon 6. Decontaminate Work Surface & Equipment waste->decon dispose 7. Store Waste in Labeled, Sealed Container decon->dispose wash 8. Remove PPE & Wash Hands Thoroughly decon->wash pickup 9. Arrange for Hazardous Waste Pickup (EH&S) dispose->pickup

Caption: Workflow for the safe handling and disposal of Lead(II) Hydroxide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.